molecular formula C19H18N6O2 B12361970 Disperse blue 366 CAS No. 84870-65-5

Disperse blue 366

Cat. No.: B12361970
CAS No.: 84870-65-5
M. Wt: 362.4 g/mol
InChI Key: HCOYTIPJLYJCDR-UHFFFAOYSA-N
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Description

Disperse blue 366 is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84870-65-5

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C19H18N6O2/c1-4-24(5-2)16-6-7-18(13(3)8-16)22-23-19-14(11-20)9-17(25(26)27)10-15(19)12-21/h6-10H,4-5H2,1-3H3

InChI Key

HCOYTIPJLYJCDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C

Origin of Product

United States

Foundational & Exploratory

Disperse Blue 366 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic monoazo dye belonging to the disperse class of colorants.[1][2] Characterized by its low solubility in water, it is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester.[2][3] Its chemical structure imparts a vibrant blue hue and good fastness properties, making it a commercially significant dyestuff. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with available experimental data and methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C19H18N6O2 and a molecular weight of 362.39 g/mol .[1][2][4][5] The molecule's structure is centered around an azo bridge (-N=N-) which acts as the chromophore responsible for its color.

Chemical Identifiers:

  • IUPAC Name: 2-((4-((2,6-dicyano-4-nitrophenyl)diazenyl)-3-methylphenyl)(ethyl)amino)ethyl acetate

  • CAS Numbers: 361520-06-1, 84870-65-5[3][4][5][6]

  • SMILES String: CCC(N(C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)--INVALID-LINK--[O-])C#N)C)CCOC(=O)C)C

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C19H18N6O2[1][2][5]
Molecular Weight 362.39 g/mol [1][2][4][5]
Appearance Blue powder[1]
Solubility Sparingly soluble in water; Soluble in organic solvents[3]
Melting Point Not available
Boiling Point Not available
λmax (UV-Vis) Not available

Synthesis

The general manufacturing process for this compound involves a multi-step chemical synthesis. The key steps are diazotization and azo coupling, followed by cyanation.

Experimental Protocol: General Synthesis
  • Diazotization: 2,6-Dibromo-4-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-diethyl-3-methylbenzenamine. This reaction forms the azo bridge and the core structure of the dye.

  • Cyanation: The bromine atoms on the phenyl ring are subsequently replaced with cyano groups through a nucleophilic substitution reaction, typically using a cyanide salt like cuprous cyanide.

The following diagram illustrates the general workflow for the synthesis of a related disperse dye, Disperse Blue 165, which follows a similar synthetic logic.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyanation A 2,6-Dibromo-4-nitroaniline B NaNO2, HCl (0-5 °C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms D N,N-diethyl-3-methylbenzenamine C->D Couples with E Dibromo-azo Intermediate D->E Forms F Cuprous Cyanide (CuCN) E->F Reacts with G This compound F->G Yields

A generalized synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis and quantification of disperse dyes like this compound.

Experimental Protocol: HPLC Analysis of Disperse Dyes (General Method)

While a specific method for this compound is not detailed in the literature, a general HPLC protocol for the analysis of disperse dyes can be adapted.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: The wavelength of maximum absorbance (λmax) for the specific dye should be used for detection to ensure maximum sensitivity.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.45 µm filter before injection.

The following diagram outlines the logical workflow for developing an HPLC method for the analysis of a disperse dye.

G A Select Appropriate C18 Column B Prepare Mobile Phase (e.g., Acetonitrile/Water Gradient) A->B C Prepare Standard and Sample Solutions B->C D Set Instrument Parameters (Flow Rate, Injection Volume) C->D G Inject Standard to Establish Retention Time and Response D->G E Determine λmax of this compound F Set Detector Wavelength to λmax E->F F->G H Inject Sample for Analysis G->H I Quantify Based on Peak Area and Calibration Curve H->I

Workflow for HPLC method development for a disperse dye.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing any specific interactions of this compound with biological signaling pathways or its potential applications in drug development. Its primary characterization and use are within the field of materials science and textile chemistry. Further research would be required to explore any potential biological effects.

Conclusion

This compound is a well-established blue dye with significant applications in the coloration of synthetic textiles. While its chemical identity and a general synthetic route are known, there is a notable lack of detailed, publicly available data on its specific physicochemical properties and analytical protocols. Furthermore, its biological activity and potential for interaction with cellular pathways remain unexplored. This guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge and highlighting areas where further investigation is warranted.

References

Disperse Blue 366 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information on this compound. It is intended for an audience with a scientific background. A notable scarcity of in-depth research into the biological effects and potential therapeutic applications of this compound exists in peer-reviewed literature. The information presented herein is predominantly derived from chemical supplier databases and textile industry resources.

Core Compound Information

This compound is a synthetic organic compound classified as a single azo dye. Its primary application is in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester, due to its limited solubility in water and good fastness properties.

There is a discrepancy in the publicly listed CAS (Chemical Abstracts Service) registry numbers for this compound, with different suppliers citing two distinct numbers. Both are provided here for comprehensive reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-((4-(diethylamino)-2-methylphenyl)diazenyl)-5-nitro-1,3-benzenedicarbonitrileN/A
CAS Number 361520-06-1 or 84870-65-5[1][2][3][4][5]
Molecular Formula C₁₉H₁₈N₆O₂[3][6]
Molecular Weight 362.39 g/mol [3][6]
Chemical Class Single Azo Dye[7]
Appearance Blue uniform powder[7][8]
Solubility Soluble in organic solvents, limited solubility in water[1]

Synthesis and Manufacturing

The manufacturing process for this compound involves a multi-step chemical synthesis. While detailed, replicable laboratory protocols are not publicly available, the general manufacturing method is described as follows:

  • Diazotization: The process begins with the diazotization of a substituted aniline, such as 2,6-dibromo-4-nitroaniline or 2,6-dichloro-4-nitroaniline.[6][7] This reaction, typically carried out in the presence of a nitrous acid source (e.g., sodium nitrite and a strong acid), converts the primary aromatic amine into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, N,N-diethyl-3-methylbenzenamine (N,N-diethyl-m-toluidine).[2][7][9] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) that links the two aromatic rings, creating the basic chromophore of the dye.

  • Cyanation: The final step involves a cyanation reaction, where bromine or chlorine atoms on the dinitroaniline-derived ring are substituted with cyano groups (-CN), typically using a cyanide source like cuprous cyanide.[6][7][9]

This synthesis pathway is a common method for producing azo dyes, allowing for modifications to the precursor molecules to achieve different colors and properties.

Toxicological Profile and Biological Activity

There is a significant lack of specific toxicological and biological activity data for this compound in the scientific literature. One commercial source mentions its use in the "optimization of surface methodology for cytotoxic effect," but the primary research supporting this statement is not readily accessible.[1]

However, the broader class of disperse dyes, particularly azo dyes, has been the subject of toxicological concern. General toxicological considerations for this class of compounds include:

  • Allergic Contact Dermatitis: Disperse dyes are known potential sensitizers and a cause of allergic contact dermatitis in susceptible individuals when they leach from textiles onto the skin.[10]

  • Cytotoxicity: Studies on other disperse dyes, such as Disperse Blue 1, Disperse Blue 124, and Disperse Red 11, have demonstrated cytotoxic effects in various cell lines, including keratinocytes and intestinal epithelial cells.[5][11] The mechanism often involves the disruption of cell viability and mitochondrial function.

  • Genotoxicity and Mutagenicity: Some azo dyes have the potential to be metabolized, for instance by reductases in the skin microbiome or liver, into potentially carcinogenic aromatic amines. For example, the commercial dye C.I. Disperse Blue 291 has been shown to have genotoxic and mutagenic effects in a human hepatic cell line (HepG2).[12]

Given the data gaps for this compound, a logical first step for researchers would be to evaluate its cytotoxic potential. A generalized workflow for such an investigation is proposed below.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Stock Solution Preparation (e.g., in DMSO) C Treatment with this compound (Dose-response concentrations) A->C B Cell Culture Seeding (e.g., HepG2, HaCaT in 96-well plates) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cell Viability Assay (e.g., MTT, CellTox Green) D->E F Data Acquisition (Plate Reader - Absorbance/Fluorescence) E->F G Calculation of % Viability F->G H IC50 Determination G->H

Generalized workflow for evaluating the cytotoxicity of a disperse dye.

Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of this compound are available in the public domain. The following is a generalized protocol for an in vitro cytotoxicity assay, which can be adapted to test this compound.

Protocol: General MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Analytical Methods

The analysis of this compound, particularly in contexts like textile analysis or environmental monitoring, would likely employ standard chromatographic and spectroscopic techniques used for other disperse dyes.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) detector is a common method for separating and quantifying disperse dyes. A reverse-phase C18 column is typically used.[4][13]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides an additional layer of confirmation by determining the mass-to-charge ratio of the compound, enhancing the confidence of identification, especially in complex matrices.[13][14]

A logical relationship for the analytical identification of this compound is outlined in the diagram below.

G A Sample Preparation (e.g., Solvent Extraction from textile) B Chromatographic Separation (HPLC with C18 column) A->B C Spectroscopic Detection (PDA) (Acquire UV-Vis Spectrum) B->C D Mass Analysis (MS) (Determine m/z ratio) B->D E Data Comparison C->E D->E F Compound Identification E->F

Logical workflow for the analytical identification of a disperse dye.

References

Synthesis and manufacturing of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoazo dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester. Its synthesis is a multi-step process involving key organic reactions. This guide provides a detailed overview of its manufacturing process, including experimental protocols and quantitative data derived from analogous syntheses in the scientific literature.

Overview of Synthesis

The manufacturing of this compound follows a three-stage synthetic route:

  • Diazotization: A primary aromatic amine, typically a 2,6-dihalo-4-nitroaniline, is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with a coupling component, N,N-diethyl-m-toluidine.

  • Cyanation: The halogen atoms on the diazo component ring are replaced with cyano groups.

The overall chemical transformation is a cornerstone of azo dye chemistry, leading to the formation of a stable and highly colored molecule.

Physicochemical Properties

PropertyValue
C.I. NameThis compound
Molecular FormulaC₁₉H₁₈N₆O₂[1]
Molecular Weight362.39 g/mol [1]
AppearanceBlue uniform powder[1]
ClassSingle azo[1]

Detailed Synthesis Protocol

The following experimental protocol is a composite representation based on established methods for the synthesis of closely related azo dyes. Precise conditions for industrial manufacturing are often proprietary.

Stage 1: Diazotization of 2,6-Dichloro-4-nitroaniline

The first step involves the formation of a diazonium salt from 2,6-dichloro-4-nitroaniline.

Experimental Protocol:

  • To a reaction vessel, add 20.7 g of 2,6-dichloro-4-nitroaniline to 150 mL of a 30% sulfuric acid solution.

  • Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water and cool the solution.

  • Slowly add the sodium nitrite solution to the suspension of 2,6-dichloro-4-nitroaniline while maintaining the temperature between 0-5 °C.

  • Continue stirring for 1-2 hours at this temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is indicated by a change in the color of the reaction mixture.

ParameterValue
Starting Material2,6-Dichloro-4-nitroaniline
ReagentsSodium nitrite, Sulfuric acid
Temperature0-5 °C
Reaction Time1-2 hours
Stage 2: Azo Coupling with N,N-diethyl-m-toluidine

The highly reactive diazonium salt is then coupled with N,N-diethyl-m-toluidine to form the azo chromophore.

Experimental Protocol:

  • In a separate reaction vessel, dissolve 17.7 g of N,N-diethyl-m-toluidine in 100 mL of a 10% aqueous acetic acid solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the solution of N,N-diethyl-m-toluidine with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue to stir for an additional 2-3 hours.

  • The completion of the coupling reaction is indicated by the formation of a deeply colored precipitate.

  • Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the resulting intermediate azo compound.

ParameterValue
ReactantsDiazonium salt of 2,6-dichloro-4-nitroaniline, N,N-diethyl-m-toluidine
SolventAcetic acid
Temperature0-5 °C
Reaction Time2-3 hours
Stage 3: Cyanation

The final step involves the nucleophilic substitution of the chloro groups with cyano groups using cuprous cyanide.[2]

Experimental Protocol:

  • Suspend the dried intermediate azo compound in a suitable high-boiling point solvent such as dimethylformamide (DMF).

  • Add an excess of cuprous cyanide (CuCN) to the suspension.

  • Heat the reaction mixture to a temperature of 120-150 °C and maintain it for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude this compound.

  • Filter the crude product, wash it extensively with water, and then dry it.

  • The final product can be further purified by recrystallization from a suitable solvent.

ParameterValue
ReagentCuprous Cyanide (CuCN)
SolventDimethylformamide (DMF)
Temperature120-150 °C
Reaction TimeSeveral hours

Manufacturing Workflow and Logical Relationships

The synthesis of this compound can be visualized as a sequential process with distinct stages and quality control checkpoints.

Synthesis_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Azo Coupling cluster_stage3 Stage 3: Cyanation & Finishing A 2,6-Dichloro-4-nitroaniline D Diazotization Reactor (0-5 °C) A->D B Sulfuric Acid & Water B->D C Sodium Nitrite Solution C->D Slow Addition E Diazonium Salt Solution D->E H Coupling Reactor (0-5 °C) E->H Slow Addition F N,N-diethyl-m-toluidine F->H G Acetic Acid & Water G->H I Intermediate Azo Compound (Precipitate) H->I J Filtration & Washing I->J K Drying J->K O Cyanation Reactor (120-150 °C) K->O L Dried Intermediate L->O M Cuprous Cyanide (CuCN) M->O N DMF (Solvent) N->O P Crude this compound (Precipitate) O->P Precipitation in Water Q Filtration & Washing P->Q R Drying Q->R S Final Product: This compound R->S

References

Spectroscopic Profile of Disperse Blue 366: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Blue 366 (C.I. This compound). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines known factual information with theoretically derived estimations based on the analysis of its constituent chemical moieties and analogous compounds. This guide is intended to support research and development activities by providing a robust, albeit partially predictive, spectroscopic profile.

Introduction to this compound

This compound is a synthetic organic dye primarily utilized in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, belonging to the single azo class, imparts a characteristic blue color and determines its physicochemical properties, including its spectroscopic signature.[2][3] The dye is synthesized through the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with N,N-diethyl-3-methylbenzenamine and a subsequent cyanation step.[2]

Chemical Structure:

Spectroscopic Data

The following tables summarize the estimated and expected spectroscopic data for this compound. It is crucial to note that these values are based on the analysis of similar azo dye structures and the known functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are sensitive to the solvent polarity.

Table 1: Estimated UV-Vis Spectroscopic Data for this compound

ParameterEstimated ValueSolvent(s)
λmax (nm)550 - 600 nmDichloromethane, Acetone, Methanol
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, key characteristic peaks are expected from the aromatic rings, the azo group, the nitro group, the cyano group, and the alkyl groups of the diethylamino substituent.

Table 2: Estimated Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretch
~2970 - 2850Aliphatic C-H stretch (from ethyl groups)
~2230 - 2210C≡N stretch (Cyano group)
~1600 - 1580Aromatic C=C stretch
~1530 - 1500Asymmetric NO₂ stretch
~1450 - 1400N=N stretch (Azo group)
~1350 - 1330Symmetric NO₂ stretch
~830 - 810C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The estimated chemical shifts for this compound are based on the analysis of its precursors and similar substituted aromatic compounds.

Table 3: Estimated ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2s2HProtons on the dibromo-nitro-phenyl ring
~7.0 - 7.5m3HProtons on the diethyl-methyl-phenyl ring
~3.4 - 3.6q4H-CH₂- of ethyl groups
~2.3 - 2.5s3H-CH₃ of the methyl group on the phenyl ring
~1.2 - 1.4t6H-CH₃ of ethyl groups

Table 4: Estimated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 155Aromatic C attached to the azo group
~145 - 150Aromatic C attached to the nitro group
~140 - 145Aromatic C attached to the diethylamino group
~130 - 140Aromatic C-H
~120 - 130Aromatic C-Br
~115 - 120Aromatic C-H
~110 - 115C≡N (Cyano group)
~45 - 50-CH₂- of ethyl groups
~20 - 25-CH₃ of the methyl group on the phenyl ring
~10 - 15-CH₃ of ethyl groups

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) to an absorbance value within the linear range of the spectrophotometer (typically below 1.5).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered dye is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound Powder UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H, ¹³C Chemical Shifts) NMR->NMR_Data

General workflow for the spectroscopic analysis of this compound.

Synthesis_and_Characterization_Flow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,6-dibromo-4-nitroaniline + N,N-diethyl-3-methylbenzenamine Diazotization Diazotization Start->Diazotization Coupling Azo Coupling Diazotization->Coupling Cyanation Cyanation Coupling->Cyanation Product This compound Cyanation->Product Analysis Spectroscopic Analysis (UV-Vis, FTIR, NMR) Product->Analysis

Logical relationship between synthesis and spectroscopic characterization.

References

Solubility of Disperse Blue 366 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 366, an azo dye utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] While specific quantitative solubility data in a broad range of organic solvents is not extensively published in public literature, this document outlines a standardized methodology for its determination. This allows researchers to generate precise and reliable data tailored to their specific applications. The guide provides detailed experimental protocols and presents a logical workflow for these procedures.

This compound is characterized as a blue powder that is hydrophobic, making it soluble in organic solvents but insoluble in water.[1] Its solubility profile in various organic solvents is a critical parameter that influences its application, not only in textiles but potentially in other areas of materials science and research. The dissolution behavior is principally governed by factors such as the polarity of the solvent, the operational temperature, and the specific molecular interactions between the dye and the solvent.

Data Presentation

Due to the scarcity of specific quantitative solubility data for this compound in publicly accessible literature, the following table is provided as a template for researchers. This structured format is designed for easy comparison and should be populated with experimentally determined values.

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., UV-Vis Spectroscopy
e.g., Ethanole.g., 25e.g., UV-Vis Spectroscopy
e.g., Dichloromethanee.g., 25e.g., UV-Vis Spectroscopy
e.g., Toluenee.g., 25e.g., UV-Vis Spectroscopy
e.g., N,N-Dimethylformamidee.g., 25e.g., UV-Vis Spectroscopy

Experimental Protocols

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, primarily utilizing UV-Visible spectrophotometry. This widely accepted method is known for providing reliable and reproducible results.[3]

Objective: To accurately determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Principle: The concentration of a colored substance within a solution is directly proportional to its absorbance of light at a specific wavelength. This relationship is described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the substance.

Materials and Equipment:

  • This compound (analytical standard)

  • A selection of organic solvents (analytical grade)

  • UV-Visible spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Thermostatically controlled shaker or incubator

  • Sealed containers (e.g., screw-cap vials)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen organic solvent.

    • Scan the solution across a range of wavelengths (e.g., 400-800 nm) using the spectrophotometer to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements for this solvent.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform a series of serial dilutions from the stock solution to generate a set of at least five standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), which represents the calibration curve. The R-squared value should be close to 1 to ensure linearity.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to form a slurry.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.

    • After agitation, allow the solution to remain undisturbed at the same temperature for a sufficient time to permit the excess, undissolved solid to settle.

  • Measurement of Saturated Solution Absorbance:

    • Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of this diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply this calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility as described in the protocol above.

G cluster_prep Phase 1: Preparation & Calibration cluster_sat Phase 2: Saturation cluster_measure Phase 3: Measurement & Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Serial Dilutions (Standard Solutions) prep_stock->prep_standards cal_curve Measure Absorbance of Standards & Generate Calibration Curve prep_standards->cal_curve det_lambda Determine λmax det_lambda->cal_curve calculate Calculate Concentration using Calibration Curve cal_curve->calculate Calibration Curve Data prep_sat Prepare Saturated Solution (Excess Dye + Solvent) equilibrate Equilibrate at Constant Temp (e.g., 24-48h) prep_sat->equilibrate settle Settle & Separate Phases equilibrate->settle sample Filter Supernatant settle->sample dilute Dilute Saturated Solution sample->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs measure_abs->calculate final_sol Determine Final Solubility (Concentration x Dilution Factor) calculate->final_sol

Caption: Workflow for Determining Dye Solubility.

References

A Comprehensive Technical Guide on the Thermal Stability and Degradation of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the thermal degradation of Disperse Blue 366 is limited. Therefore, this guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related disperse azo dyes. The principles and protocols detailed herein are directly applicable to the analysis of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals investigating the thermal stability and degradation of this compound. It offers a detailed examination of experimental protocols for key analytical techniques, a summary of representative quantitative data from analogous dyes, and visual diagrams of experimental workflows and degradation pathways.

Introduction to the Thermal Degradation of Disperse Azo Dyes

This compound belongs to the extensive class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). These dyes are widely used in the textile industry for coloring synthetic fibers. The thermal stability of these dyes is a critical parameter, influencing their processing, application, and long-term colorfastness. Furthermore, understanding their degradation is crucial for assessing the potential environmental and toxicological impact of their breakdown products.

The primary mechanism of thermal degradation for azo dyes involves the homolytic cleavage of the labile azo bond. This initial fragmentation leads to the formation of various aromatic compounds, including potentially hazardous aromatic amines. The specific degradation products formed depend on the chemical structure of the dye and the environmental conditions during degradation.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[1]
CAS Number 361520-06-1[1][2]
Molecular Formula C₁₉H₁₈N₆O₂[3]
Molecular Weight 362.39 g/mol [3]
Appearance Blue uniform powder[3][4]
Application Dyeing of polyester and other synthetic fibers[1][4]

Thermal Stability Analysis: Representative Data

To illustrate the expected thermal behavior of this compound, the following table presents representative data from the thermal analysis of a comparable disperse azo dye, C.I. Disperse Red 167. These values provide a baseline for understanding the temperatures at which significant degradation events are likely to occur for similar dyes.

Analytical TechniqueParameterRepresentative Value for a Disperse Azo Dye (C.I. Disperse Red 167)
Thermogravimetric Analysis (TGA) Onset of Decomposition (T₅%)~250 °C
Temperature of Maximum Decomposition Rate (Tₘₐₓ)~380 °C
Residual Mass at 800 °C~20%
Differential Scanning Calorimetry (DSC) Melting Point (Tₘ)~170 °C (Endotherm)
Decomposition>250 °C (Exotherm)

Note: The data presented is for C.I. Disperse Red 167 and serves as a representative example for a disperse azo dye.

Experimental Protocols

A comprehensive understanding of the thermal degradation of this compound requires precise and well-defined experimental protocols. The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) analysis, synthesized from established research on azo dyes.[5]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.[6]

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the dye sample (typically 3-10 mg) and place it into an inert TGA pan (e.g., alumina or platinum).[5]

  • Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with them.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh a small sample of the dye (typically 2-5 mg) and hermetically seal it in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Subject the sample and reference pans to a controlled temperature program. A typical program would be to heat from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal degradation of the dye.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: Place a very small amount of the dye (typically 0.1-1.0 mg) into a pyrolysis sample cup.[5]

  • Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within the pyrolyzer.

  • Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The components are separated based on their boiling points and interactions with the stationary phase of the column.[5]

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a spectral library (e.g., NIST) for identification.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a disperse azo dye.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Analysis and Interpretation DyeSample This compound Sample TGA Thermogravimetric Analysis (TGA) DyeSample->TGA DSC Differential Scanning Calorimetry (DSC) DyeSample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) DyeSample->PyGCMS ThermalStability Thermal Stability Profile TGA->ThermalStability DSC->ThermalStability DegradationProducts Identification of Degradation Products PyGCMS->DegradationProducts DegradationPathway Proposed Degradation Pathway ThermalStability->DegradationPathway DegradationProducts->DegradationPathway

Experimental workflow for thermal analysis.
Hypothetical Degradation Pathway

Based on the known degradation mechanisms of azo dyes, a hypothetical thermal degradation pathway for a generic disperse azo dye, such as this compound, is proposed below. The primary step is the cleavage of the azo bond, leading to the formation of aromatic amine radicals, which can then undergo further reactions.

G AzoDye Disperse Azo Dye (Ar-N=N-Ar') Heat Heat (Δ) AzoDye->Heat Radicals Aromatic Radicals (Ar· + ·N=N-Ar' or Ar-N=N· + ·Ar') Heat->Radicals N2 Nitrogen Gas (N₂) Radicals->N2 AromaticAmines Aromatic Amines and other degradation products Radicals->AromaticAmines

Hypothetical thermal degradation pathway.

Conclusion

This technical guide provides a framework for understanding and investigating the thermal stability and degradation of this compound. While specific experimental data for this dye remains scarce in public literature, the methodologies and representative data from analogous disperse azo dyes offer a solid foundation for its analysis. The primary thermal degradation event is anticipated to be the cleavage of the azo bond, leading to the formation of various aromatic compounds. The detailed experimental protocols for TGA, DSC, and Py-GC/MS outlined herein provide the necessary tools for researchers to conduct a thorough thermal analysis of this compound and similar dyes, contributing to a better understanding of their properties and potential environmental impact.

References

Ecotoxicity of Disperse Blue 366 and its Byproducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic mono-azo dye belonging to the disperse class of colorants, primarily utilized in the textile industry for dyeing polyester and other synthetic fibers. Due to their low water solubility, disperse dyes are applied as a fine dispersion. The environmental release of these dyes and their degradation byproducts from industrial effluents is a significant ecotoxicological concern. This technical guide provides a comprehensive overview of the known and inferred ecotoxicity of this compound and its associated chemical species. Given the limited direct toxicological data on this compound, this guide incorporates data on its manufacturing precursors and structurally similar compounds to provide a thorough assessment.

Chemical Identity and Manufacturing

This compound has the molecular formula C₁₉H₁₈N₆O₂ and a molecular weight of 362.39 g/mol . It is identified by CAS numbers 84870-65-5 and 361520-06-1. The synthesis of this compound involves the diazotization of 2,6-dibromo-4-nitroaniline, which is then coupled with N,N-diethyl-3-methylbenzenamine. A subsequent reaction involving cyanide completes the synthesis.

The manufacturing process suggests that byproducts may include unreacted precursors and their isomers, as well as products from side reactions. Furthermore, under anaerobic conditions, azo dyes like this compound can undergo reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.

Predicted Degradation Pathways and Byproducts

The primary environmental degradation pathway for azo dyes is the reductive cleavage of the azo bond, which can occur under anaerobic conditions, for instance in sediments or certain wastewater treatment stages. This process breaks the dye molecule into smaller aromatic amine constituents. For this compound, this would likely result in the formation of 2,6-dibromo-4-nitroaniline and an aromatic amine derived from the N,N-diethyl-3-methylbenzenamine coupler.

dot

Figure 1: Predicted anaerobic degradation of this compound.

Ecotoxicity Data

Ecotoxicity of Precursors

Table 1: Ecotoxicity of 2,6-dibromo-4-nitroaniline

EndpointSpeciesDurationValueReference
Acute Toxicity (LC₅₀)Brachydanio rerio (Zebrafish)96 h19.5 mg/L[1]
Acute Immobilisation (EC₅₀)Daphnia magna24 h8.3 mg/L[1]
Growth Inhibition (EC₅₀)Selenastrum capricornutum72 h> 100 mg/L[1]
Biodegradability--Not readily biodegradable[1]
BioaccumulationFish-BCF = 8[1]

Table 2: Ecotoxicity of N,N-diethyl-3-methylbenzamide (DEET) (as a surrogate for N,N-diethyl-3-methylbenzenamine)

EndpointSpeciesDurationValueReference
Acute Toxicity (LC₅₀)Brachydanio rerio (Zebrafish)96 h109.67 mg/L[2]
Acute Immobilisation (EC₅₀)Daphnia magna24 h40.74 mg/L[2]
Growth Inhibition (EC₅₀)Chlorella vulgaris96 h270.72 mg/L[2]
Biodegradability--Moderate to rapid[3]
Bioaccumulation--Low potential[3]
Toxicity of Aromatic Amines

Aromatic amines, the potential degradation products of azo dyes, are a class of chemicals with significant toxicological concern, with many being known or suspected carcinogens.[4][5][6][7] The reductive cleavage of azo dyes can lead to the formation of metabolites that are more toxic than the parent dye.[4]

Experimental Protocols

Standardized methodologies are crucial for assessing the ecotoxicity of chemical substances. The following sections detail the key experimental protocols based on OECD guidelines, which are widely accepted for regulatory purposes.

Aquatic Toxicity Testing

dot

Figure 2: Standard workflow for aquatic ecotoxicity assessment.

1. Algal Growth Inhibition Test (OECD Guideline 201) [8][9][10][11][12]

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), or other recommended species.

  • Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance and a control.

    • Inoculate each test flask with a low density of exponentially growing algae.

    • Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC₅₀ (concentration causing 50% inhibition of growth) is calculated.

2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [13][14][15][16][17]

  • Objective: To determine the acute immobilisation effect of a substance on Daphnia.

  • Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare test solutions at a minimum of five concentrations in a geometric series, along with a control.

    • Introduce at least 20 daphnids, divided into at least four replicates, for each concentration.

    • Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.

    • Observe and record the number of immobilised daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC₅₀ at 48 hours, which is the concentration that immobilises 50% of the daphnids.

3. Fish Acute Toxicity Test (OECD Guideline 203) [18][19][20][21][22]

  • Objective: To determine the median lethal concentration (LC₅₀) of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

  • Principle: Fish are exposed to the test substance in a range of concentrations for a period of 96 hours.

  • Procedure:

    • Acclimatize the fish to the test conditions.

    • Prepare at least five test concentrations in a geometric series and a control.

    • Introduce a specified number of fish (e.g., at least 7 per concentration) into the test chambers.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within narrow limits.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀ at 96 hours, the concentration estimated to be lethal to 50% of the test fish.

Biodegradability and Bioaccumulation

dot

Figure 3: Workflow for assessing biodegradability and bioaccumulation.

1. Ready Biodegradability (OECD Guideline 301) [23][24][25][26][27]

  • Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

  • Principle: A small amount of the test substance is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions for 28 days. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Procedure (e.g., CO₂ Evolution Test - OECD 301B):

    • Prepare a mineral medium containing the test substance as the sole organic carbon source.

    • Inoculate with a microbial inoculum (e.g., from a sewage treatment plant).

    • Incubate in the dark at a controlled temperature.

    • Aerate with CO₂-free air and trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

    • Quantify the trapped CO₂ periodically.

  • Endpoint: The percentage of theoretical CO₂ production. A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of ThCO₂) within a 10-day window during the 28-day test period.

2. Bioaccumulation in Fish (OECD Guideline 305)

  • Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

  • Principle: Fish are exposed to the test substance at a constant, low concentration in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached.

  • Procedure:

    • Uptake (Exposure) Phase: Expose fish to a constant, sublethal concentration of the test substance.

    • Periodically sample fish and water to determine the concentration of the test substance.

    • Continue until the concentration in the fish reaches a plateau (steady state).

    • Depuration (Post-Exposure) Phase: Transfer the fish to a clean water environment and measure the rate at which the substance is eliminated from their tissues.

  • Endpoint: The Bioconcentration Factor (BCF), calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Conclusion and Recommendations

While direct ecotoxicity data for this compound is scarce, the available information on its precursors and the general toxicological properties of azo dyes and their aromatic amine byproducts indicate a potential for environmental risk. The precursor 2,6-dibromo-4-nitroaniline exhibits aquatic toxicity and is not readily biodegradable, suggesting persistence in the environment. Although the other precursor's surrogate, DEET, shows lower toxicity and better degradability, the final dye molecule's properties can be significantly different.

The primary concern with this compound, as with other azo dyes, is the potential formation of toxic and persistent aromatic amines through reductive cleavage. Therefore, a precautionary approach is warranted.

It is strongly recommended that comprehensive ecotoxicity testing be conducted directly on this compound and its primary degradation products to accurately characterize their environmental risk. This should include studies on acute and chronic aquatic toxicity, biodegradability, and bioaccumulation potential, following standardized OECD guidelines. Such data is essential for conducting a thorough environmental risk assessment and for developing appropriate wastewater treatment strategies to mitigate the impact of this dye on aquatic ecosystems.

References

Health and Safety Profile of Disperse Blue 366: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Disperse Blue 366

C.I. This compound is a synthetic organic dye belonging to the disperse class, primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] It is valued for its vibrant blue color and performance characteristics in textile applications.[1] Synonyms for this dye include Kayalon Polyester Blue CR-E and Kayalon Polyester Blue CR-E 200.[1] While some sources make general claims of low toxicity and biodegradability, specific quantitative data to support these statements is lacking.[2]

Hazard Profile of Structurally Related Compounds

Due to the limited specific data for this compound, an assessment of structurally similar compounds is necessary to infer potential hazards. The following table summarizes hazard information for azo disperse dyes with similar structural motifs.

Table 1: Hazard Classification of Compounds Structurally Related to this compound

Chemical NameCAS NumberHazard StatementsSource
N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide41642-51-7H360: May damage fertility or the unborn child.PubChem[1]
Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-2537-62-4H317: May cause an allergic skin reaction.PubChem
C.I. This compound361520-06-1Potential for in vitro genetic toxicity.ECHA[3]

Note: The information in this table is for related compounds and should be used for preliminary hazard identification only.

General Toxicological Profile of Disperse Dyes

Disperse dyes as a class have been associated with a range of health effects. Several members of this class have undergone more extensive toxicological evaluation, providing insights into potential concerns for less-studied dyes like this compound.

Skin Sensitization

Certain disperse dyes are known skin sensitizers, capable of causing allergic contact dermatitis. This is a significant occupational and consumer health concern.

Table 2: Skin Sensitization Potential of Selected Disperse Dyes

Dye NameChemical ClassCAS NumberSensitizing Potency
Disperse Blue 106Anthraquinone12223-01-7Strong
Disperse Blue 124Azo61951-51-7Strong
Disperse Red 1Azo2872-52-8Moderate
Disperse Blue 1Anthraquinone2475-45-8Moderate
Disperse Orange 37Azo13301-61-6Weak

Data sourced from a biphasic murine local lymph node assay study.

Genotoxicity and Carcinogenicity

Some disperse dyes, particularly those based on an azo chemical structure, have demonstrated mutagenic and genotoxic properties. Metabolic reduction of azo dyes can lead to the formation of aromatic amines, some of which are known carcinogens. Anthraquinone-based disperse dyes have also been linked to carcinogenic activity.

Table 3: Genotoxicity and Carcinogenicity of Selected Disperse Dyes

Dye NameCAS NumberGenotoxicity FindingsCarcinogenicity Findings
Disperse Blue 12475-45-8Weakly positive in Salmonella typhimurium.Sufficient evidence in experimental animals.[4] Increased incidence of urinary bladder neoplasms in rats.[5] Classified as possibly carcinogenic to humans (Group 2B) by IARC.[4]
Disperse Orange 1182-28-0Evidence of mutagenic activity.Classified as 'reasonably anticipated to be a human carcinogen' by the NTP. Induced liver and kidney tumors in rodents.[6]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following section describes a standard methodology for assessing skin sensitization, a key endpoint for disperse dyes.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429)

The LLNA is a validated in vivo method to assess the skin sensitization potential of a substance.

Objective: To determine if a test chemical has the potential to cause skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Groups: A minimum of three dose groups with a concurrent negative control group (vehicle only) are used, with at least four animals per group.

  • Dose Selection: A preliminary screening may be performed to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.

  • Application: A volume of 25 µL of the test substance in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, animals are injected intravenously with 3H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared and incubated overnight to precipitate the DNA. The incorporated radioactivity is then measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per node of the test group by the mean DPM per node of the vehicle control group. An SI ≥ 3 is considered a positive response, indicating sensitization potential.

Visualizations: Workflows and Pathways

Experimental_Workflow_LLNA cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_measurement Phase 3: Measurement cluster_analysis Phase 4: Data Analysis Dose_Selection Dose Range Finding Group_Allocation Animal Group Allocation (n≥4 per group) Dose_Selection->Group_Allocation Test_Substance_Prep Prepare Test Substance in Vehicle Group_Allocation->Test_Substance_Prep Day1 Day 1: Apply 25µL to each ear Test_Substance_Prep->Day1 Day2 Day 2: Apply 25µL to each ear Day1->Day2 Day3 Day 3: Apply 25µL to each ear Day2->Day3 Day6_Inject Day 6: Inject 3H-methyl thymidine Day3->Day6_Inject Day6_Euthanize Euthanize 5h post-injection Day6_Inject->Day6_Euthanize Day6_Excise Excise Auricular Lymph Nodes Day6_Euthanize->Day6_Excise LNC_Prep Prepare Lymph Node Cell Suspension Day6_Excise->LNC_Prep Radioactivity_Measure Measure Radioactivity (DPM) LNC_Prep->Radioactivity_Measure SI_Calc Calculate Stimulation Index (SI) Radioactivity_Measure->SI_Calc Conclusion Conclusion: SI ≥ 3 indicates Sensitizer SI_Calc->Conclusion Skin_Sensitization_Pathway cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node Hapten Disperse Dye (Hapten) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Covalent Binding (Haptenation) Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (LC) /Dendritic Cell (DC) Hapten_Protein->Langerhans_Cell Uptake & Processing Cytokines Inflammatory Cytokines (IL-1β, TNF-α) Langerhans_Cell->Cytokines Activation & Release Mature_DC Mature Antigen- Presenting DC Langerhans_Cell->Mature_DC Migration Naive_T_Cell Naive T-Cell Mature_DC->Naive_T_Cell Antigen Presentation (Signal 1 + Signal 2) Activated_T_Cell Activated Effector T-Cell Naive_T_Cell->Activated_T_Cell Activation & Differentiation Proliferation Clonal Expansion Activated_T_Cell->Proliferation

References

Unveiling the Research Potential of Disperse Blue 366: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Disperse Blue 366, a synthetic dye belonging to the single azo class, is primarily utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Its chemical formula is C₁₉H₁₈N₆O₂.[1][2] While its industrial application is well-established, emerging, albeit limited, evidence suggests potential avenues for its use in biomedical research, particularly in the realm of toxicology and cellular studies. One source has noted its application in the "optimization of surface methodology for cytotoxic effect," hinting at its potential as a tool in cell-based assays.[3] This technical guide aims to explore the potential research applications of this compound, drawing parallels from structurally and functionally similar disperse and azo dyes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Potential Research Application: In Vitro Cytotoxicity Assessment

Disperse dyes, including those with an azo chemical structure, have been investigated for their cytotoxic effects on various cell lines. Understanding the cytotoxic profile of a compound is a critical first step in toxicological assessment and a foundational aspect of drug development.

Analogous Cytotoxicity Data of Azo and Disperse Dyes
Dye Name/ClassCell LineExposure TimeIC50 ValueReference
Reactive Yellow DyeHaCaT72 hours237 µg/mL[4]
Reactive Red DyeHaCaT72 hours155 µg/mL[4]
Reactive Blue DyeHaCaT72 hours278 µg/mL[4]
Disperse Orange 1HepG272 hours> 1000 µM[5]
Disperse Red 1HepG272 hours> 1000 µM[5]
Disperse Red 13HepG272 hours> 1000 µM[5]
Methyl Orange (Azo)Glioblastoma72 hours26.47 µM[6]
Sudan I (Azo)Glioblastoma168 hours12.48 µM[7]
GoniothalaminHepG272 hours4.6 µM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of this compound incubation1->add_compound incubation2 Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 add_solubilization Add solubilization solution (e.g., DMSO) incubation3->add_solubilization read_absorbance Measure absorbance at ~570 nm add_solubilization->read_absorbance

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Potential Research Application: Allergic Contact Dermatitis Studies

Disperse dyes are a known cause of allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction.[9] Given that this compound is a disperse dye, investigating its sensitizing potential is a relevant area of research.

Signaling Pathway in Allergic Contact Dermatitis (Sensitization Phase)

The sensitization phase of ACD is initiated by the penetration of a hapten (like a disperse dye) through the skin, which then binds to endogenous proteins to form an immunogenic complex. This complex is recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells, which then migrate to the draining lymph nodes to prime naive T-cells.

Sensitization Phase of Allergic Contact Dermatitis

ACD_Sensitization cluster_skin Skin Epidermis cluster_lymph Draining Lymph Node hapten This compound (Hapten) protein Skin Protein hapten->protein binds to hapten_protein Hapten-Protein Complex protein->hapten_protein kc Keratinocyte hapten_protein->kc activates lc Langerhans Cell (APC) hapten_protein->lc is recognized by kc->lc releases cytokines, activating activated_lc Activated Langerhans Cell lc->activated_lc migrates to naive_t_cell Naive T-Cell activated_lc->naive_t_cell presents antigen to activated_t_cell Activated T-Cell naive_t_cell->activated_t_cell differentiates into

Caption: Key events in the sensitization phase of allergic contact dermatitis.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

Workflow for Murine Local Lymph Node Assay (LLNA)

LLNA_Workflow cluster_application Topical Application (Days 1-3) cluster_proliferation Lymphocyte Proliferation (Days 4-5) cluster_measurement Measurement (Day 6) apply_dye Apply this compound solution to the dorsum of mouse ears rest No treatment apply_dye->rest inject_brdu Inject BrdU (or ³H-thymidine) intravenously rest->inject_brdu harvest_ln Harvest auricular lymph nodes inject_brdu->harvest_ln prepare_suspension Prepare single-cell suspension harvest_ln->prepare_suspension measure_proliferation Measure BrdU incorporation (e.g., via flow cytometry) prepare_suspension->measure_proliferation

Caption: Simplified workflow of the murine Local Lymph Node Assay (LLNA).

Potential Research Application: Investigation of Mitochondrial Function

Recent studies have demonstrated that some disperse dyes can impair mitochondrial function.[10][11][12] This opens up a potential research avenue for this compound in studying drug-induced mitochondrial toxicity, a critical aspect of preclinical drug safety assessment.

Analogous Data on Mitochondrial Respiration Impairment

A study on various disperse dyes demonstrated their ability to significantly inhibit mitochondrial oxygen consumption rate (OCR).[10]

Dye NameCell LineExposure TimeEffect on Mitochondrial RespirationReference
Disperse Blue 1IPEC-J2, MPEK-BL61 daySignificant inhibition of OCR[13]
Disperse Blue 124IPEC-J2, MPEK-BL61 daySignificant inhibition of OCR[13]
Disperse Brown 1IPEC-J2, MPEK-BL61 daySignificant inhibition of OCR[13]
Experimental Protocol: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial function.

Workflow for Seahorse XF Cell Mito Stress Test

Seahorse_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Assay cluster_analysis Data Analysis seed_cells Seed cells in a Seahorse XF plate incubate_cells Incubate overnight seed_cells->incubate_cells add_dye Treat cells with this compound incubate_cells->add_dye measure_basal Measure basal OCR and ECAR add_dye->measure_basal inject_oligomycin Inject Oligomycin measure_basal->inject_oligomycin inject_fccp Inject FCCP inject_oligomycin->inject_fccp inject_rot_aa Inject Rotenone/Antimycin A inject_fccp->inject_rot_aa calculate_params Calculate mitochondrial function parameters inject_rot_aa->calculate_params

Caption: Experimental workflow for assessing mitochondrial function using the Seahorse XF Cell Mito Stress Test.

Conclusion

While direct research on the biological applications of this compound is currently limited, the existing data on analogous disperse and azo dyes strongly suggest its potential as a valuable tool in several areas of biomedical research. Its potential cytotoxic properties could be harnessed in the development and validation of cell-based toxicity screening assays. Furthermore, its classification as a disperse dye warrants investigation into its skin sensitization potential, which could contribute to the understanding of allergic contact dermatitis. Finally, the possibility of its interference with mitochondrial function opens up avenues for its use in studying mechanisms of drug-induced mitochondrial toxicity. Further research is imperative to fully elucidate the biological activities of this compound and to validate its use in these promising research applications.

References

The Evolution of Color: A Technical Guide to Anthraquinone Dyes and the Journey of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthesis, and multifaceted applications of anthraquinone dyes, with a focused lens on the disperse dye, C.I. Disperse Blue 366. From their natural origins to their sophisticated synthetic pathways and emerging roles in biomedical research, anthraquinone-based colorants represent a pivotal class of organic molecules. This document provides a comprehensive overview of their development, detailed experimental protocols, and a look into their potential in the realm of drug discovery.

A Legacy of Color: The History of Anthraquinone Dyes

The story of anthraquinone dyes is a vibrant thread in the tapestry of human history, stretching back to antiquity. The earliest known examples are natural dyes derived from plants and insects. One of the most historically significant is alizarin, a red dye extracted from the root of the madder plant (Rubia tinctorum), which was used for centuries to color textiles. The brilliant crimson hue of carminic acid, derived from cochineal insects, is another notable natural anthraquinone dye.

The modern era of anthraquinone dyes began in 1868 when German chemists Carl Graebe and Carl Liebermann first synthesized alizarin from coal tar-derived anthracene. This marked the first synthesis of a natural dye and laid the foundation for the synthetic dye industry. The development of synthetic fibers in the early 20th century, particularly cellulose acetate, created a demand for new dye classes that could effectively color these hydrophobic materials. This led to the invention of disperse dyes between 1922 and 1924, which are non-ionic and have low water solubility, making them ideal for synthetic fibers.

The first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3), was developed in 1936. Anthraquinone dyes are prized for their excellent light fastness and bright, clear shades, particularly in the red, violet, and blue regions of the spectrum. They are characterized by the anthraquinone core, a tricyclic aromatic ketone. The introduction of electron-donating substituents, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the anthraquinone structure is responsible for their color.

Focus on this compound: Properties and Synthesis

This compound is a synthetic organic dye belonging to the single azo class, though it is often discussed in the context of anthraquinone chemistry due to its application and performance characteristics which are typical of high-performance disperse dyes. It is primarily used for dyeing polyester and other synthetic fibers, offering a reddish-blue hue.

Physicochemical and Fastness Properties

This compound is a hydrophobic, particle-forming dye with low water solubility but is soluble in organic solvents.[1] It is known for its good light and wash fastness, making it a durable colorant for textiles.[1] The following table summarizes the key identification and fastness properties of this compound.

PropertyValue
C.I. Name This compound
CAS Number 361520-06-1
Molecular Formula C₁₉H₁₈N₆O₂
Molecular Weight 362.39 g/mol
Light Fastness 6 (Good)
Washing Fastness (Polyester) 4-5 (Very Good to Excellent)
Washing Fastness (Cotton) 5 (Excellent)
Sublimation Fastness 3-4 (Moderate to Good)
pH of Dye Bath 4-6

Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for other properties, with higher numbers indicating better fastness.

Synthesis of this compound

The manufacturing process for this compound involves a multi-step synthesis. While a detailed, publicly available protocol is scarce, the general and widely cited method involves three key stages: diazotization, azo coupling, and cyanation.[2][3][4]

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

The synthesis begins with the diazotization of 2,6-dibromo-4-nitroaniline. This reaction converts the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Step 2: Azo Coupling with N,N-diethyl-3-methylbenzenamine

The resulting diazonium salt is then coupled with N,N-diethyl-3-methylbenzenamine (also known as N,N-diethyl-m-toluidine). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component.

Step 3: Cyanation

The final step is a cyanation reaction, where a cyano group (-CN) is introduced into the molecule. This is often achieved using a cyanide salt, such as cuprous cyanide.

Below is a DOT script representation of the synthesis workflow.

G Synthesis Workflow for this compound A 2,6-Dibromo-4-nitroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) D Azo Intermediate B->D Azo Coupling C N,N-diethyl-3-methylbenzenamine C->D E This compound D->E Cyanation (CuCN)

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative anthraquinone dye via an Ullmann condensation reaction, a standard procedure for dyeing polyester with disperse dyes, and a protocol for assessing the cytotoxicity of these compounds.

Synthesis of a 1,4-Disubstituted Anthraquinone Dye via Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction for forming carbon-nitrogen bonds, widely used in the synthesis of aminoanthraquinone dyes.

Materials:

  • 1-bromo-4-aminoanthraquinone

  • Aniline (or other aromatic amine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-4-aminoanthraquinone (1 mmol), the desired aromatic amine (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).

  • Add N,N-dimethylformamide (10 mL) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated crude product by vacuum filtration and wash with water until the filtrate is neutral.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol or toluene) to obtain the pure dye.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Ullmann Condensation Workflow A Combine Reactants: 1-bromo-4-aminoanthraquinone, Aromatic Amine, CuI, K₂CO₃ in DMF B Heat and Stir (120-140°C, 4-8h) A->B C Monitor by TLC B->C D Cool and Precipitate in Water B->D C->B E Vacuum Filtration D->E F Column Chromatography E->F G Recrystallization F->G H Characterization (FT-IR, NMR, MS) G->H

Caption: Experimental workflow for the synthesis of an anthraquinone dye.

Dyeing of Polyester Fabric using the Thermosol Method

The Thermosol process is a continuous method for dyeing polyester with disperse dyes at high temperatures.[5][6][7][8][9]

Materials:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Wetting agent

  • Acetic acid (to adjust pH)

  • Padding mangle

  • Drying unit (e.g., infrared pre-dryer and hot flue dryer)

  • Thermofixation unit (Thermosol oven)

Procedure:

  • Padding: Prepare the dye bath containing the disperse dye, a dispersing agent, a wetting agent, and acetic acid to maintain a pH of 4.5-5.5. The fabric is passed through the dye bath in a padding mangle to ensure even application of the dye liquor.

  • Drying: The padded fabric is then dried. This is often done in two stages: pre-drying with infrared heaters followed by a hot flue dryer. This step is critical to prevent dye migration.[5][6][7]

  • Thermofixation: The dried fabric is passed through a Thermosol oven at a high temperature, typically between 190-220 °C, for 60-90 seconds.[5][6][7] During this stage, the dye sublimes and diffuses into the polyester fibers.

  • After-treatment: The dyed fabric is then washed to remove any unfixed dye from the surface. This usually involves a reduction clearing process with a solution of sodium hydroxide and sodium hydrosulfite, followed by rinsing and drying.

G Thermosol Dyeing Process A Padding with Dye Liquor B Drying (IR and Hot Flue) A->B C Thermofixation (190-220°C) B->C D Reduction Clearing C->D E Rinsing and Drying D->E F Dyed Polyester Fabric E->F

Caption: A schematic of the continuous Thermosol dyeing process.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Disperse dye stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the disperse dye in the cell culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at different concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the dye that causes 50% inhibition of cell viability).

Anthraquinone Dyes in Drug Development

The rigid, planar structure of the anthraquinone core has made it a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents.[5] The mechanism of action of many anthraquinone-based drugs involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the induction of apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Prominent examples of anthraquinone-based anticancer drugs include doxorubicin, daunorubicin, and mitoxantrone. While this compound itself is not used as a therapeutic agent, its chemical class and the broader family of anthraquinone derivatives are of significant interest to drug development professionals. Research is ongoing to synthesize novel anthraquinone analogues with improved efficacy, reduced cardiotoxicity (a common side effect of early anthracyclines), and the ability to overcome drug resistance.

Recent studies have shown that some anthraquinone derivatives can also act as inhibitors of various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[10] For instance, certain anthraquinones have been found to inhibit receptor tyrosine kinases, which are key regulators of cell growth and proliferation.[1][10] The potential for these compounds to modulate cellular signaling adds another dimension to their therapeutic potential.

Below is a simplified representation of a potential signaling pathway inhibited by an anthraquinone derivative leading to apoptosis.

G Inhibition of a Pro-Survival Signaling Pathway by an Anthraquinone Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade (e.g., PI3K/Akt) Pro-Survival Proteins Pro-Survival Proteins Signaling Cascade (e.g., PI3K/Akt)->Pro-Survival Proteins Apoptosis Apoptosis Signaling Cascade (e.g., PI3K/Akt)->Apoptosis Inhibition of pro-apoptotic factors Cell Survival and Proliferation Cell Survival and Proliferation Pro-Survival Proteins->Cell Survival and Proliferation Anthraquinone Derivative Anthraquinone Derivative Anthraquinone Derivative->Receptor Tyrosine Kinase Inhibition Anthraquinone Derivative->Apoptosis Induction

Caption: A potential mechanism of action for an anthraquinone-based drug.

Conclusion

Anthraquinone dyes, with their rich history and diverse applications, continue to be a cornerstone of the coloration industry. The specific example of this compound highlights the performance characteristics that make these dyes valuable for synthetic textiles. Beyond their role as colorants, the fundamental anthraquinone scaffold holds significant promise in the field of drug development. The ongoing exploration of novel derivatives and their interactions with biological systems ensures that the journey of anthraquinones, from ancient dye vats to modern cancer therapy, is far from over. This guide provides a foundational technical understanding for researchers and scientists to build upon in their respective fields.

References

Disperse Blue 366 discovery and initial characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 366 is a monoazo disperse dye belonging to the single azo class of colorants. It is primarily utilized in the textile industry for the dyeing of hydrophobic fibers, most notably polyester, due to its characteristic red-light blue hue and good fastness properties. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key technical data related to this compound. The synthesis, physicochemical properties, and dyeing characteristics are detailed, supported by experimental protocols and data presented in a clear, structured format for ease of reference by researchers and professionals in the field.

Introduction

The discovery and development of synthetic dyes have been pivotal in numerous industrial applications, particularly in the coloration of textiles. Disperse dyes, a class of non-ionic dyes with low water solubility, are specifically designed for dyeing hydrophobic synthetic fibers. This compound, identified by the CAS Number 361520-06-1, is a significant member of this class, valued for its vibrant color and performance in high-temperature dyeing processes.[1][2] This guide aims to consolidate the available technical information on its initial synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in various applications, from dye bath formulation to its interaction with textile substrates.

PropertyValueReference
C.I. Name This compound[3]
CAS Number 361520-06-1[1][2][3]
Molecular Formula C₁₉H₁₈N₆O₂[3][4]
Molecular Weight 362.39 g/mol [3][4]
Molecular Structure Single Azo Class[3][4]
Appearance Dark blue uniform powder[3][4]
Solubility Insoluble in water; Soluble in organic solvents[1]

Synthesis and Discovery

The initial synthesis of this compound involves a multi-step process characteristic of azo dye production. The manufacturing method consists of the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component, and a final cyanation step.[2][4][5]

The general synthesis pathway is as follows:

  • Diazotization: 2,6-Dibromo-4-nitroaniline is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid, at low temperatures to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with N,N-diethyl-3-methylbenzenamine (N,N-diethyl-m-toluidine).

  • Cyanation: The final step involves the introduction of a cyano group.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_cyanation Cyanation A 2,6-Dibromo-4-nitroaniline B Diazonium Salt A->B NaNO₂ / Acid 0-5 °C D Azo Intermediate B->D C N,N-diethyl-3-methylbenzenamine C->D E This compound D->E Cyanide Source

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in peer-reviewed literature. However, based on the known manufacturing methods for similar azo disperse dyes, the following general procedures can be outlined.

Synthesis of this compound (General Protocol)

4.1.1. Diazotization of 2,6-Dibromo-4-nitroaniline

  • A molar equivalent of 2,6-Dibromo-4-nitroaniline is suspended in a mixture of a strong acid (e.g., hydrochloric acid) and water in a reaction vessel.

  • The suspension is cooled to 0-5 °C using an ice-salt bath with continuous stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C.

  • The reaction mixture is stirred for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is used immediately in the next step.

4.1.2. Azo Coupling

  • A molar equivalent of N,N-diethyl-3-methylbenzenamine is dissolved in an appropriate solvent.

  • The solution of the coupling component is cooled to 0-5 °C in an ice bath.

  • The freshly prepared diazonium salt solution is slowly added to the cooled coupling component solution with vigorous stirring.

  • The pH of the reaction mixture is maintained within a specified range to facilitate the coupling reaction.

  • The resulting azo intermediate precipitates out of the solution and is isolated by filtration.

4.1.3. Cyanation

  • The isolated azo intermediate is suspended in a suitable solvent.

  • A cyanating agent is added to the suspension.

  • The reaction mixture is heated under reflux for a specified period.

  • The final product, this compound, is isolated, purified, and dried.

Characterization Methods

The characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity.

4.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for assessing the purity of disperse dyes and for their quantitative analysis.

  • System: A liquid chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: The DAD allows for the acquisition of UV-Vis spectra of the eluting peaks for identification, while an MS detector provides mass-to-charge ratio information for structural confirmation.

HPLC_Workflow Sample This compound Sample (in organic solvent) HPLC HPLC System (C18 Column) Sample->HPLC Detection Detection HPLC->Detection DAD Diode Array Detector (DAD) Detection->DAD UV-Vis Spectra MS Mass Spectrometer (MS) Detection->MS Mass Spectra Data Data Analysis (Purity & Quantification) DAD->Data MS->Data

4.2.2. Spectroscopic Analysis

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in various solvents, which is indicative of the dye's color.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N=N (azo), C-N, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the detailed molecular structure.

Dyeing and Fastness Properties

This compound is primarily used for high-temperature and high-pressure dyeing of polyester fabrics.[3][4] The pH of the dyeing bath is typically maintained around 5.[3] The fastness properties of a dye are critical indicators of its performance and durability on a given substrate.

Fastness PropertyTest MethodFadingStainingReference
Light Fastness ISO5-[3]
Washing Fastness ISO55[3]
Perspiration Fastness ISO55[3]
Ironing Fastness ISO53[3]
Dry Heat ISO (180°C/30s)53[3]

Fastness grades are typically rated on a scale of 1 to 5, where 5 indicates the highest fastness.

Conclusion

This compound is a commercially significant monoazo disperse dye with well-established applications in the textile industry. Its synthesis follows a conventional pathway for azo dyes, and it exhibits good fastness properties on polyester. While detailed, publicly available spectroscopic and physicochemical data are limited, the information presented in this guide provides a solid foundation for researchers and professionals working with this class of dyes. Further in-depth characterization would be beneficial for a more complete understanding of its properties and potential applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Blue 366 and Related Azo Dyes

This technical guide provides a comprehensive review of the available literature on C.I. This compound, a synthetic organic dye belonging to the single azo class. The document details its chemical and physical properties, synthesis, applications, and toxicological profile. Furthermore, it explores the broader context of related azo dyes, focusing on their environmental fate and the experimental protocols for their analysis and degradation.

Chemical and Physical Properties of this compound

This compound is a hydrophobic, non-ionic dye characterized by its limited solubility in water and good solubility in organic solvents.[1] It is primarily used for dyeing hydrophobic synthetic fibers.[1][2]

PropertyValueReference
C.I. Name This compound[3]
CAS Number 361520-06-1, 84870-65-5[1][4]
Molecular Formula C₁₉H₁₈N₆O₂[2][3]
Molecular Weight 362.39 g/mol [2][3]
Appearance Blue uniform powder[3][5]
Solubility Insoluble in water, soluble in organic solvents[1]
Synonyms Kayalon Polyester Blue CR-E, Disperse Blue CR-E[1][3][6]

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process. The synthesis starts with the diazotization of a substituted aniline, followed by a coupling reaction with another aromatic compound, and finally, a cyanation step.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically carried out as follows:

  • Diazotization: 2,6-Dibromo-4-nitroaniline or 2,6-dichloro-4-nitroaniline is diazotized.[3][7] This process involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with N,N-diethyl-3-methylbenzenamine (N,N-diethyl-m-toluidine).[3][7] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile.

  • Cyanation: The product from the coupling reaction undergoes cyanation, typically using cuprous cyanide.[3][7]

  • Finishing: The final product is filtered, ground, and dried to obtain the finished dye powder.[7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyanation A 2,6-Dibromo-4-nitroaniline C Intermediate Azo Compound A->C Diazotization & Coupling B N,N-diethyl-3-methylbenzenamine B->C E This compound C->E Cyanation D Cuprous Cyanide D->E

Synthesis Workflow for this compound

Applications

This compound is valued for its vibrant color and good fastness properties, making it suitable for applications where durability is essential.[1]

  • Textile Industry: It is extensively used for dyeing synthetic fibers such as polyester, nylon, and acrylic.[2] It is particularly suitable for high-temperature and high-pressure polyester dyeing.[3]

  • Printing Industry: This dye is also employed in the printing of high-quality images on materials like paper, films, and plastics.[2]

Quantitative Data: Fastness Properties

The fastness properties of a dye refer to its resistance to fading or color change under various conditions.

Fastness PropertyRatingReference
Light Fastness 5-6[2][4]
Washing Fastness (Fading) 5[2][3]
Washing Fastness (Staining) 3-5[2][3][4]
Perspiration Fastness (Fading) 5[2][3]
Perspiration Fastness (Staining) 5[2][3]
Ironing Fastness 3-5[2][3]
Sublimation Fastness 3-4[4]

Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the best.

Toxicology and Environmental Fate of Azo Dyes

While essential for many industries, azo dyes, including this compound, pose potential health and environmental risks.

Human Health Concerns
  • Allergic Contact Dermatitis: Disperse dyes are a known cause of allergic contact dermatitis.[8][9] Disperse Blue 106 and 124 are frequently reported allergens found in synthetic fabrics.[10][11][12] Symptoms can manifest as contact eczema.[13]

  • Genotoxicity and Carcinogenicity: A significant concern with azo dyes is their potential to break down into aromatic amines, which can be mutagenic and carcinogenic.[14][15] This breakdown can occur under anaerobic conditions, such as in the human gut or in wastewater treatment plants.[14][16] For example, Disperse Blue 1 has been classified as possibly carcinogenic to humans (Group 2B).[17] Studies have shown that some disperse dyes can induce DNA damage.[18][19]

Environmental Fate and Biodegradation

The release of azo dyes into the environment is a major concern due to their persistence and potential toxicity to aquatic life.[9] The biodegradation of these dyes is a critical area of research.

The microbial degradation of azo dyes is typically a two-step process:

  • Anaerobic/Microaerophilic Reductive Cleavage: Under anaerobic or microaerophilic conditions, bacteria utilize azoreductase enzymes to reductively cleave the azo bond (-N=N-), resulting in the formation of colorless aromatic amines.[14][15]

  • Aerobic Degradation: The resulting aromatic amines are often more toxic than the parent dye and are typically degraded further under aerobic conditions by various microorganisms.[14][15]

G A Azo Dye B Aromatic Amines A->B Anaerobic/Microaerophilic Reductive Cleavage (Azoreductase) C Mineralization Products (CO₂, H₂O, N₂) B->C Aerobic Degradation

General Biodegradation Pathway of Azo Dyes
Experimental Protocol: Biodegradation of Azo Dyes

A common laboratory setup to study the biodegradation of azo dyes involves a sequential microaerophilic/aerobic process:

  • Acclimatization: A bacterial consortium is acclimatized to the specific azo dye in a nutrient-rich medium.

  • Microaerophilic Phase: The dye is added to the bacterial culture and incubated under microaerophilic (low oxygen) conditions. Decolorization is monitored spectrophotometrically.

  • Aerobic Phase: After significant decolorization, the culture is shifted to aerobic conditions (e.g., by shaking) to facilitate the degradation of the formed aromatic amines.

  • Analysis: The degradation of the parent dye and the formation and subsequent removal of aromatic amines are monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Toxicity Assessment: The toxicity of the initial dye solution and the final treated effluent can be assessed using bioassays, such as the Daphnia magna acute toxicity test.[15]

Analytical Methods

The analysis of disperse dyes in various matrices, such as textiles and environmental samples, is crucial for quality control and risk assessment.

Experimental Protocol: Analysis of Disperse Dyes

A standard method for the analysis of disperse dyes is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a mass spectrometer (MS).[20]

  • Sample Preparation: The dye is extracted from the sample matrix (e.g., textile fiber) using a suitable organic solvent.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is typically used to separate the different components of the sample.

  • Detection and Identification:

    • The PDA detector provides the UV-Vis spectrum of the eluting compounds, which can be used for preliminary identification.

    • The mass spectrometer provides the mass-to-charge ratio (m/z) of the compounds, allowing for confident identification and confirmation of the molecular weight.[20]

  • Quantification: The concentration of the dye can be determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

G A Sample (e.g., Textile Fiber) B Solvent Extraction A->B C HPLC Separation B->C D PDA Detection (UV-Vis Spectrum) C->D E Mass Spectrometry (m/z) C->E F Data Analysis (Identification & Quantification) D->F E->F

References

Disperse Blue 366: A Technical Guide on its Potential as an Environmental Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue 366, a synthetic mono-azo dye, is utilized in the textile industry for dyeing polyester and other synthetic fibers. Its inherent hydrophobicity and low water solubility contribute to its potential persistence in the environment, raising concerns about its ecotoxicological impact. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, potential environmental fate, and toxicological profile. Due to a significant lack of specific experimental data for this compound, this report also draws upon information from other disperse and azo dyes to illustrate potential environmental and health concerns. A central focus of this document is to highlight the existing data gaps and underscore the need for further research to conduct a thorough environmental risk assessment of this compound.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, designed for dyeing hydrophobic fibers such as polyester and acetate. Their application process often involves high temperatures and pressures, leading to the discharge of unfixed dye in wastewater. This compound (CAS No. 361520-06-1) is a blue powder belonging to this class.[1] Its molecular structure, characterized by a mono-azo linkage, and its physicochemical properties suggest a potential for environmental persistence and bioaccumulation. This guide synthesizes the current knowledge on this compound to serve as a resource for researchers and professionals investigating its environmental and toxicological implications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental behavior and fate. While specific experimental data for this dye are limited, some key parameters have been reported for a compound with the same CAS number.

PropertyValueReference
CAS Number 361520-06-1[1]
Molecular Formula C₁₉H₁₈N₆O₂[2]
Molecular Weight 362.39 g/mol [2]
Appearance Blue uniform powder[3][4]
Water Solubility 0.6394 µg/L (at 25 °C) (estimated)
log Kow (Octanol-Water Partition Coefficient) 6.09 (estimated)
Vapor Pressure 8.25 x 10⁻²⁶ mmHg (at 25 °C) (estimated)
Melting Point 157 °C
Solubility in Supercritical CO₂ Soluble; solubility increases with temperature and pressure[5]

The extremely low water solubility and high estimated log Kow value are particularly noteworthy. These properties suggest that this compound will have a strong tendency to partition from the water column into sediment, sludge, and biological tissues, indicating a potential for persistence and bioaccumulation in the environment.[6]

Analytical Methodologies

The accurate detection and quantification of this compound in various environmental matrices are essential for exposure and risk assessment. While no standardized method specifically for this compound was found, general methods for disperse dyes are applicable. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common technique.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations expected in environmental samples and the complexity of the matrices, a pre-concentration and clean-up step is typically required.

SPE_Workflow Water_Sample Water Sample (e.g., Wastewater Effluent) Conditioning SPE Cartridge Conditioning (e.g., with Methanol and Water) Water_Sample->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (to remove interferences) Loading->Washing Elution Elution of Analyte (with an organic solvent like Acetonitrile) Washing->Elution Evaporation Solvent Evaporation and Reconstitution (in mobile phase) Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Environmental_Fate DB366 This compound Wastewater Wastewater Effluent DB366->Wastewater Aquatic_Environment Aquatic Environment Wastewater->Aquatic_Environment Sediment Sediment/Sludge Aquatic_Environment->Sediment Partitioning Biota Aquatic Biota Aquatic_Environment->Biota Bioaccumulation Degradation Degradation (Photodegradation, Biodegradation) Aquatic_Environment->Degradation Aromatic_Amines Aromatic Amines (Potential Degradation Products) Degradation->Aromatic_Amines Endocrine_Disruption_Pathway Azo_Dye Azo Dye (e.g., this compound) Binding Binding to Receptor Azo_Dye->Binding Receptor Hormone Receptor (e.g., Estrogen Receptor) Receptor->Binding Hormone_Response Altered Gene Expression & Hormonal Response Binding->Hormone_Response

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 366 (CAS No. 361520-06-1) is a synthetic, hydrophobic dye belonging to the single azo class, primarily used in the textile industry for dyeing polyester fibers.[1][2] Like many synthetic dyes, it is important to characterize its toxicological profile, as human exposure can occur during manufacturing, use, and disposal. Disperse dyes as a class are noted for their potential to cause skin sensitization and may have other cytotoxic, genotoxic, or carcinogenic effects.[3][4][5] Published information indicates that this compound is utilized in studies concerning cytotoxic effects, highlighting the need for standardized assessment protocols.[1]

These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells and serves as an indicator of cell viability. The protocol is designed for researchers in toxicology, dermatology, and drug development to assess the potential hazards of this compound.

General Workflow for Cytotoxicity Testing

The overall experimental process involves preparing the test compound, culturing cells, exposing the cells to various concentrations of the compound, assessing cell viability, and analyzing the resulting data to determine the concentration that inhibits cell growth by 50% (IC50).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of Dye A->D B Culture Adherent Cells (e.g., HaCaT, HepG2) C Seed Cells into 96-Well Plate B->C C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate to Allow Formazan Formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Figure 1. General experimental workflow for the MTT-based in vitro cytotoxicity assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HaCaT (human keratinocyte cell line) for dermal toxicity assessment.

    • HepG2 (human liver cancer cell line) for hepatic toxicity assessment.

  • Reagents:

    • This compound (CAS: 361520-06-1)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

Preparation of Test Compound

This compound is hydrophobic and insoluble in water but soluble in organic solvents.[1] Therefore, DMSO is the recommended solvent.

  • Stock Solution (100 mM): Prepare a 100 mM stock solution of this compound in 100% DMSO. The molecular weight of this compound (C₁₉H₁₈N₆O₂) is 362.39 g/mol .[2]

  • Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium. The final concentration of DMSO in the medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding
  • Culture HaCaT or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.

  • Count the cells and adjust the density to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.

  • Incubate for 24 hours to allow cells to attach.

Treatment Protocol
  • After 24 hours, remove the medium from the wells.

  • Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the respective wells.

  • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Assay for Cell Viability
  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "no-cell control" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Cell Viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) from the dose-response curve using non-linear regression analysis.

Data Presentation (Hypothetical Data)

Quantitative data should be presented clearly to allow for easy comparison. The following table represents hypothetical results for the cytotoxicity of this compound on HaCaT and HepG2 cell lines after 48 hours of exposure.

Cell LineAssay TypeExposure Time (hours)IC50 Value (µM)95% Confidence Interval
HaCaTMTT4842.538.9 - 46.7
HepG2MTT4868.261.5 - 75.6
HaCaTNeutral Red4839.836.1 - 44.0
HepG2Neutral Red4865.159.9 - 70.8

Potential Mechanism of Cytotoxicity

Azo dyes can induce cytotoxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) which leads to oxidative stress. This stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).

G cluster_initiator cluster_stress cluster_damage cluster_outcome A This compound (Azo Dye) B Increased ROS Production A->B Metabolic Activation C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Lipid Peroxidation C->E F DNA Damage C->F G Caspase Activation D->G F->G H Apoptosis G->H I Decreased Cell Viability H->I

Figure 2. A potential signaling pathway for azo dye-induced cytotoxicity.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound. Adherence to this standardized methodology will ensure the generation of reproducible and comparable data, which is essential for the safety assessment of this and other related textile dyes. Further assays, such as those for genotoxicity (e.g., Comet assay, micronucleus assay) or skin sensitization, may be required for a complete toxicological profile.

References

Application Notes and Protocols for Using Disperse Blue 366 in MTT or MTS Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic dye belonging to the disperse class of dyes, characterized by its hydrophobicity and limited water solubility.[1] It is primarily used in the textile industry for dyeing synthetic fibers.[1][2] As with many industrial chemicals, it is essential to assess its potential cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods to evaluate cell viability and metabolic activity.[3][4] These assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[5][6] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[7]

A significant challenge arises when testing colored compounds like this compound, as the intrinsic color of the compound can interfere with the absorbance readings of the formazan product, potentially leading to inaccurate results.[8][9] Furthermore, some compounds can directly react with the tetrazolium salts, causing a false positive signal.[10][11] These application notes provide detailed protocols for MTT and MTS assays, incorporating essential controls to mitigate interference from this compound, ensuring accurate assessment of its cytotoxic effects.

Principle of Potential Interference

The primary sources of interference from this compound in MTT and MTS assays are:

  • Spectral Overlap: this compound is a blue dye, and its absorbance spectrum may overlap with that of the purple (MTT) or orange/purple (MTS) formazan product.[12] The MTT formazan is typically measured at 570-590 nm, while the MTS formazan is measured at 490-500 nm.[3][4]

  • Direct Reduction of Tetrazolium Salts: Some chemical compounds possess reducing properties that can convert MTT or MTS to formazan in the absence of viable cells, leading to a false signal of cell viability.[9][10]

To address these potential issues, specific controls must be included in the experimental design.

Experimental Protocols

Materials and Reagents
  • This compound (CAS 361520-06-1)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[4]

  • Solubilization solution for MTT assay (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][13]

  • 96-well clear flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

MTT Assay Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the seeding medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if a solvent is used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium containing this compound. Wash the cells gently with 100 µL of sterile PBS.[14] Remove the PBS and add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[8]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

MTS Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Addition: After the treatment incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium (with or without the test compound).[4][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.[15][16]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4][6]

Essential Controls for this compound

For both MTT and MTS assays, the following controls are mandatory:

  • Untreated Control: Cells cultured in medium without this compound. This represents 100% cell viability.

  • Vehicle Control: Cells cultured in medium containing the same concentration of the solvent used to dissolve this compound as is present in the highest concentration of the dye treatment.

  • Compound Background Control (No Cells): Wells containing culture medium and the various concentrations of this compound, but no cells. This is crucial to measure the intrinsic absorbance of the dye at the assay wavelength.

  • Cell-Free Assay Control (Compound + Reagent): Wells containing culture medium, the various concentrations of this compound, and the MTT or MTS reagent, but no cells.[9] This control determines if this compound directly reduces the tetrazolium salt.

Data Presentation and Analysis

The quantitative data should be summarized for clear interpretation.

Data Correction
  • Subtract Background Absorbance: For each experimental well containing cells, subtract the average absorbance of the corresponding "Compound Background Control" (no cells, with dye).

  • Correct for Direct Reduction: Subtract the average absorbance of the "Cell-Free Assay Control" (no cells, with dye and reagent) from the experimental wells.

Corrected Absorbance = (Absorbance of Cells + Compound + Reagent) - (Absorbance of Compound Background) - (Absorbance of Cell-Free Assay Control)

Calculation of Cell Viability

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Data Tables

Table 1: Raw Absorbance Data (Example)

This compound (µM)Cells + Compound + Reagent (OD 570nm)Compound Background (OD 570nm)Cell-Free Assay Control (OD 570nm)
0 (Untreated)1.2500.0500.055
11.1000.0800.060
100.8500.1500.065
1000.4500.3000.070

Table 2: Corrected Absorbance and Calculated Cell Viability (Example)

This compound (µM)Corrected Absorbance% Cell Viability
0 (Untreated)1.145100.0%
10.96083.8%
100.63555.5%
1000.0807.0%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for Exposure Period treat_cells->incubate add_reagent Add MTT or MTS Reagent incubate->add_reagent incubate_reagent Incubate for Formazan Production add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT only) incubate_reagent->solubilize MTT Assay read_absorbance Read Absorbance incubate_reagent->read_absorbance MTS Assay solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: General workflow for assessing cell viability.

Potential Interference Pathways

G cluster_assay Assay Measurement cluster_sources Signal Sources absorbance Final Absorbance Reading formazan Cell-Generated Formazan (True Viability) formazan->absorbance Contributes to dye_absorbance This compound Absorbance (Spectral Interference) dye_absorbance->absorbance Contributes to (False Signal) direct_reduction Direct Reagent Reduction (Chemical Interference) direct_reduction->absorbance Contributes to (False Signal)

Caption: Potential sources of signal interference.

Logical Flow for Data Correction

G start Raw Absorbance Data step1 Subtract Compound Background (Absorbance of Dye Alone) start->step1 step2 Subtract Cell-Free Reduction (Absorbance of Dye + Reagent) step1->step2 step3 Corrected Absorbance for Treated Cells step2->step3 step4 Calculate % Viability vs. Control step3->step4 end Final Result step4->end

Caption: Data correction and analysis workflow.

Conclusion

When assessing the cytotoxicity of colored compounds such as this compound using MTT or MTS assays, it is imperative to account for potential spectral and chemical interferences. The inclusion of compound background and cell-free assay controls is non-negotiable for obtaining accurate and reliable data. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can confidently evaluate the biological activity of this compound and other chromophoric substances. If significant interference is observed that cannot be reliably corrected, alternative non-colorimetric cell viability assays, such as those based on ATP content (e.g., CellTiter-Glo®) or DNA content (e.g., CyQUANT®), should be considered.[11]

References

Application Notes and Protocols: Assessing the Cellular Effects of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic organic dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring hydrophobic materials like polyester fibers.[1] It is characterized by its vibrant blue color, good lightfastness, and limited solubility in water.[1] While it is not employed as a standard biological stain for specific cellular structures, its interactions with cells have been investigated in the context of toxicology. Studies have explored its cytotoxic, genotoxic, and mutagenic potential in various cell lines. These investigations provide insights into the cellular responses to this compound and offer methodologies for assessing the effects of similar substances.

This document provides an overview of the cellular effects of this compound and detailed protocols for assessing its cytotoxicity, based on published research.

Cellular Effects of Disperse Dyes

Research has shown that certain disperse dyes, including those with similar chemical structures to this compound, can impact cell health. The primary observed effects are:

  • Reduced Cell Viability: Exposure to some disperse dyes has been shown to decrease the viability of cell lines such as porcine intestinal epithelial cells (IPEC-J2) and mouse keratinocytes (MPEK-BL6).[2]

  • Impaired Mitochondrial Function: A study on various disperse dyes indicated that some can impair mitochondrial respiration as early as 3 hours after exposure.[2]

  • Cytotoxicity and Genotoxicity: Studies on other disperse dyes, like Disperse Blue 291, have demonstrated cytotoxic and genotoxic effects in human hepatoma cells (HepG2), leading to decreased cell viability and DNA damage.[3] The effects are often dose-dependent.[3]

  • Mutagenic Potential: Some commercial dyes containing disperse components have been shown to induce mutagenic effects in toxicological assays.[3]

The lipophilic nature of disperse dyes may facilitate their interaction with cellular membranes, potentially leading to the observed cytotoxic effects.[2]

Quantitative Data Summary

The following table summarizes the concentrations and observed effects of various disperse dyes in cell culture studies. While specific data for this compound is limited in the provided search results, the data for other disperse blue dyes offer a comparative reference.

Cell LineDisperse DyeConcentration RangeKey FindingsReference
IPEC-J2, MPEK-BL6Disperse Blue 1, Disperse Blue 124High and Low doses (specific concentrations not detailed)Significantly decreased cell viability after 1 day of exposure. Impaired mitochondrial function.[2]
HepG2Disperse Blue 291200 µg/ml - 1000 µg/mlIncreased DNA damage (comet tail length) and micronucleus frequency from 400 µg/ml. Decreased cell viability.[3]
F344/N Rats, B6C3F1 MiceDisperse Blue 1Dietary administrationAssociated with urinary bladder tumors in rats.[4]

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of a compound like this compound in cell culture, based on methodologies reported in the literature.

Protocol 1: General Cell Viability Assessment

This protocol outlines a general method for exposing cells to a disperse dye and assessing viability using an automated cell counter.

Materials:

  • Mammalian cell line of interest (e.g., IPEC-J2, MPEK-BL6, HepG2)

  • Complete cell culture medium

  • This compound (or other disperse dye)

  • Solvent for the dye (e.g., DMSO, acetone)

  • T75 flasks or 96-well plates

  • Automated cell counter (e.g., LUNA-II)

  • Trypan Blue solution

Procedure:

  • Cell Seeding: Culture cells to approximately 80% confluency in T75 flasks.

  • Preparation of Dye Solutions: Prepare stock solutions of this compound in a suitable solvent. Further dilute in complete cell culture medium to achieve the desired final concentrations. Include a solvent-only control.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of the disperse dye or the solvent control.

  • Incubation: Incubate the cells for the desired time points (e.g., 3 hours, 24 hours, 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: After incubation, detach the cells from the flask using trypsin-EDTA.

  • Cell Counting: Mix a small aliquot of the cell suspension with Trypan Blue and count the viable (unstained) and non-viable (blue) cells using an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition and compare it to the untreated and solvent controls.

Protocol 2: Membrane Integrity Assessment using CellTox™ Green Cytotoxicity Assay

This protocol describes a fluorescence-based method to measure cytotoxicity by detecting compromised cell membrane integrity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Solvent for the dye

  • Black, clear-bottom 96-well plates

  • CellTox™ Green Cytotoxicity Assay kit (or similar)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of approximately 20,000 cells per well in 50 µl of medium. Include wells with no cells for background control.

  • Cell Attachment: Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Dye Solutions: Prepare dilutions of this compound in complete medium at 2X the final desired concentrations.

  • Cell Treatment: Add 50 µl of the 2X dye solutions to the appropriate wells, resulting in a final volume of 100 µl per well. Include untreated and solvent controls.

  • Addition of Cytotoxicity Reagent: Add the CellTox™ Green reagent to all wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for the desired exposure time.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Subtract the background fluorescence from all measurements. An increase in fluorescence intensity is proportional to the level of cytotoxicity.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., IPEC-J2, HepG2) cell_seeding 3. Seed Cells in Plates/Flasks cell_culture->cell_seeding dye_prep 2. Prepare Disperse Dye Stock Solutions treatment 4. Treat Cells with Dye Concentrations dye_prep->treatment cell_seeding->treatment incubation 5. Incubate for Defined Time Points treatment->incubation viability_assay 6a. Cell Viability Assay (e.g., Trypan Blue) incubation->viability_assay cytotoxicity_assay 6b. Cytotoxicity Assay (e.g., CellTox Green) incubation->cytotoxicity_assay data_analysis 7. Data Analysis and Interpretation viability_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Putative Cellular Effects of Disperse Dyes

G disperse_dye Disperse Dye cell_membrane Cell Membrane disperse_dye->cell_membrane Interacts with mitochondria Mitochondria disperse_dye->mitochondria dna DNA disperse_dye->dna Potential interaction impaired_viability Impaired Cell Viability cell_membrane->impaired_viability impaired_mito Impaired Mitochondrial Function mitochondria->impaired_mito dna_damage Genotoxicity/ DNA Damage dna->dna_damage

Caption: Potential cellular targets and effects of disperse dyes.

References

Application of Disperse Blue 366 in Fluorescence Microscopy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 366 is a synthetic organic dye, primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] While it is classified by some chemical suppliers as a "fluorescent dye," a comprehensive review of publicly available scientific literature and technical data reveals a significant lack of information regarding its application in fluorescence microscopy. This document summarizes the known properties of this compound and outlines the substantial gaps in data that currently preclude the development of detailed application notes and protocols for its use in research and drug development settings.

Physicochemical Properties

This compound is characterized as a hydrophobic, particle-forming dye.[1] It is soluble in organic solvents but has limited solubility in water.[1] This hydrophobicity is a key characteristic of disperse dyes, enabling them to partition into and stain nonpolar environments.

PropertyValueReference
CAS Number 361520-06-1[1][2][3]
Molecular Formula C₁₉H₁₈N₆O₂[4]
Molecular Weight 362.39 g/mol [4]
Appearance Blue uniform powder[4][5]
Solubility Soluble in organic solvents, insoluble in water.[1]

Fluorescence Properties: A Data Deficit

  • Excitation and Emission Spectra: The specific wavelengths at which this compound absorbs and emits light are unknown. This information is fundamental for selecting appropriate light sources and filters for fluorescence imaging.

  • Fluorescence Quantum Yield: The efficiency of the dye's fluorescence emission is not documented. A low quantum yield would make it unsuitable for sensitive imaging applications.

  • Photostability: The dye's resistance to photobleaching upon exposure to excitation light has not been determined. Poor photostability would limit its use in time-lapse imaging and quantitative studies.

  • Molar Extinction Coefficient: This value, which indicates how strongly the dye absorbs light at a given wavelength, is also unavailable.

Without these fundamental data points, it is impossible to design and optimize fluorescence microscopy experiments.

Potential for Cellular Staining: A Theoretical Consideration

The hydrophobic nature of this compound suggests that it might preferentially accumulate in lipid-rich cellular structures, such as cell membranes or lipid droplets. This behavior is observed with other hydrophobic dyes used as fluorescent probes. However, without experimental validation, its cellular localization and specificity remain entirely speculative.

Cytotoxicity and Safety

Some studies have investigated the cytotoxic effects of various disperse dyes on different cell lines. For instance, research on other disperse blue dyes has indicated potential for cytotoxicity.[6][7] Given that this compound belongs to this class of compounds, it is crucial to assume it may exhibit cytotoxic properties.

General Safety Precautions for Handling Disperse Dyes:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols: A Need for Empirical Development

Due to the absence of published research on the use of this compound in fluorescence microscopy, no established protocols for cell staining or imaging exist. The development of such protocols would require extensive empirical investigation, starting with the determination of its basic spectral properties.

The following diagram outlines a hypothetical workflow for evaluating a novel, uncharacterized hydrophobic dye for live-cell imaging, which would be necessary for this compound.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular Imaging & Analysis P1_1 Determine Excitation & Emission Spectra P1_2 Measure Quantum Yield & Molar Extinction Coefficient P1_1->P1_2 P1_3 Assess Photostability P1_2->P1_3 P2_1 Determine Optimal Solvent & Stock Concentration P1_3->P2_1 P2_2 Perform Cytotoxicity Assays (e.g., MTT, LDH) P2_1->P2_2 P2_3 Develop Staining Protocol (Concentration & Incubation Time) P2_2->P2_3 P3_1 Live/Fixed Cell Staining P2_3->P3_1 P3_2 Determine Cellular Localization (Co-localization with known markers) P3_1->P3_2 P3_3 Image Acquisition & Analysis P3_2->P3_3 End End: Validated Fluorescent Probe P3_3->End Start Start: Uncharacterized Dye Start->P1_1

References

Application Notes and Protocols: Disperse Blue 366 as a Novel Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic, hydrophobic, particle-forming dye traditionally utilized in the textile industry for dyeing polyester fibers.[1][2][3][4] Its inherent hydrophobicity and tendency to form nanoparticles in aqueous environments present a potential, though not yet established, application in cellular imaging. These characteristics suggest that this compound could act as a probe for labeling cellular structures, particularly lipid-rich environments such as cell membranes or lipid droplets. This document provides detailed, albeit prospective, application notes and protocols for the use of this compound as a fluorescent probe for cellular imaging. Given the absence of established protocols for this specific application, the following sections outline a comprehensive workflow based on methodologies for similar hydrophobic and particle-forming dyes. These protocols are intended to serve as a foundational guide for researchers exploring the utility of this compound in cellular and drug development research.

Principle of Action (Hypothesized)

The proposed mechanism of action for this compound as a cellular imaging probe is based on its physicochemical properties. As a hydrophobic molecule, it is expected to preferentially partition into nonpolar environments within a cell. When introduced into an aqueous cell culture medium, this compound is likely to form nanoparticles or aggregates that can be internalized by cells. The precise uptake mechanism is yet to be determined but may involve endocytosis or passive diffusion across the plasma membrane. Once inside the cell, the dye is hypothesized to accumulate in lipid-rich structures, and its fluorescence, if any, would be expected to be enhanced in these nonpolar environments, a phenomenon observed with other environment-sensitive dyes. The potential for fluorescence emission from this compound in a cellular context remains to be characterized.

Data Presentation

As there is no established quantitative data for this compound in cellular imaging, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Spectral Properties of this compound in Different Solvents and Cellular Environments

EnvironmentExcitation Maximum (nm)Emission Maximum (nm)Quantum Yield (Φ)
DMSO
Ethanol
PBS
Live Cells (Membrane)
Live Cells (Cytoplasm)
Fixed Cells

Table 2: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24
HEK29324
A54924
HeLa48
HEK29348
A54948

Table 3: Optimal Staining Conditions for this compound

Cell LineDye Concentration (µM)Incubation Time (minutes)Staining Temperature (°C)
HeLa
HEK293
A549

Experimental Protocols

The following are detailed, hypothetical protocols for utilizing this compound as a cellular imaging probe. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Determination of Spectral Properties

Objective: To determine the fluorescence excitation and emission spectra of this compound in various solvents and within stained cells.

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • Ethanol (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

  • Cells grown on coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation:

    • Dilute the stock solution in DMSO, ethanol, and PBS to a final concentration of 1-10 µM.

    • Stain cells with this compound according to Protocol 3.

  • Spectral Measurement:

    • For solutions, use a fluorometer to measure the excitation and emission spectra of the dye in each solvent.

    • For stained cells, use a confocal microscope with spectral imaging capabilities to determine the excitation and emission maxima of the dye within different subcellular regions.

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on cultured cells and establish a working concentration for live-cell imaging.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • Dye Treatment: Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Incubation: Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Incubate for 24 and 48 hours.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cells are non-viable). For live-cell imaging, use concentrations well below the IC50 value.

Protocol 3: Live-Cell Imaging with this compound

Objective: To stain and visualize live cells using this compound.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound working solution (concentration determined from Protocol 2)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Confocal or fluorescence microscope equipped with appropriate filters and an environmental chamber.

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on a suitable imaging vessel.

  • Staining:

    • Prepare the this compound working solution in a pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with a warm live-cell imaging medium.

  • Imaging: Mount the cells on the microscope stage within the environmental chamber (37°C, 5% CO2). Acquire images using the excitation and emission wavelengths determined in Protocol 1.

Protocol 4: Fixed-Cell Imaging with this compound

Objective: To stain and visualize fixed cells using this compound.

Materials:

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound working solution

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal or fluorescence microscope.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Characterization & Optimization cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO spectral Determine Spectral Properties prep_stock->spectral cytotoxicity Assess Cytotoxicity (IC50) prep_stock->cytotoxicity prep_cells Culture Cells prep_cells->cytotoxicity staining Optimize Staining Conditions prep_cells->staining cytotoxicity->staining live_cell Live-Cell Imaging staining->live_cell fixed_cell Fixed-Cell Imaging staining->fixed_cell

Caption: General experimental workflow for characterizing and applying this compound in cellular imaging.

Signaling_Pathway DB366 This compound (Nanoparticles) Membrane Cell Membrane DB366->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Escape (potential) LipidDroplet Lipid Droplet Cytoplasm->LipidDroplet Accumulation

Caption: Hypothesized cellular uptake and localization pathway of this compound.

Logical_Relationship Hydrophobicity Hydrophobic Nature of this compound ParticleFormation Nanoparticle Formation in Aqueous Media Hydrophobicity->ParticleFormation LipidAccumulation Accumulation in Lipid-Rich Structures Hydrophobicity->LipidAccumulation CellularUptake Potential for Cellular Uptake ParticleFormation->CellularUptake CellularUptake->LipidAccumulation ImagingApplication Application as a Cellular Imaging Probe LipidAccumulation->ImagingApplication

Caption: Logical relationship from the physicochemical properties of this compound to its potential application.

Disclaimer

The application of this compound for cellular imaging is currently hypothetical and not based on established research. The protocols and information provided herein are intended as a starting point for investigation. Researchers should exercise caution, particularly concerning the potential cytotoxicity of this compound, and perform thorough validation experiments. The fluorescence properties of this compound in a biological context need to be experimentally determined.

References

Application Note: Detection of Disperse Blue 366 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed methodology for the detection and quantification of Disperse Blue 366 in environmental water and soil/sediment samples. This compound is a synthetic azo dye used in the textile industry, and its potential release into the environment necessitates reliable analytical methods for monitoring. The protocols provided are based on established techniques for the analysis of other disperse dyes and are intended as a comprehensive starting point for method development and validation. The primary analytical technique described is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

Introduction

Disperse dyes, including this compound, are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester.[1] Due to incomplete dye exhaustion during the dyeing process and inadequate wastewater treatment, these compounds can be released into aquatic and terrestrial environments. Concerns over the potential environmental impact and toxicity of synthetic dyes and their degradation products necessitate sensitive and specific analytical methods for their detection. This document provides detailed protocols for sample preparation and analysis of this compound in environmental matrices, leveraging the capabilities of HPLC-MS/MS for trace-level quantification.

Experimental Protocols

Sample Preparation: Water Samples

This protocol is adapted from methodologies for the extraction of other disperse dyes from aqueous matrices.

a. Materials and Reagents:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reagent water (Type I)

  • Glass fiber filters (1 µm pore size)

  • Nitrogen gas evaporator

b. Protocol:

  • Sample Filtration: Filter water samples (typically 500 mL) through a 1 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering hydrophilic compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Sample Preparation: Soil and Sediment Samples

This protocol is a proposed method based on standard solvent extraction techniques for organic pollutants in solid matrices.

a. Materials and Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diatomaceous earth or anhydrous sodium sulfate

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

b. Protocol:

  • Sample Pre-treatment: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40-50°C.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 2.2-2.4) on the solid residue with another 20 mL of methanol and combine the supernatants.

  • Concentration and Reconstitution: Evaporate the combined supernatants to approximately 1 mL under a gentle stream of nitrogen. Add 9 mL of reagent water and mix.

  • Clean-up (if necessary): If the extract is complex, a solid-phase extraction clean-up step similar to the water sample protocol (Section 1.b, steps 2-9) may be required. The concentrated extract diluted with water can be loaded onto a conditioned SPE cartridge.

  • Final Preparation: If SPE clean-up is not performed, evaporate the concentrated methanol extract to dryness and reconstitute in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following are proposed starting conditions for the analysis of this compound. Method optimization is recommended.

a. Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

c. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (Proposed):

    • Molecular Formula: C₁₉H₁₈N₆O₂

    • Molecular Weight: 362.39 g/mol [2][3]

    • Precursor Ion (Q1): m/z 363.1 [M+H]⁺

    • Product Ions (Q3) and Collision Energies (CE): To be determined by infusing a standard solution of this compound and performing a product ion scan. At least two product ions should be selected for quantification and confirmation.

Data Presentation

The following table presents representative quantitative data for the analysis of other disperse dyes using similar LC-MS/MS methodologies. These values can serve as a benchmark for the expected performance of a validated method for this compound.

AnalyteMatrixLODLOQRecovery (%)RSD (%)Citation
Disperse Blue 373Water~2.0 ng/L~8.0 ng/L>70<13 (interday)[4]
Disperse Red 1Water~2.0 ng/L~8.0 ng/L>70<13 (interday)[4]
Various Disperse DyesTextiles0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL81.8 - 114.11.1 - 16.3

Method Validation Considerations

The proposed method requires thorough validation according to established guidelines. Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity and Range: Assessment of the linear relationship between concentration and response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing spiked matrix samples at multiple concentrations.

  • Matrix Effects: Evaluation of the suppression or enhancement of the analyte signal due to co-eluting matrix components.

  • Stability: Stability of the analyte in stock solutions and prepared samples under different storage conditions.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection cluster_water_prep Water Sample Preparation cluster_soil_prep Soil/Sediment Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Filtration_Water Filtration Water_Sample->Filtration_Water Soil_Sample Soil/Sediment Sample Drying_Sieving Drying & Sieving Soil_Sample->Drying_Sieving SPE Solid Phase Extraction (SPE) Filtration_Water->SPE Elution Elution SPE->Elution Evaporation_Reconstitution_Water Evaporation & Reconstitution Elution->Evaporation_Reconstitution_Water HPLC_Vial Sample in HPLC Vial Evaporation_Reconstitution_Water->HPLC_Vial Solvent_Extraction Solvent Extraction Drying_Sieving->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Evaporation_Reconstitution_Soil Evaporation & Reconstitution Centrifugation->Evaporation_Reconstitution_Soil Evaporation_Reconstitution_Soil->HPLC_Vial HPLC_MSMS HPLC-MS/MS Analysis HPLC_Vial->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for the detection of this compound.

Conclusion

This application note provides a detailed framework for the development of an analytical method for the determination of this compound in environmental water and soil/sediment samples. The proposed sample preparation protocols, combined with the specificity and sensitivity of HPLC-MS/MS, are expected to enable reliable quantification at trace levels. It is imperative that this proposed methodology undergoes rigorous in-house validation to ensure its suitability for the intended application.

References

Application Note: Quantification of Disperse Blue 366 in Textiles using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Disperse Blue 366 in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a synthetic azo dye used in the textile industry, and its monitoring is essential for quality control and safety assessment. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for laboratories equipped with standard HPLC-MS/MS instrumentation.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester.[1] Concerns over the potential for some disperse dyes to be allergenic or carcinogenic have necessitated the development of reliable analytical methods for their detection and quantification in consumer products.[1] HPLC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds.[1][2] This document provides a detailed protocol for the quantification of this compound, a single azo dye, in textile matrices.

Experimental Protocols

Sample Preparation (Textile Extraction)

This protocol is adapted from established methods for disperse dye extraction from textiles.[1]

  • Sample Comminution: Cut a representative portion of the textile sample into small pieces (approx. 5 mm x 5 mm).

  • Weighing: Accurately weigh 1.0 g of the comminuted textile sample into a 50 mL conical flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[1]

  • Centrifugation: After sonication, centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended particles.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.[1]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range in the same manner as the calibration standards.

HPLC-MS/MS Instrumentation and Conditions

The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemA UHPLC or HPLC system capable of binary gradient elution
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase AWater with 0.1% Formic Acid[1]
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientSee Table 2
Flow Rate0.3 mL/min[1]
Column Temperature40°C[1]
Injection Volume5 µL[1]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
10.095
12.095
12.120
15.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer[1]
Ionization SourceElectrospray Ionization (ESI), Positive Mode[1]
Acquisition ModeMultiple Reaction Monitoring (MRM)[1]
Source Temperature150°C
Desolvation Temperature500°C[3]
Desolvation Gas Flow1000 L/hr[3]
Cone Gas Flow20 L/hr[3]
Capillary Voltage0.7 kV[3]
Collision GasArgon
Data Acquisition and Analysis
  • MRM Transitions: The molecular formula of this compound is C₁₉H₁₈N₆O₂ with a molecular weight of 362.39 g/mol .[4][5][6] The protonated precursor ion [M+H]⁺ is therefore m/z 363.4. Based on the structure of a single azo dye, a primary fragmentation is expected at the azo linkage. Two potential product ions are proposed for quantification and confirmation. Note: The optimal collision energies are instrument-dependent and require empirical optimization. A starting point for optimization could be a range of 15-40 eV.

Table 4: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound363.4To be determined empiricallyTo be optimizedTo be determined empiricallyTo be optimized
  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards. Perform a linear regression analysis to determine the concentration of this compound in the textile extracts.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of disperse dyes using HPLC-MS/MS. These values should be established during method validation for this compound.

Table 5: Typical Method Performance Characteristics

ParameterExpected ValueReference
Linearity (r²)> 0.99[4]
Limit of Detection (LOD)0.02 - 1.35 ng/mL[4]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[4]
Recovery80 - 115%[4]
Repeatability (%RSD)< 15%[4]

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in textiles.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_quantification Quantification sample Textile Sample comminution Comminution sample->comminution weighing Weighing (1.0 g) comminution->weighing extraction Methanol Extraction (Ultrasonication, 60°C, 30 min) weighing->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration autosampler Autosampler Vial filtration->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data calibration Calibration Curve data->calibration quantify Quantification of This compound calibration->quantify report Report Results quantify->report

References

Application Notes: Dyeing Polyester Nanofibers with Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coloration of electrospun polyester nanofibers using Disperse Blue 366. This document is intended to guide researchers in material science and related fields in achieving consistent and high-quality dyeing of polyester nanofibrous materials for various applications, including tissue engineering scaffolds, filtration media, and advanced textiles.

Overview of this compound and Polyester Nanofibers

This compound is a monoazo disperse dye suitable for dyeing hydrophobic fibers like polyester. Its small molecular size and non-ionic nature allow it to penetrate the amorphous regions of the polyester polymer chains under high-temperature conditions.

Polyester nanofibers, typically produced via electrospinning, possess a high surface area-to-volume ratio compared to conventional polyester fibers. This characteristic significantly influences the dyeing process, leading to a faster dyeing rate but potentially lower color strength (K/S value) for the same dye concentration, as the dye is distributed over a much larger surface area. Therefore, modifications to standard polyester dyeing protocols are necessary to achieve optimal results with nanofibers.

Data Presentation

Table 1: Properties of C.I. This compound
PropertyValue
C.I. NameThis compound
Molecular FormulaC₁₉H₁₈N₆O₂
Molecular Weight362.39 g/mol
Chemical ClassSingle Azo
ColorRed-light blue
SolubilityInsoluble in water, soluble in some organic solvents
Table 2: Fastness Properties of this compound on Conventional Polyester Fabric (ISO Standards)
Fastness TestFadingStaining
Ironing53
Light5-
Perspiration55
Washing55

Note: The fastness properties on polyester nanofibers may vary. Due to the high surface area, rubbing fastness might be slightly lower, while light fastness is generally expected to be good.

Table 3: Comparison of Dyeing Characteristics: Conventional Polyester Fibers vs. Nanofibers
ParameterConventional Polyester FibersPolyester NanofibersRationale
Rate of Dye Absorption SlowerFasterThe significantly larger surface area of nanofibers allows for a more rapid initial uptake of the disperse dye from the dyebath.
Total Dye Uptake LowerHigherThe increased surface area of nanofibers provides more sites for the dye to be absorbed.
Dye Concentration for Same Shade LowerHigherTo achieve the same depth of shade, a higher concentration of dye is required for nanofibers to compensate for the distribution of dye over a larger surface area.
Color Strength (K/S Value) at Same Dye % HigherLowerFor the same percentage of dye applied, conventional polyester often shows a higher K/S value due to the concentration of the dye on a smaller surface area.

Experimental Protocols

Two primary methods for dyeing polyester nanofibers with this compound are presented: High-Temperature Exhaustion Dyeing and Supercritical CO₂ Dyeing. The choice of method will depend on the available equipment and experimental goals.

Protocol 1: High-Temperature Exhaustion Dyeing of Polyester Nanofibers

This is the most common method for dyeing polyester and can be adapted for nanofibers.

Materials and Equipment:

  • Polyester nanofiber mat

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature dyeing apparatus (e.g., laboratory-scale dyeing machine)

  • Beakers and magnetic stirrer

  • pH meter

Procedure:

  • Preparation of the Dye Dispersion:

    • Accurately weigh the required amount of this compound (e.g., 1-3% on weight of fiber, owf).

    • Create a smooth paste with a small amount of dispersing agent and cold water.

    • Gradually add hot water (40-50°C) to the paste while stirring to form a fine dispersion.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1 to 40:1 to ensure the nanofiber mat is fully immersed and can move freely.

    • Add the dispersing agent (0.5 - 1.0 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1]

    • Add the prepared dye dispersion to the dye bath.

  • Dyeing Procedure:

    • Introduce the polyester nanofiber mat into the dye bath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[2]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2]

    • Cool the dye bath to 70-80°C at a rate of 2°C per minute.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2]

    • Treat the dyed nanofiber mat in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye. This step is crucial for improving wash fastness.

    • Rinse the nanofiber mat thoroughly with hot and then cold water.

    • Dry the dyed nanofiber mat at ambient temperature.

Protocol 2: Supercritical Carbon Dioxide (scCO₂) Dyeing of Polyester Nanofibers

This is an environmentally friendly, water-free dyeing method.

Materials and Equipment:

  • Polyester nanofiber mat

  • This compound (as a fine powder)

  • Supercritical CO₂ dyeing apparatus

  • CO₂ cylinder (high purity)

Procedure:

  • Sample and Dye Loading:

    • Place the polyester nanofiber mat and the accurately weighed this compound powder into the dyeing vessel.

  • Dyeing Cycle:

    • Seal the vessel and purge with CO₂ gas to remove air.

    • Pressurize the vessel with liquid CO₂ to the desired pressure (e.g., 20-30 MPa).

    • Heat the vessel to the dyeing temperature (e.g., 100-120°C).

    • Maintain these conditions for the desired dyeing time (e.g., 60-120 minutes).

  • Depressurization and Sample Removal:

    • Cool the vessel and slowly release the CO₂ pressure. The CO₂ can be recycled.

    • Remove the dyed nanofiber mat. No further rinsing or drying is required.

Mandatory Visualization

Dyeing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Exhaustion Dyeing cluster_after After-treatment A Weigh Polyester Nanofibers C Prepare Dye Bath (Dispersing Agent, Acetic Acid) A->C B Prepare Dye Dispersion (this compound) B->C D Introduce Nanofibers (60°C) C->D E Ramp Temperature to 130°C D->E F Hold at 130°C for 45-60 min E->F G Cool to 70-80°C F->G H Reduction Clearing (Sodium Hydrosulfite, NaOH) G->H I Rinse (Hot & Cold Water) H->I J Dry I->J

Caption: High-Temperature Exhaustion Dyeing Workflow for Polyester Nanofibers.

scCO2_Dyeing_Workflow cluster_loading Loading cluster_process Supercritical CO2 Dyeing Process cluster_final Final Steps A Load Nanofibers and This compound Powder B Seal Vessel and Purge with CO2 A->B C Pressurize to 20-30 MPa B->C D Heat to 100-120°C C->D E Hold for 60-120 min D->E F Cool and Depressurize E->F G Remove Dyed Nanofibers F->G

Caption: Supercritical CO₂ Dyeing Workflow for Polyester Nanofibers.

References

Application Notes and Protocols for Supercritical CO₂ Dyeing of Polymers with Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) offers a sustainable and efficient alternative to conventional aqueous dyeing methods, which are often associated with high water consumption and wastewater generation. By utilizing carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar), this technology provides an environmentally benign medium for dyeing synthetic polymers, particularly polyester, with disperse dyes. In its supercritical state, CO₂ exhibits gas-like viscosity and liquid-like density, enabling it to function as an excellent solvent and transport medium for non-polar molecules like disperse dyes. This facilitates rapid and uniform penetration of the dye into the polymer matrix without the need for water or chemical auxiliaries. The result is a high-quality dyeing process with significant advantages, including reduced processing times, energy savings due to the elimination of a drying step, and the ability to recycle a majority of the CO₂.

This document provides detailed application notes and protocols for the dyeing of polymers using C.I. Disperse Blue 366 in a supercritical carbon dioxide (scCO₂) medium. This compound is a single azo-class dye with the molecular formula C₁₉H₁₈N₆O₂.[1][2] It is suitable for high-temperature, high-pressure dyeing of polyester, producing a reddish-blue shade.[1][3]

Materials and Methods

Materials
  • Substrate: Polyester (PET) fabric, pre-cleaned and dried. Other suitable polymers include polyamide and cellulose acetate.

  • Dye: C.I. This compound (CAS No. 361520-06-1)[4]

  • Supercritical Fluid: Supercritical grade carbon dioxide (purity ≥ 99.5%)

  • Cleaning Agents (for post-dyeing): Sodium hydrosulfite, sodium hydroxide, and a non-ionic surfactant.

Equipment
  • Supercritical fluid dyeing apparatus equipped with:

    • High-pressure vessel (autoclave)

    • High-pressure CO₂ pump

    • Temperature and pressure controllers

    • Stirrer or circulation pump

    • Separation vessel for CO₂ recycling

Experimental Protocols

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric

This protocol describes the general procedure for dyeing polyester fabric with this compound using supercritical CO₂.

  • Sample Preparation:

    • Cut a sample of pre-cleaned polyester fabric to a desired size (e.g., 5 grams) and weigh it accurately.

    • Place the fabric sample and a precisely weighed amount of this compound powder (e.g., 1% on weight of fabric) into the high-pressure dyeing vessel.

  • Dyeing Cycle:

    • Seal the dyeing vessel and purge with gaseous CO₂ to remove any residual air.

    • Pressurize the vessel with liquid CO₂ to the desired initial pressure.

    • Heat the vessel to the target dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2 °C/min).

    • Simultaneously, increase the pressure to the final dyeing pressure (e.g., 25 MPa).

    • Maintain these conditions for the desired dyeing time (e.g., 60 minutes), with continuous stirring or circulation of the supercritical fluid.

  • Depressurization and CO₂ Recycling:

    • After the dyeing period, stop the heating and allow the vessel to cool.

    • Slowly depressurize the vessel, allowing the CO₂ to return to its gaseous state.

    • The gaseous CO₂ can be collected, purified, and recycled for subsequent dyeing cycles.

    • The unexhausted dye precipitates in the vessel and can also be collected for reuse.

  • Post-Dyeing Cleaning (Reduction Clearing):

    • Prepare a cleaning bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic surfactant in water.

    • Treat the dyed fabric in this solution at 60-70 °C for 15-20 minutes to remove any residual dye from the fiber surface.

    • Rinse the fabric thoroughly with hot and cold water and allow it to air dry.

Protocol 2: Determination of Color Strength (K/S Value)

The color strength of the dyed fabric is determined by measuring its surface reflectance and calculating the K/S value using the Kubelka-Munk equation.[5][6][7][8]

  • Measurement:

    • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabric over the visible range (400-700 nm).

    • The measurements should be taken at four different points on the fabric, and the average reflectance value at the wavelength of maximum absorption (λ_max) for this compound should be used.

  • Calculation:

    • The K/S value is calculated using the following Kubelka-Munk equation: K/S = (1 - R)² / 2R Where:

      • K is the absorption coefficient

      • S is the scattering coefficient

      • R is the decimal fraction of the reflectance of the dyed fabric at λ_max

Protocol 3: Determination of Dye Uptake

Dye uptake is the percentage of the initial amount of dye that has been absorbed by the fabric.[9][10][11][12]

  • Extraction of Residual Dye:

    • After dyeing and before the reduction clearing step, the unexhausted dye remaining in the dyeing vessel and on the surface of the fabric is extracted using a suitable solvent (e.g., acetone).

  • Spectrophotometric Analysis:

    • The concentration of the extracted dye in the solvent is determined using a UV-Vis spectrophotometer by measuring the absorbance at the λ_max of this compound and comparing it to a standard calibration curve.

  • Calculation:

    • The dye uptake percentage is calculated as follows: Dye Uptake (%) = [(Initial amount of dye - Amount of residual dye) / Initial amount of dye] x 100

Protocol 4: Evaluation of Fastness Properties

The fastness properties of the dyed fabric are evaluated according to ISO standard methods.

  • Washing Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[13][14][15][16][17] A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials.[13][18][19][20][21] A dry and a wet cotton cloth are rubbed against the dyed fabric under specified pressure. The staining on the cotton cloths is then assessed using a grey scale.

  • Light Fastness (ISO 105-B02): This test evaluates the resistance of the color to the action of an artificial light source representative of natural daylight.[22][23][24][25][26] The dyed specimen is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards. The light fastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to that of the standards.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical results for disperse blue dyes on polyester in supercritical CO₂. Specific experimental data for this compound was not available in the cited literature.

Table 1: Illustrative Dyeing Performance of this compound on Polyester in scCO₂

Dyeing Temperature (°C)Dyeing Pressure (MPa)Dyeing Time (min)Color Strength (K/S)Dye Uptake (%)
100206012.585
110206015.290
120206018.095
120156016.592
120256018.896
120253016.291
120259019.597

Table 2: Illustrative Fastness Properties of Polyester Dyed with this compound in scCO₂

Fastness PropertyTest MethodRating
Washing Fastness
Change in ColorISO 105-C064-5
Staining on CottonISO 105-C064-5
Staining on PolyesterISO 105-C064-5
Rubbing Fastness
DryISO 105-X124-5
WetISO 105-X124
Light Fastness ISO 105-B025-6

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Treatment & Analysis prep_fabric Prepare Polyester Fabric Sample load_vessel Load Fabric and Dye into Autoclave prep_fabric->load_vessel prep_dye Weigh Disperse Blue 366 prep_dye->load_vessel purge Purge with CO2 load_vessel->purge pressurize_heat Pressurize and Heat to Supercritical Conditions purge->pressurize_heat dye Dyeing at Set Temperature and Pressure pressurize_heat->dye depressurize Depressurize and Recycle CO2 dye->depressurize reduction_clear Reduction Clearing depressurize->reduction_clear rinse_dry Rinse and Dry reduction_clear->rinse_dry analysis Performance Evaluation (K/S, Dye Uptake, Fastness) rinse_dry->analysis

Supercritical CO₂ dyeing workflow.

logical_relationship cluster_params Process Parameters cluster_performance Dyeing Performance temp Temperature solubility Dye Solubility in scCO2 temp->solubility diffusion Dye Diffusion into Polymer temp->diffusion pressure Pressure pressure->solubility time Time time->diffusion uptake Dye Uptake solubility->uptake diffusion->uptake ks Color Strength (K/S) uptake->ks fastness Fastness Properties uptake->fastness

Factors influencing dyeing performance.

References

Preparation of Disperse Blue 366 Stock Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 366 is a synthetic, hydrophobic dye belonging to the azo class of compounds. It presents as a dark blue powder and is characterized by its solubility in organic solvents and insolubility in water.[1] Primarily utilized in the textile industry for dyeing polyester fibers, its potential cytotoxic effects have also drawn interest in research settings. This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental applications, particularly in biological assays.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Dark blue powder[2]
Molecular Formula C₁₉H₁₈N₆O₂[2][3][4]
Molecular Weight 362.39 g/mol [2][4]
CAS Number 361520-06-1 (primary), 84870-65-5 (also cited)[1][3][4]
Solubility Soluble in organic solvents, insoluble in water.[1]

Note on CAS Number: There is a discrepancy in the cited CAS numbers for this compound. Researchers should verify the correct CAS number with their specific supplier.

Preparation of Stock Solutions

Due to the hydrophobic nature of this compound, a concentrated stock solution should first be prepared in an appropriate organic solvent. This stock solution can then be serially diluted into an aqueous buffer or cell culture medium for final experimental concentrations.

Recommended Solvents

Commonly used solvents for preparing stock solutions of hydrophobic compounds for biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on the specific experimental requirements and the determined solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder. For a 1 mL 10 mM stock solution, weigh out 0.362 mg of the compound (Molecular Weight = 362.39 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution with 0.362 mg of powder).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution may be saturated, and the concentration should be lowered.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Protect from light.

Table 2: Quantitative Data for 10 mM Stock Solution Preparation

ParameterValue
Compound This compound
Molecular Weight 362.39 g/mol
Desired Stock Concentration 10 mM
Solvent DMSO
Mass for 1 mL Stock 0.362 mg
Storage Temperature -20°C

Experimental Workflow and Diagrams

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation start Start weigh Weigh this compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect store Aliquot and Store at -20°C inspect->store Clear Solution end End store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway for Experimental Use

This diagram illustrates the logical progression from a prepared stock solution to its use in a typical cell-based assay.

G Experimental Use of this compound Stock Solution cluster_exp Experiment stock Prepared Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions in Assay Medium stock->serial_dilution treat_cells Treat Cells with Working Concentrations serial_dilution->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Cytotoxicity) incubate->assay analyze Data Analysis assay->analyze

Caption: From stock solution to experimental application.

Protocol for Determining Maximum Solubility (Empirical Method)

Materials:

  • This compound powder

  • Selected organic solvent (e.g., DMSO, ethanol, DMF)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a Supersaturated Solution:

    • Add a small, accurately weighed excess of this compound powder to a microcentrifuge tube (e.g., 5-10 mg).

    • Add a known volume of the solvent (e.g., 1 mL).

  • Equilibration:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Incubate the tube at a constant temperature (e.g., room temperature) on a rotator or shaker for at least 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved powder.

  • Collection of Saturated Supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Solvent Evaporation and Weighing:

    • Transfer the supernatant to a pre-weighed tube.

    • Evaporate the solvent completely (e.g., using a vacuum concentrator or by gentle heating in a fume hood).

    • Weigh the tube containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial tube weight from the final weight.

    • Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these protocols, researchers can confidently prepare and utilize this compound stock solutions for a variety of experimental applications.

References

In Vivo Toxicity of Disperse Dyes in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo toxicity studies for Disperse Blue 366 were identified in a comprehensive search of available scientific literature. The following application notes and protocols are based on data from studies on other closely related anthraquinone-based dyes, primarily Disperse Blue 1 , to provide a representative toxicological profile for this class of compounds. Researchers should exercise caution when extrapolating these findings to this compound.

Application Notes

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers. Due to their chemical nature, there are toxicological concerns regarding their potential effects on human health and the environment. In vivo studies in animal models are crucial for assessing the systemic toxicity, carcinogenicity, and genotoxicity of these compounds. This document outlines the key findings and experimental methodologies from in vivo studies on Disperse Blue 1, a representative anthraquinone dye.

The primary toxicological effects observed in animal studies with Disperse Blue 1 are associated with oral exposure and include reduced body weight, organ pigmentation, and, most significantly, the formation of urinary bladder calculi leading to neoplasms.[1][2] Dermal absorption of Disperse Blue 1 is reported to be poor.[1]

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vivo toxicity studies of Disperse Blue 1 in rodent models.

Table 1: Acute and Short-Term Oral Toxicity of Disperse Blue 1

SpeciesStrainRouteDurationDosesKey FindingsReference
Rat-Oral-Up to 3 g/kgAll animals survived.[1]
RatF344/NFeed14 days3,100, 6,200, 12,500, 25,000, or 50,000 ppmReduced body weights; pigmentation of thyroid, kidneys, and urinary bladder; nephrosis; hyperplasia of the urinary bladder epithelium; urinary tract calculi at ≥ 2,500 ppm.[1]
MouseB6C3F1Feed14 days3,100, 6,200, 12,500, 25,000, or 50,000 ppmDeaths occurred at ≥ 25,000 ppm.[3]
MouseB6C3F1Feed13 weeksUp to 10,000 ppmDeaths occurred at 10,000 ppm. Lower final mean body weights in males (34% lower) and females (17% lower) at 10,000 ppm compared to controls.[1]

Table 2: Carcinogenicity Studies of Disperse Blue 1 in Rodents

SpeciesStrainRouteDurationDoses (ppm in feed)Key FindingsReference
RatF344/NFeed103 weeksMales: 0, 1250, 2500, 5000Females: 0, 1250, 2500, 5000Increased incidence of benign and malignant urinary bladder tumors (transitional-cell papillomas and carcinomas, squamous-cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas) in both sexes.[2][3]
MouseB6C3F1Feed104 weeksMales: 0, 600, 1200, 2500Females: 0, 600, 1200, 2500Equivocal evidence of carcinogenicity. Marginally increased incidences of hepatocellular and alveolar/bronchiolar adenomas and carcinomas.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of Disperse Blue 1.

Chronic Oral Toxicity and Carcinogenicity Study in Rats
  • Objective: To evaluate the chronic toxicity and carcinogenic potential of Disperse Blue 1 when administered in the diet to F344/N rats for 103 weeks.

  • Animal Model:

    • Species: Rat

    • Strain: F344/N

    • Age: Seven weeks at the start of the study

    • Groups: 50 males and 50 females per dose group.

  • Test Substance Administration:

    • The test article was Disperse Blue 1 (commercial grade).

    • The dye was incorporated into the standard rodent diet at concentrations of 0, 1250, 2500, or 5000 ppm.

    • The animals had ad libitum access to the dosed feed and water for 103 weeks.

  • Observations and Examinations:

    • Clinical Observations: Animals were observed twice daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and then monthly.

    • Hematology and Clinical Chemistry: Not detailed in the provided search results.

    • Necropsy and Histopathology: All animals, including those that died during the study and those sacrificed at the end, underwent a complete necropsy. A comprehensive set of tissues and organs were collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination. Special attention was given to the urinary bladder.

  • Data Analysis:

    • Statistical analysis of tumor incidence and other lesions was performed to determine the significance of the findings.

Dermal Carcinogenesis Study in Mice
  • Objective: To assess the carcinogenic potential of Disperse Blue 1 following dermal application in mice.

  • Animal Model:

    • Species: Mouse

  • Test Substance Administration:

    • Details of the vehicle, concentration, and frequency of application are not fully specified in the provided search results, but the study was negative for dermal carcinogenesis.[1]

  • Observations and Examinations:

    • Regular observation for skin lesions and other signs of toxicity.

    • Histopathological examination of the skin and other major organs at the end of the study.

Visualizations

Experimental Workflow for Chronic Oral Toxicity Study

G cluster_0 Acclimatization cluster_1 Dosing Phase (103 weeks) cluster_2 In-life Observations cluster_3 Terminal Phase cluster_4 Data Analysis acclimatize Animal Acclimatization (F344/N Rats, 7 weeks old) dose_groups Randomization into 4 Groups (50 males, 50 females per group) acclimatize->dose_groups control Control Group (0 ppm in feed) low_dose Low Dose Group (1250 ppm in feed) mid_dose Mid Dose Group (2500 ppm in feed) high_dose High Dose Group (5000 ppm in feed) clinical_obs Daily Clinical Observations dose_groups->clinical_obs necropsy Full Necropsy control->necropsy low_dose->necropsy mid_dose->necropsy high_dose->necropsy body_weight Body Weight & Food Consumption histopathology Histopathological Examination (Special focus on urinary bladder) necropsy->histopathology analysis Statistical Analysis of Lesions & Tumors histopathology->analysis

Caption: Workflow for a chronic oral toxicity and carcinogenicity study of Disperse Blue 1 in rats.

Proposed Toxicity Pathway for Disperse Blue 1 in Rodents

G db1 Oral Ingestion of Disperse Blue 1 absorption Systemic Absorption (Poor) db1->absorption excretion Excretion in Urine absorption->excretion calculi Urinary Bladder Calculi Formation excretion->calculi inflammation Chronic Inflammation & Epithelial Irritation calculi->inflammation hyperplasia Transitional Epithelium Hyperplasia inflammation->hyperplasia neoplasms Urinary Bladder Neoplasms (Papilloma, Carcinoma) hyperplasia->neoplasms

References

Assessing the Genotoxicity of Disperse Blue 366 using the Comet Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic dye utilized in the textile industry for coloring polyester fibers.[1][2] Given the widespread use of such dyes, assessing their potential genotoxicity is a critical aspect of chemical safety evaluation. The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA damage at the level of individual eukaryotic cells.[3][4][5][6] This technique is adept at identifying various types of DNA lesions, including single and double-strand breaks and alkali-labile sites, making it a valuable tool in genotoxicity testing.[4][7] These application notes provide a detailed protocol for assessing the genotoxicity of this compound using the alkaline comet assay.

Principle of the Comet Assay

The comet assay is based on the principle that fragmented DNA migrates further in an electric field through an agarose matrix than intact DNA.[7] When individual cells are embedded in agarose, lysed to remove membranes and proteins, and subjected to electrophoresis, the DNA migrates from the nucleus.[3][5][6][8] Undamaged DNA remains as a compact "head," while damaged DNA extends to form a "tail," resembling a comet. The extent of DNA damage is proportional to the length and intensity of the comet tail.[8]

Data Presentation

The following table summarizes illustrative quantitative data obtained from a hypothetical comet assay assessing the genotoxicity of this compound on human keratinocytes (HaCaT cells). This data is for exemplary purposes to guide researchers in their own data presentation.

Treatment GroupConcentration (µg/mL)% Tail DNA (Mean ± SD)Tail Length (µm) (Mean ± SD)Olive Tail Moment (Mean ± SD)
Negative Control (Vehicle)02.5 ± 0.85.2 ± 1.10.8 ± 0.3
This compound105.8 ± 1.510.1 ± 2.32.1 ± 0.7
This compound5012.3 ± 2.921.5 ± 4.58.7 ± 2.1
This compound10025.7 ± 5.145.3 ± 8.219.4 ± 4.8
Positive Control (H₂O₂)100 µM35.2 ± 6.358.9 ± 9.728.6 ± 5.9

Experimental Protocols

Materials and Reagents
  • Cells: Human keratinocytes (HaCaT) or other relevant cell lines.

  • This compound: Analytical grade.

  • Positive Control: Hydrogen peroxide (H₂O₂) or other known genotoxic agent.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Trypsin-EDTA: 0.25%.

  • Normal Melting Point (NMP) Agarose.

  • Low Melting Point (LMP) Agarose.

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add fresh), pH 10.[9]

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.[9]

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[9]

  • DNA Staining Solution: SYBR® Green I or Propidium Iodide.

  • Comet Assay Slides: Pre-coated or plain microscope slides.

  • Electrophoresis Tank.

  • Power Supply.

  • Fluorescence Microscope with appropriate filters.

  • Comet Assay Analysis Software.

Experimental Workflow Diagram

CometAssay_Workflow A 1. Cell Culture and Treatment (HaCaT cells exposed to this compound) B 2. Cell Harvesting (Trypsinization and washing) A->B C 3. Cell Embedding in Agarose (Mix cells with LMP agarose and layer on slide) B->C D 4. Lysis (Immerse slides in lysis solution to remove membranes and proteins) C->D E 5. DNA Unwinding (Incubate slides in alkaline buffer) D->E F 6. Electrophoresis (Subject slides to an electric field) E->F G 7. Neutralization (Wash slides with neutralization buffer) F->G H 8. DNA Staining (Stain with a fluorescent dye) G->H I 9. Visualization and Analysis (Image acquisition and scoring using comet software) H->I

Caption: Experimental workflow for the comet assay.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed cells in 6-well plates and allow them to attach overnight. c. Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). d. Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control (solvent alone) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

2. Cell Harvesting: a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. d. Centrifuge at 200 x g for 5 minutes at 4°C.[10] e. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. f. Determine cell viability using a trypan blue exclusion assay to ensure at least 80% viability.[9] g. Adjust the cell concentration to 1 x 10⁵ cells/mL in ice-cold PBS.[9]

3. Cell Embedding in Agarose: a. Prepare a 1% NMP agarose solution in water and coat clean microscope slides. Let it solidify. b. Prepare a 1% LMP agarose solution and keep it in a 37°C water bath. c. Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.[9] d. Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. e. Place the slides at 4°C for 10-15 minutes to solidify the agarose.[10]

4. Lysis: a. Gently remove the coverslips and immerse the slides in cold lysis solution. b. Incubate at 4°C for at least 1 hour in the dark.[9]

5. DNA Unwinding: a. Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with fresh, cold alkaline electrophoresis buffer to cover the slides. c. Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.[9]

6. Electrophoresis: a. Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.[9]

7. Neutralization: a. After electrophoresis, gently remove the slides and place them in the neutralization buffer for 5-10 minutes. b. Repeat this step twice with fresh buffer.[9]

8. DNA Staining: a. Stain the slides with a DNA staining solution (e.g., SYBR® Green I) for 5-10 minutes in the dark. b. Briefly rinse with distilled water and allow the slides to dry.

9. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze at least 50-100 comets per slide using specialized comet assay software.[9] c. The primary parameters to be quantified are % Tail DNA, Tail Length, and Olive Tail Moment.

DNA Damage and Repair Signaling Pathway

The genotoxicity of a compound like this compound can induce DNA damage, which in turn activates complex cellular signaling pathways for DNA repair.

DNADamage_Repair_Pathway A This compound Exposure B DNA Damage (Single/Double-Strand Breaks) A->B C Sensor Proteins (e.g., PARP, Ku70/80) B->C D Transducer Kinases (e.g., ATM, ATR, DNA-PK) C->D E Effector Proteins (e.g., p53, CHK1/2) D->E F Cell Cycle Arrest E->F G DNA Repair (BER, NER, HR, NHEJ) E->G H Apoptosis (If damage is irreparable) E->H

Caption: DNA damage and repair signaling pathway.

Conclusion

The comet assay is a robust and sensitive method for evaluating the genotoxic potential of chemical compounds such as this compound. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible results. The data generated from this assay can provide valuable insights into the potential of this compound to induce DNA damage and can inform risk assessment and regulatory decisions.

References

Application Notes and Protocols: Disperse Blue 366 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic, hydrophobic, and particle-forming dye, identified by its CAS number 361520-06-1 and molecular formula C₁₉H₁₈N₆O₂.[1][2] Primarily utilized in the textile industry for dyeing polyester fibers, recent observations of its cytotoxic effects suggest a potential, novel application in high-throughput screening (HTS) for the discovery of new chemical entities with cytotoxic or apoptotic properties.[3] Its inherent characteristics present an opportunity to develop cell-based assays for screening large compound libraries.

These application notes provide a framework for utilizing this compound as a positive control or as a scaffold for developing cytotoxicity and apoptosis assays in an HTS format. The protocols outlined below are adapted from established methodologies for cell-based screening and are intended to serve as a guide for assay development and implementation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the compound for use in cellular assays.

PropertyValueReference
CAS Number 361520-06-1[1]
Molecular Formula C₁₉H₁₈N₆O₂[2]
Molecular Weight 362.39 g/mol [2]
Appearance Blue uniform powder[2]
Solubility Soluble in organic solvents, insoluble in water[3]

Proposed High-Throughput Screening Applications

Given its cytotoxic nature, this compound is a suitable candidate for the following HTS applications:

  • Primary Cytotoxicity Screening: As a reference compound (positive control) to validate the performance of HTS assays designed to identify cytotoxic molecules.

  • Apoptosis Induction Assays: To investigate its mechanism of cell death and to serve as a control for screens targeting pro-apoptotic compounds.

Experimental Protocols

The following are detailed protocols for hypothetical HTS assays utilizing this compound. These protocols are based on standard cell-based assay formats and can be adapted to specific cell lines and laboratory instrumentation.

Protocol 1: Cell Viability Assay using a Resazurin-Based Method

This protocol describes a colorimetric assay to measure cell viability by quantifying the metabolic activity of living cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution

  • 384-well clear-bottom, black-walled microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol outlines a method to detect one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 384-well microplate suitable for flow cytometry or high-content imaging

  • Flow cytometer or high-content imager

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1, steps 1 and 2.

  • Cell Staining:

    • After the incubation period, gently wash the cells with 1X Binding Buffer.

    • Add 50 µL of a staining solution containing Annexin V-FITC and a viability dye (e.g., Propidium Iodide) to each well.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the stained cells using a high-throughput flow cytometer or a high-content imager to quantify the percentage of apoptotic cells.

Data Presentation

The following tables present hypothetical quantitative data for the proposed HTS assays. These values are intended to represent typical assay performance and should be determined experimentally for specific conditions.

Table 2: Hypothetical Performance of a this compound Cytotoxicity HTS Assay

ParameterValue
Assay Format 384-well plate
Cell Line HeLa
Compound Concentration Range 0.1 - 100 µM
Incubation Time 48 hours
IC₅₀ of this compound 15.2 µM
Z' Factor 0.78
Signal-to-Background Ratio 12.5

Table 3: Hypothetical Results of an Annexin V-Based Apoptosis Assay with this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO) 95.2 ± 2.13.1 ± 0.81.7 ± 0.5
This compound (15 µM) 48.9 ± 3.535.7 ± 2.915.4 ± 1.8
Staurosporine (1 µM) 10.3 ± 1.565.1 ± 4.224.6 ± 2.3

Visualizations

The following diagrams illustrate the proposed experimental workflows and a relevant signaling pathway.

experimental_workflow_cytotoxicity cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cell_seeding Seed Cells in 384-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add this compound Dilutions incubation1->compound_addition incubation2 Incubate 48h compound_addition->incubation2 reagent_addition Add Resazurin Reagent incubation2->reagent_addition incubation3 Incubate 2-4h reagent_addition->incubation3 data_acquisition Measure Fluorescence incubation3->data_acquisition

Workflow for the cytotoxicity HTS assay.

experimental_workflow_apoptosis cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_detection Data Acquisition cell_seeding Seed Cells in 384-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add this compound incubation1->compound_addition incubation2 Incubate 24-48h compound_addition->incubation2 wash_cells Wash with Binding Buffer incubation2->wash_cells staining Add Annexin V-FITC & PI wash_cells->staining incubation3 Incubate 15 min staining->incubation3 analysis Analyze by Flow Cytometry / HCS incubation3->analysis apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stimulus This compound (Cytotoxic Agent) bax_bak Bax/Bak Activation stimulus->bax_bak induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis executes

References

Application Notes and Protocols for Biodegradation Assay of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic dye widely used in the textile industry for coloring polyester fibers. Due to their complex aromatic structure, disperse dyes are often resistant to conventional wastewater treatment methods, leading to their persistence in the environment and potential ecological risks. Understanding the biodegradability of this compound is crucial for developing effective bioremediation strategies and assessing its environmental fate. These application notes provide a detailed protocol for conducting a biodegradation assay of this compound using a microbial consortium.

The protocol outlines a two-stage process involving an initial anaerobic or microaerophilic decolorization step, where the chromophore of the dye is cleaved, followed by an aerobic stage for the degradation of the resulting aromatic amines.[1][2] This sequential anaerobic/aerobic approach is often necessary for the complete mineralization of azo dyes.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from biodegradation studies of disperse dyes. While specific data for this compound is not extensively available, these examples, based on similar dyes like Disperse Blue 79, illustrate the expected outcomes of the described protocol.

Table 1: Decolorization Efficiency of Disperse Dyes under Microaerophilic Conditions

DyeInitial Concentration (mg/L)Incubation Time (h)Decolorization (%)Reference
Disperse Blue 791003098-99[3]
Reactive Black 51003098-99[3]
Reactive Orange 161001298-99[3]
Disperse Red 781001898-99[3]
Direct Red 811002498-99[3]

Table 2: Effect of Physicochemical Parameters on Dye Decolorization

ParameterRange TestedOptimal ValueReference
pH3.0 - 12.07.0[3]
Temperature (°C)25 - 4530[3]
Initial Dye Concentration (mg/L)50 - 500100[3]

Table 3: Enzyme Activities during Biodegradation

EnzymeActivity Increase (%)Reference
Azoreductase55 - 108[3]
NADH-DCIP Reductase160 - 258[3]
Laccase-[3]
Veratryl Alcohol Oxidase-[3]

Experimental Protocols

This section provides a detailed methodology for assessing the biodegradation of this compound.

Materials and Reagents
  • This compound (analytical grade)

  • Nutrient Broth (or other suitable microbial growth medium)

  • Microbial consortium (e.g., isolated from textile industry effluent or activated sludge)

  • Sodium dithionite (for abiotic control)

  • Reagents for enzyme assays (e.g., NADH, DCIP, ABTS)

  • Solvents for extraction of metabolites (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment (flasks, incubator, shaker, centrifuge, spectrophotometer)

Inoculum Preparation
  • Acclimatize a microbial consortium by gradually exposing it to increasing concentrations of this compound in a suitable growth medium.

  • Incubate the culture at an optimal temperature (e.g., 30°C) and pH (e.g., 7.0) under shaking conditions (for aerobic culture) or static conditions (for microaerophilic/anaerobic culture).[3]

  • Harvest the microbial cells in the late exponential phase by centrifugation and wash them with sterile phosphate buffer.

  • Resuspend the cell pellet in the fresh medium to a desired optical density (e.g., OD600 of 1.0) for inoculation.

Biodegradation Assay
  • Prepare flasks containing a defined mineral salts medium or nutrient broth supplemented with this compound at a specific concentration (e.g., 100 mg/L).[3]

  • Inoculate the flasks with the prepared microbial consortium.

  • Set up the following controls:

    • Abiotic control: Flask with dye and medium, but no inoculum.

    • Biotic control: Flask with inoculum and medium, but no dye.

    • Chemical reduction control: Flask with dye and a chemical reducing agent like sodium dithionite to observe non-biological decolorization.

  • Incubate the flasks under microaerophilic or anaerobic conditions for the initial decolorization phase. This can be achieved by sealing the flasks or sparging with nitrogen gas.[1]

  • Monitor the decolorization periodically by withdrawing aliquots, centrifuging to remove biomass, and measuring the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.[4]

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[4]

  • After significant decolorization is achieved, transfer the culture to aerobic conditions by unsealing the flasks and incubating on a shaker. This step is for the degradation of aromatic amines formed during the initial phase.

  • Continue to monitor the degradation by analyzing the samples at regular intervals using analytical techniques like HPLC or GC-MS to identify and quantify the parent dye and its metabolites.

Analysis of Biodegradation Products
  • UV-Vis Spectroscopy: To monitor the decolorization of the dye.[4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in the functional groups of the dye molecule, confirming its degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile and semi-volatile intermediate metabolites formed during biodegradation.

  • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent dye and the appearance of degradation products.

Enzyme Assays
  • Prepare cell-free extracts from the microbial culture at different time intervals.

  • Assay the activities of key enzymes involved in azo dye degradation, such as azoreductase, laccase, and peroxidases, using established spectrophotometric methods.[3]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Biodegradation Assay cluster_analysis Analysis Inoculum Microbial Inoculum Preparation & Acclimatization Anaerobic Microaerophilic/Anaerobic Incubation (Decolorization) Inoculum->Anaerobic Medium Growth Medium Preparation with this compound Medium->Anaerobic Aerobic Aerobic Incubation (Aromatic Amine Degradation) Anaerobic->Aerobic After Decolorization UV_Vis UV-Vis Spectrophotometry (Decolorization %) Anaerobic->UV_Vis Chromatography HPLC / GC-MS (Metabolite Identification) Aerobic->Chromatography Enzyme Enzyme Assays (Azo Reductase, Laccase) Aerobic->Enzyme

Caption: Experimental workflow for the biodegradation assay of this compound.

azo_dye_degradation_pathway cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (e.g., this compound) (Colored, Toxic) Amines Aromatic Amines (Colorless, Potentially Toxic) AzoDye->Amines Azoreductase (Reductive Cleavage of -N=N-) Intermediates Intermediate Products (e.g., Catechol) Amines->Intermediates Oxygenases (Ring Cleavage) Mineralization Mineralization (CO2 + H2O + NO3-) Intermediates->Mineralization Further Degradation

Caption: Generalized signaling pathway for the microbial degradation of azo dyes.

References

Application Notes and Protocols for Disperse Blue 366 in Textile Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 366 (CAS No. 84870-65-5), a monoazo disperse dye, in textile engineering research. The information is intended to guide researchers in developing and evaluating dyeing processes for polyester and other synthetic fibers.

Introduction

This compound is a synthetic organic dye utilized for coloring hydrophobic fibers, with its primary application in the high-temperature exhaust dyeing of polyester. Its non-ionic nature and low water solubility necessitate its application from an aqueous dispersion. The dye is valued for its bright, reddish-blue hue and good overall fastness properties, making it a subject of interest for research in textile coloration, process optimization, and the development of functional textiles.

Physicochemical Properties

PropertyValueReference
C.I. NameThis compoundCommercial Suppliers
CAS Number84870-65-5Commercial Suppliers
Molecular FormulaC₁₉H₁₈N₆O₂Commercial Suppliers
Molecular Weight362.39 g/mol Commercial Suppliers
Chemical ClassMonoazoCommercial Suppliers
SolubilityLow in water, soluble in some organic solventsGeneric Disperse Dye Property
Physical FormBlue powderCommercial Suppliers

Applications in Textile Engineering Research

The primary application of this compound is in the dyeing of polyester fibers and their blends. Research applications include:

  • Process Optimization: Investigating the effects of dyeing parameters such as temperature, time, pH, and liquor ratio on dye uptake, levelness, and fastness properties.

  • Kinetic and Thermodynamic Studies: Elucidating the mechanisms of dye diffusion and adsorption onto the fiber.

  • Colorfastness Evaluation: Assessing the durability of the dyed textile to various external factors like washing, light, rubbing, and perspiration.

  • Functional Textiles: Incorporating the dye into functional textiles and evaluating its performance.

  • Ecological and Toxicological Studies: Assessing the environmental impact of the dyeing process and the toxicological profile of the dye.

Quantitative Data Presentation

The following tables summarize typical performance data for high-quality monoazo disperse dyes on polyester, including reported values for this compound from commercial sources.

Table 1: Typical Colorfastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating (1-5 Scale, 5 is best)
Light FastnessISO 105-B026
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining on PES)ISO 105-C064-5
Washing Fastness (Staining on CO)ISO 105-C065
Perspiration Fastness (Acidic & Alkaline)ISO 105-E044-5
Water FastnessISO 105-E014-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Sublimation FastnessISO 105-P013-4

Note: Ratings are based on commercial supplier data and may vary depending on the dyeing process and substrate.

Table 2: Typical Parameters for High-Temperature Exhaust Dyeing of Polyester

ParameterTypical Value/Range
Dye Concentration (% owf)0.5 - 4.0
Liquor Ratio1:5 - 1:20
pH4.5 - 5.5
Dispersing Agent (g/L)1.0 - 2.0
Leveling Agent (g/L)0.5 - 1.0
Dyeing Temperature (°C)120 - 135
Dyeing Time at Top Temperature (min)30 - 60
Heating Rate (°C/min)1 - 2
Cooling Rate (°C/min)1 - 2

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory-scale high-temperature exhaust dyeing process for a 100% polyester fabric.

Materials and Equipment:

  • This compound

  • 100% Polyester fabric (scoured and bleached)

  • Dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate)

  • Levelling agent

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Laboratory-scale high-temperature dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyeing machine)

  • Glass beakers, graduated cylinders, and pipettes

  • pH meter

  • Analytical balance

Procedure:

  • Fabric Preparation: Cut the polyester fabric into the desired sample size and weigh accurately.

  • Dye Bath Preparation:

    • Calculate the required amounts of this compound, dispersing agent, and levelling agent based on the weight of the fabric (% owf) and the liquor ratio.

    • Prepare a stock solution of the dye by pasting it with a small amount of dispersing agent and then adding warm water (40-50°C) to make a fine dispersion.

    • In the dyeing vessel, add the required amount of water and then the dispersing and levelling agents.

    • Add the dye dispersion to the bath and stir well.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/min.

    • Hold the temperature at 130°C for 45 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C at a rate of 2°C/min.

  • Rinsing and Reduction Clearing:

    • Drain the dyebath and rinse the fabric thoroughly with hot water (70-80°C) and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at a liquor ratio of 1:15.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L acetic acid for 5 minutes.

    • Rinse with cold water and air dry.

Spectrophotometric Analysis of Dye Exhaustion

This protocol outlines the determination of dye exhaustion from the dyebath using UV-Visible spectrophotometry.

Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent for dye (e.g., acetone or dimethylformamide)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Measurement of Dyebath Absorbance:

    • Before adding the fabric, take an initial sample of the dyebath.

    • After the dyeing cycle is complete, take a final sample of the exhausted dyebath.

    • Dilute the samples with the solvent to a concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted initial and final dyebath samples at λmax.

  • Calculation of Dye Exhaustion:

    • Using the calibration curve, determine the concentration of the dye in the initial (Ci) and final (Cf) dyebath samples.

    • Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(Ci - Cf) / Ci] x 100

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Preparation (Scouring, Weighing) dyebath_prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) dyeing High-Temperature Dyeing (130°C, 45 min) dyebath_prep->dyeing rinsing Rinsing dyeing->rinsing reduction_clearing Reduction Clearing (70-80°C, 15-20 min) rinsing->reduction_clearing neutralization Neutralization reduction_clearing->neutralization drying Drying neutralization->drying

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester with this compound.

Dye_Uptake_Factors cluster_params Dyeing Parameters cluster_aux Auxiliaries dye_uptake Dye Uptake (% Exhaustion) temp Temperature temp->dye_uptake time Time time->dye_uptake ph pH ph->dye_uptake lr Liquor Ratio lr->dye_uptake dispersant Dispersing Agent dispersant->dye_uptake leveling Leveling Agent leveling->dye_uptake

Caption: Key factors influencing the dye uptake of this compound on polyester.

Troubleshooting & Optimization

Technical Support Center: Adapting Disperse Blue 366 for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals interested in exploring the potential use of Disperse Blue 366, an industrial textile dye, for cellular staining applications. Given that this compound is not initially intended for biological use, this guide emphasizes the necessary steps for optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a synthetic, hydrophobic, single azo dye primarily used in the textile industry for dyeing polyester fibers.[1][2] It is characterized by its low water solubility and solubility in organic solvents.[1] It is typically applied at high temperatures and a pH of 5.[2][3][4][5][6]

Q2: Is this compound suitable for live cell imaging?

The suitability of this compound for live cell imaging is not yet established. Its hydrophobic nature may allow it to interact with cellular membranes. However, its potential for cytotoxicity is a significant concern that requires thorough investigation before use in live cells.[7][8] Some disperse dyes have been shown to be cytotoxic and potentially carcinogenic.[7][8][9][10]

Q3: What are the potential challenges in using this compound for cell staining?

The primary challenges include:

  • Poor water solubility: This can lead to dye precipitation and aggregation in aqueous cell culture media.[1][11]

  • Cytotoxicity: The dye may be toxic to cells, affecting viability and experimental outcomes.[7][8]

  • Lack of specificity: As an industrial dye, it may not specifically bind to any particular cellular component, leading to high background staining.

  • Photostability: Its stability under prolonged exposure to excitation light is unknown.

Q4: What solvent should I use to prepare a this compound stock solution?

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to then dilute this stock solution in the appropriate aqueous buffer or cell culture medium to the final working concentration, ensuring the final solvent concentration is not harmful to the cells.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate in Staining Solution Poor solubility of this compound in aqueous buffer.Increase the concentration of the organic solvent (e.g., DMSO) in the final staining solution, ensuring it remains below cytotoxic levels (typically <0.5%). Alternatively, sonicate the staining solution before use to aid in dispersion.
High Background Staining Non-specific binding of the dye to cellular components or the coverslip.Decrease the concentration of this compound. Reduce the incubation time. Increase the number and duration of wash steps after staining. Include a blocking step with a protein-based solution like bovine serum albumin (BSA) before staining.
No or Weak Staining Inefficient dye uptake by cells. Inappropriate excitation/emission filters.Increase the dye concentration or incubation time. Optimize the staining buffer pH. Verify that the microscope's filter sets match the spectral properties of this compound. Since specific spectral data is unavailable, testing a range of standard blue dye filter sets is recommended.
Cell Death or Altered Morphology Cytotoxicity of this compound or the solvent.Perform a dose-response experiment to determine the maximum non-toxic concentration of the dye. Ensure the final concentration of the organic solvent in the cell culture medium is not toxic to the cells.
Patchy or Uneven Staining Dye aggregation.Prepare fresh staining solution immediately before use. Filter the staining solution through a 0.22 µm filter to remove aggregates.

Experimental Protocols

Note: The following is a hypothetical protocol for adapting this compound for staining fixed cells and should be optimized for your specific cell type and application.

1. Preparation of this compound Stock Solution

ParameterValue
Solvent Dimethyl Sulfoxide (DMSO)
Concentration 10 mM

Methodology:

  • Weigh out the appropriate amount of this compound powder.

  • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

  • Vortex thoroughly until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

2. Fixed Cell Staining Protocol

ParameterRecommended Starting Range
Cell Fixation 4% Paraformaldehyde in PBS for 15 min
Permeabilization 0.1% Triton X-100 in PBS for 10 min
Staining Concentration 1-10 µM
Incubation Time 15-60 minutes at room temperature
Wash Buffer Phosphate-Buffered Saline (PBS)

Methodology:

  • Culture cells on sterile coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution by diluting the 10 mM this compound stock solution in PBS to the desired final concentration (e.g., 5 µM).

  • Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS, for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis Stock Solution Stock Solution Staining Staining Stock Solution->Staining Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Permeabilization->Staining Washing Washing Staining->Washing Mounting Mounting Washing->Mounting Imaging Imaging Mounting->Imaging

Caption: Experimental workflow for adapting this compound for fixed cell staining.

hypothetical_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Stress Response Stress Response Cellular Uptake->Stress Response Potential Cytotoxicity Apoptosis Apoptosis Stress Response->Apoptosis Cell Viability Cell Viability Apoptosis->Cell Viability Decreased

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

References

Preventing Disperse Blue 366 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 366

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in water?

A1: this compound is a synthetic, non-ionic azo dye characterized by its small molecular size and lack of strong water-solubilizing groups.[1][2] Its low solubility in water is inherent to its chemical structure, which is designed for dyeing hydrophobic materials like polyester.[1] Precipitation in aqueous solutions is a common issue and occurs when the concentration of the dye exceeds its solubility limit under the given experimental conditions. This can be triggered by factors such as temperature changes, incorrect pH, or the presence of certain ions in the water.[2][3]

Q2: What is the optimal pH range for maintaining a stable dispersion of this compound?

Q3: Can temperature affect the stability of my this compound solution?

A3: Yes, temperature is a critical factor. Generally, the solubility of disperse dyes increases with temperature.[5][6] However, rapid temperature fluctuations can "shock" the dispersion, leading to aggregation and precipitation.[4] For high-temperature applications, it is crucial to use a gradual and controlled heating and cooling rate. Some sources suggest that high temperatures can also affect the stability of the dispersants used, potentially leading to dye agglomeration.[3]

Q4: What type of water should I use to prepare my this compound solution?

A4: It is highly recommended to use deionized or softened water. Tap water often contains metal ions (e.g., calcium, magnesium) that can interact with the dye or dispersing agents, leading to the formation of insoluble complexes and precipitation.[2][4]

Q5: What are dispersing agents and are they necessary for preparing a this compound solution?

A5: Dispersing agents are surfactants that are essential for creating and stabilizing a uniform dispersion of dye particles in a liquid medium.[7][8] They work by adsorbing onto the surface of the dye particles, preventing them from aggregating.[3][9] Given the low water solubility of this compound, the use of a suitable dispersing agent is crucial for preparing a stable aqueous dispersion. Anionic dispersants, such as lignin sulfonates or naphthalene sulfonic acid-formaldehyde condensates, are commonly used for disperse dyes.[3][7][9]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound to water.

Possible Cause Troubleshooting Step
High Concentration The amount of this compound exceeds its solubility limit. Reduce the concentration of the dye in your solution.
Poor Water Quality Presence of metal ions in the water. Use deionized or softened water. Consider adding a chelating agent like EDTA.[4]
Incorrect pH The pH of the water is outside the optimal range. Adjust the pH of the water to 4.5-5.5 using a suitable buffer (e.g., acetate buffer) before adding the dye.[4]
Inadequate Dispersion The dye was not properly pre-dispersed. Prepare a pre-dispersion paste of the dye with a small amount of water and a dispersing agent before adding it to the bulk of the solution.

Issue 2: The solution is initially stable but a precipitate forms over time or upon heating.

Possible Cause Troubleshooting Step
Temperature Fluctuations Rapid heating or cooling is causing the dye to aggregate. Implement a gradual heating and cooling ramp in your experimental protocol.[4]
Dispersant Instability The chosen dispersing agent is not stable at the experimental temperature. Select a dispersing agent with higher thermal stability, such as a naphthalene sulfonic acid-formaldehyde condensate.[3]
Crystal Growth (Ostwald Ripening) Smaller dye particles are dissolving and re-depositing onto larger particles. Ensure you are using a high-quality dispersing agent and that the initial particle size of the dye is uniform.
Incorrect pH at Elevated Temperatures The pH of the solution may shift at higher temperatures. Monitor and adjust the pH of your solution at the target temperature.

Logical Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow start Precipitation Observed check_concentration Is Concentration Too High? start->check_concentration check_water Is Water Quality an Issue? check_concentration->check_water No solution_found Problem Resolved check_concentration->solution_found Yes, Reduce Concentration check_ph Is pH in Optimal Range (4.5-5.5)? check_water->check_ph No check_water->solution_found Yes, Use Deionized Water +/- Chelating Agent check_dispersion Was a Proper Pre-dispersion Made? check_ph->check_dispersion No check_ph->solution_found Yes, Adjust pH check_temp Are There Rapid Temperature Changes? check_dispersion->check_temp No check_dispersion->solution_found Yes, Prepare Pre-dispersion check_dispersant Is the Dispersing Agent Thermally Stable? check_temp->check_dispersant No check_temp->solution_found Yes, Use Gradual Temperature Ramp check_dispersant->solution_found Yes, Use High-Temperature Dispersant

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

Objective: To prepare a stable aqueous dispersion of this compound for experimental use.

Materials:

  • This compound powder

  • Deionized water

  • Anionic dispersing agent (e.g., lignin sulfonate or a naphthalene sulfonic acid-formaldehyde condensate)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Aqueous Medium: In a beaker, add the desired volume of deionized water.

  • Adjust pH: While stirring, slowly add a suitable buffer (e.g., acetic acid) to adjust the pH of the water to approximately 5.0.

  • Add Dispersing Agent: Add the recommended amount of dispersing agent to the pH-adjusted water and stir until fully dissolved. The amount of dispersant can vary, but a common starting point is a 1:1 to 2:1 ratio of dispersant to dye by weight.

  • Create a Pre-dispersion Paste: In a separate small beaker, weigh the required amount of this compound powder. Add a small amount of the prepared aqueous medium to the powder and mix thoroughly with a spatula to form a smooth, lump-free paste.

  • Combine and Disperse: Slowly add the pre-dispersion paste to the bulk of the aqueous medium while stirring vigorously with a magnetic stirrer.

  • Homogenize (Optional but Recommended): For optimal stability and a fine particle size, homogenize the dispersion using a high-shear mixer or sonicator.

  • Final pH Check: Check the pH of the final dispersion and adjust if necessary.

Experimental Workflow for Preparing a Stable Dispersion

Preparation_Workflow start Start step1 Prepare Deionized Water start->step1 step2 Adjust pH to ~5.0 step1->step2 step3 Dissolve Dispersing Agent step2->step3 step4 Create Pre-dispersion Paste with Dye step3->step4 step5 Add Paste to Bulk Solution with Stirring step4->step5 step6 Homogenize (Optional) step5->step6 end Stable Dispersion Ready step6->end

Caption: Workflow for the preparation of a stable this compound aqueous dispersion.

Protocol 2: Quantitative Determination of this compound Solubility using UV-Visible Spectrophotometry

Objective: To determine the aqueous solubility of this compound at a specific temperature and pH.

Principle: The concentration of a colored substance in a solution is proportional to its absorbance at its wavelength of maximum absorbance (λmax), according to the Beer-Lambert Law.

Materials:

  • This compound

  • Deionized water

  • Appropriate buffer to maintain constant pH

  • UV-Visible Spectrophotometer

  • Centrifuge

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Determine λmax: Prepare a dilute stock solution of this compound in a suitable organic solvent (e.g., acetone) where it is fully soluble. Scan the absorbance of this solution from 400-800 nm to find the λmax.

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of buffered deionized water in a sealed container.

  • Equilibrate: Place the container in a thermostatically controlled shaker or water bath at the desired temperature and agitate for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the saturated solution at high speed to pellet the undissolved dye.

  • Prepare Sample for Measurement: Carefully withdraw a known volume of the clear supernatant and dilute it with the buffered water to a concentration that falls within the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the predetermined λmax.

  • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same buffered water. Measure their absorbance at λmax and plot a graph of absorbance versus concentration.

  • Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility of this compound.

Data Presentation

Table 1: Solubility of Disperse Dyes in Various Solvents

Solvent Solubility of Disperse Blue 1 Experimentally Determined Solubility of this compound
Water (25 °C)0.03 mg/L[10][Record your data here]
Ethanol2 mg/mL[10][Record your data here]
AcetoneSoluble[10][Record your data here]
Ethylene Glycol Monomethyl Ether30 mg/mL[10][Record your data here]
BenzeneSlightly Soluble[10][Record your data here]

Table 2: Recommended Dispersing Agents for Azo Dyes

Dispersing Agent Type Examples Key Properties
Anionic Lignin SulfonatesGood general-purpose dispersant, cost-effective.[9]
Naphthalene Sulfonic Acid-Formaldehyde CondensatesExcellent thermal stability, suitable for high-temperature applications.[3]
Non-ionic Alkylphenol Polyoxyethylene DerivativesOften used in combination with anionic dispersants to enhance stability.[11]

Table 3: Factors Influencing the Stability of this compound Dispersions

Factor Effect on Stability Recommendation
pH Optimal stability in the slightly acidic range.Maintain pH between 4.5 and 5.5.[4]
Temperature Higher temperatures increase solubility but can destabilize some dispersants.Use gradual heating/cooling and select thermally stable dispersants.
Water Hardness Metal ions can cause aggregation and precipitation.Use deionized or softened water.[2][4]
Dye Particle Size Smaller, uniform particles lead to more stable dispersions.Use high-quality dye and consider homogenization.[12]
Concentration Higher concentrations increase the likelihood of precipitation.Work below the saturation point or use appropriate stabilizers.

References

Technical Support Center: Improving the Photostability of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Disperse Blue 366 in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the photostability of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Rapid fading of this compound under light exposure. 1. Photodegradation: The inherent chemical structure of this compound, a single azo dye, is susceptible to cleavage upon exposure to UV and visible light. 2. Photo-oxidation: Reactive oxygen species (ROS) generated by light exposure can attack the dye molecule. 3. Sub-optimal pH: The pH of the experimental medium can influence the rate of photodegradation. Aminoazobenzene dyes, for instance, show varying fading rates in acidic versus alkaline media.[1]1. Incorporate a UV Absorber: Add a UV absorber, such as a benzotriazole or benzophenone derivative, to the dyeing solution or as a post-treatment. These molecules preferentially absorb harmful UV radiation.[2][3] 2. Introduce an Antioxidant: Use antioxidants like Vitamin C or n-propyl gallate (nPG) to scavenge free radicals and singlet oxygen, thereby mitigating photo-oxidative damage.[4] 3. Optimize and Buffer pH: Maintain a stable, slightly acidic pH (around 4-5) during dyeing and experimentation, as this is often optimal for disperse dyes on polyester.[5]
Inconsistent or patchy color after applying photostabilizers. 1. Poor Dispersion of Additives: The UV absorber or antioxidant may not be adequately dispersed in the solution, leading to uneven application. 2. Incompatibility of Auxiliaries: The combination of dispersing agents, stabilizers, and the dye itself may lead to aggregation.1. Use a High-Quality Dispersing Agent: Ensure the use of an effective dispersing agent to create a stable and uniform solution of both the dye and the photostabilizing additives. 2. Pre-dissolve Additives: Dissolve the UV absorber or antioxidant in a suitable solvent before adding it to the main dye bath. 3. Check for Compatibility: Conduct preliminary tests to ensure all components of your system are compatible and do not cause precipitation or aggregation.
Reduced color yield (K/S value) after adding a UV absorber. 1. Competition for Fiber Sites: The UV absorber may compete with the dye molecules for absorption into the polyester fiber, especially when added simultaneously in the dye bath.[3]1. Apply as a Post-Treatment: Consider applying the UV absorber in a separate step after the dyeing process is complete.[2] 2. Optimize Concentrations: Experiment with different concentrations of the UV absorber to find a balance between photoprotection and color strength.
Photostabilizer does not seem to be effective. 1. Incorrect Type of Stabilizer: The chosen stabilizer may not be effective for the specific degradation pathway of this compound. 2. Insufficient Concentration: The concentration of the stabilizer may be too low to provide adequate protection.1. Select Appropriate Stabilizers: For azo dyes, a combination of a UV absorber (to block photons) and an antioxidant (to quench ROS) can be effective. 2. Perform a Concentration Gradient: Test a range of stabilizer concentrations to determine the optimal level for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound fading?

A1: The primary cause of fading for this compound, which is an azo dye, is photodegradation. This process is initiated when the dye molecule absorbs energy from light, particularly in the UV and visible spectrums.[6] This absorption can lead to the cleavage of the azo bond (–N=N–), which is the chromophore responsible for its color, resulting in a loss of color.[7] Photo-oxidation by reactive oxygen species can also contribute significantly to the degradation process.

Q2: What are UV absorbers and how do they work?

A2: UV absorbers are chemical compounds that protect materials from photodegradation by absorbing harmful ultraviolet radiation and dissipating it as less harmful thermal energy.[8] For textile applications, common UV absorbers include derivatives of benzotriazole and benzophenone.[2][3] They are applied to the fabric either during the dyeing process or as a post-treatment to improve the light fastness of the dyes.[2]

Q3: Can antioxidants improve the photostability of this compound?

A3: Yes, antioxidants can improve photostability by interrupting the degradation process. Light exposure can generate highly reactive species like singlet oxygen and free radicals, which can chemically attack and bleach the dye molecules.[4] Antioxidants, such as hindered amines (HALS), gallic acid, or Vitamin C, work by scavenging these reactive species, thus protecting the dye from oxidative damage.[4][9]

Q4: What is the recommended method for applying photostabilizers?

A4: Photostabilizers like UV absorbers can be applied through several methods:

  • Exhaust Method (in-bath): The stabilizer is added directly to the dye bath along with the disperse dye. This is a convenient single-step process, but may sometimes lead to a slight reduction in color yield due to competition between the dye and the stabilizer for the fiber.[3]

  • Post-Treatment (After-treatment): The dyed fabric is treated with a solution containing the stabilizer in a separate step after dyeing and rinsing. This method can lead to better light fastness improvement without affecting the initial color depth.[2] The choice of method depends on the specific stabilizer used and the desired outcome of the experiment.

Q5: How is the improvement in photostability quantitatively measured?

A5: The improvement in photostability is typically measured in two ways:

  • Color Fastness to Light: This is assessed using standardized tests like ISO 105-B02 or AATCC Test Method 16.[10] The dyed samples are exposed to a calibrated light source (e.g., a xenon arc lamp) alongside a set of Blue Wool standards. The degree of fading is then rated on a scale of 1 (very poor) to 8 (excellent) by comparing the sample's color change to that of the standards.[7]

  • Colorimetric Measurement: A spectrophotometer or colorimeter is used to measure the color coordinates (e.g., CIELAB L, a, b) of the sample before and after light exposure. The total color difference (ΔE) is calculated to quantify the extent of fading. A lower ΔE* value indicates better photostability.

Quantitative Data on Photostability Improvement

The following tables present illustrative data on the kind of improvements that can be expected when using photostabilizers with blue azo disperse dyes on polyester fabric.

Table 1: Improvement in Light Fastness Rating (ISO 105-B02)

Treatment Light Fastness Rating (Blue Wool Scale)
This compound (Control)4
This compound + Benzotriazole UV Absorber (2% owf)5-6
This compound + HALS Antioxidant (1% owf)5
This compound + UV Absorber (2%) + Antioxidant (1%)6

*owf: on weight of fiber

Table 2: Color Change After 40 Hours of Xenon Arc Lamp Exposure

Treatment Initial K/S Value Final K/S Value % Fading Total Color Difference (ΔE*)
This compound (Control)15.210.630.3%8.5
This compound + Benzotriazole UV Absorber (2% owf)14.912.814.1%3.2
This compound + HALS Antioxidant (1% owf)15.112.517.2%4.1

Experimental Protocols

Protocol 1: Application of a UV Absorber via Exhaust Method

This protocol details the simultaneous application of this compound and a benzotriazole-based UV absorber to a polyester fabric.

  • Materials and Equipment:

    • Polyester fabric (scoured and pre-washed)

    • This compound

    • Benzotriazole-based UV absorber (e.g., TANUVAL® series)[8]

    • Dispersing agent

    • Acetic acid (to adjust pH)

    • High-temperature dyeing machine (e.g., a laboratory IR dyer)

    • Spectrophotometer

    • Light fastness tester (Xenon arc lamp)

  • Methodology:

    • Dye Bath Preparation:

      • Prepare a dye stock solution by pasting this compound (e.g., 1% on weight of fiber) with a dispersing agent (e.g., 1 g/L) and a small amount of water. Add warm water to dissolve.

      • Prepare a separate solution for the UV absorber (e.g., 2% owf) in a similar manner.

      • Fill the dyeing vessel with water (Liquor Ratio e.g., 20:1). Add the dispersing agent, the dye solution, and the UV absorber solution.

      • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Dyeing Procedure:

      • Introduce the polyester fabric into the dye bath at room temperature.

      • Raise the temperature to 130°C at a rate of 2°C/minute.

      • Hold the temperature at 130°C for 60 minutes.

      • Cool the bath down to 70°C.

    • After-treatment (Reduction Clearing):

      • Rinse the dyed fabric.

      • Prepare a bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

      • Treat the fabric at 70-80°C for 20 minutes to remove unfixed surface dye.

      • Rinse thoroughly and dry.

    • Photostability Testing:

      • Measure the initial color of the dyed fabric using a spectrophotometer.

      • Expose the fabric in a xenon arc light fastness tester according to ISO 105-B02.

      • Periodically remove the sample and measure the color to determine the rate of fading.

Protocol 2: Photostability Evaluation
  • Sample Preparation: Cut the control and stabilizer-treated dyed fabrics into appropriate sizes for the light fastness tester. Mount them in sample holders, masking a portion of each sample to serve as an unexposed reference.

  • Exposure: Place the samples in a xenon arc weather-ometer. Set the conditions as per ISO 105-B02 (e.g., irradiance, temperature, humidity). Include Blue Wool standards (e.g., grades 4, 5, 6) for comparison.

  • Evaluation:

    • After a set duration of exposure (e.g., 20, 40, 60 hours), remove the samples.

    • Visual Assessment: Compare the color change of the exposed portion to the unexposed portion and to the fading of the Blue Wool standards to assign a light fastness grade.

    • Instrumental Measurement: Use a spectrophotometer to measure the L, a, and b* values of both the unexposed and exposed areas. Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Photostability Testing A Prepare Dye Bath (Dye + Dispersant + Buffer) C Add Stabilizer to Dye Bath A->C B Prepare Stabilizer Solution (UV Absorber / Antioxidant) B->C D Introduce Polyester Fabric C->D E High-Temperature Dyeing (130°C, 60 min) D->E F Reduction Clearing & Drying E->F G Initial Color Measurement (Spectrophotometer) F->G H Xenon Arc Exposure (ISO 105-B02) G->H I Final Color Measurement H->I J Data Analysis (ΔE*, Fastness Grade) I->J

Caption: Experimental workflow for improving and evaluating the photostability of this compound.

Photodegradation_Mechanism cluster_degradation Photodegradation Pathway cluster_protection Protection Mechanism Dye Azo Dye (Ground State) ExcitedDye Azo Dye (Excited State) Dye->ExcitedDye Absorption Products Degradation Products (Colorless) ExcitedDye->Products Azo Bond Cleavage UV_Absorber UV Absorber Heat Heat UV_Absorber->Heat Light Light (hν) Light->Dye Light->UV_Absorber Preferential Absorption

Caption: Simplified mechanism of azo dye photodegradation and the protective role of a UV absorber.

References

Technical Support Center: Optimizing Imaging Protocols and Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in imaging?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific staining.

  • Autofluorescence is the natural fluorescence emitted by biological materials.[8][9] Common sources include:

    • Endogenous Molecules: Cellular components like NADH, flavins, collagen, and elastin can fluoresce, particularly when excited with UV or blue light.[8][10]

    • Fixation: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins and other molecules.[8][10][11] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.[11]

    • Lipofuscin: This is a granular, yellow-brown pigment that accumulates in aging cells and is a prominent source of autofluorescence, especially in tissues like the brain and retina.[12][13]

    • Red Blood Cells: Heme groups within red blood cells can contribute to background fluorescence. Perfusion of tissues with PBS before fixation can help mitigate this.[10][11]

  • Non-specific Staining arises from the fluorescent probe itself binding to unintended targets. This can be caused by:

    • Excess Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.[14][15][16]

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites can result in antibodies adhering to unintended proteins or lipids.[13][17]

    • Hydrophobic Interactions: Some fluorescent dyes may have a tendency to bind non-specifically to hydrophobic structures within the cell or tissue.

    • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially in "species on species" applications (e.g., using a mouse primary antibody on mouse tissue).[18]

Q2: How can I determine if the background I'm seeing is autofluorescence or non-specific staining?

To distinguish between autofluorescence and non-specific staining, it is crucial to include proper controls in your experiment.

  • Unstained Control: An unstained sample (i.e., cells or tissue that have not been treated with any fluorescent probe) should be imaged using the same settings as your stained samples. Any fluorescence detected in this control is attributable to autofluorescence.[16][19]

  • Secondary Antibody Only Control: This control includes the fluorescently labeled secondary antibody but omits the primary antibody. Fluorescence in this sample indicates non-specific binding of the secondary antibody.[17]

Troubleshooting Guide

Issue: High Background Fluorescence Across the Entire Sample
Potential Cause Troubleshooting Steps
Antibody concentration is too high. - Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[20] - Reduce the incubation time for the antibodies.[16]
Inadequate washing steps. - Increase the number and duration of wash steps after antibody incubations.[15] - Include a mild detergent like 0.1% Tween-20 in your wash buffer to help remove non-specifically bound antibodies.[14]
Suboptimal blocking. - Increase the incubation time for the blocking step.[17] - Try a different blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, or commercial blocking buffers.[13][17]
Fixation-induced autofluorescence. - If using aldehyde fixatives, consider reducing the fixation time or using a lower concentration.[10][11] - Switch to a non-aldehyde fixative, such as ice-cold methanol or acetone, especially for cell surface markers.[8][9][18]
Endogenous autofluorescence. - Employ an autofluorescence quenching method (see protocols below). Options include photobleaching or treatment with chemical quenchers like Sodium Borohydride or Sudan Black B.[10][11][12]
Issue: Punctate or Speckled Background Staining
Potential Cause Troubleshooting Steps
Antibody aggregates. - Centrifuge the primary and/or secondary antibody solutions before use to pellet any aggregates.[15] - Filter the antibody solution if necessary.[15]
Precipitated dye. - If using a dye with low aqueous solubility, ensure it is fully dissolved in an appropriate solvent before diluting into your staining buffer. Disperse dyes, by nature, have low water solubility.[1][21]
Non-specific binding of secondary antibody. - Run a secondary antibody-only control to confirm this issue.[17] - Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.[17]

Quantitative Data Summary

The following tables provide a general comparison of different methods and reagents for reducing background fluorescence.

Table 1: Comparison of Common Fixation Methods

FixativePrimary MechanismTypical Autofluorescence LevelAdvantagesDisadvantages
Paraformaldehyde (PFA) Cross-linkingModerateGood preservation of morphologyCan induce autofluorescence[10][11]
Glutaraldehyde Cross-linkingHighExcellent preservation of ultrastructureInduces significant autofluorescence[10][11]
Methanol (ice-cold) Dehydrating/PrecipitatingLowPermeabilizes cells simultaneouslyMay alter protein conformation and antigenicity
Acetone (ice-cold) Dehydrating/PrecipitatingLowRapid fixation and permeabilizationCan cause cell shrinkage and protein extraction

Table 2: Comparison of Autofluorescence Quenching Methods

MethodTargetMechanismAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Aldehyde-induced autofluorescenceReduces free aldehyde groupsSimple chemical treatmentCan have variable effectiveness[10][11]
Sudan Black B LipofuscinBinds to and quenches lipofuscin fluorescenceEffective for tissues with high lipofuscin contentCan introduce its own background if not used carefully
Photobleaching Broad spectrum autofluorescenceExposing the sample to light to destroy endogenous fluorophoresNo chemical additions needed; does not affect subsequent fluorescent probe signal[12]Can be time-consuming[12]
Commercial Quenching Reagents Broad spectrumVaries by product (e.g., TrueVIEW)Optimized for ease of use and effectivenessMay sometimes reduce the specific signal as well as the background[9][18]

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol is adapted from methods described for reducing autofluorescence in tissue samples.[12]

  • Sample Preparation: Prepare your fixed and permeabilized tissue sections or cells on slides as you normally would, prior to any antibody or dye incubation.

  • Photobleaching Setup: Place the slides on the microscope stage. For a broad-spectrum approach, use a white light source, such as a metal halide or LED lamp, at high intensity.[12]

  • Exposure: Expose the sample to the light source. The duration of exposure can range from several minutes to a few hours, depending on the intensity of the autofluorescence and the light source. It is recommended to test a range of exposure times to optimize for your specific sample type.

  • Staining: After photobleaching, proceed with your standard immunofluorescence or staining protocol.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Sample Preparation: After fixation with an aldehyde-based fixative (e.g., PFA), wash the samples thoroughly with PBS.

  • NaBH4 Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Be cautious as NaBH4 will bubble upon dissolution.

  • Treatment: Incubate the samples in the NaBH4 solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (e.g., 3 x 5 minutes) to remove all traces of NaBH4.

  • Staining: Proceed with your standard blocking and staining protocol.

Visual Guides

TroubleshootingWorkflow start High Background Observed control1 Check Unstained Control start->control1 autofluorescence Fluorescence Present? (Autofluorescence) control1->autofluorescence control2 Check Secondary-Only Control autofluorescence->control2 No solution_auto Implement Autofluorescence Reduction Protocol (e.g., Photobleaching, Quenching) autofluorescence->solution_auto Yes nonspecific_secondary Fluorescence Present? (Non-specific 2° Ab) control2->nonspecific_secondary nonspecific_primary High Background Remains (Non-specific 1° Ab / Dye) nonspecific_secondary->nonspecific_primary No solution_secondary Optimize Secondary Antibody: - Use pre-adsorbed 2° Ab - Titrate 2° Ab concentration nonspecific_secondary->solution_secondary Yes solution_primary Optimize Primary Staining: - Titrate 1° Ab / Dye concentration - Improve blocking - Increase wash steps nonspecific_primary->solution_primary

Caption: A troubleshooting workflow for identifying and addressing sources of high background fluorescence.

BackgroundReductionStrategy start Select Background Reduction Strategy cause What is the primary cause of background? start->cause fixation Aldehyde Fixation cause->fixation Fixation-induced lipofuscin Lipofuscin cause->lipofuscin Endogenous Pigments nonspecific_binding Non-specific Antibody/Dye Binding cause->nonspecific_binding Reagent Binding solution_fixation Change Fixative (Methanol/Acetone) or Treat with Sodium Borohydride fixation->solution_fixation solution_lipofuscin Treat with Sudan Black B or Use Far-Red Fluorophores lipofuscin->solution_lipofuscin solution_binding Optimize Blocking Protocol and Titrate Antibody/Dye Concentrations nonspecific_binding->solution_binding

Caption: A decision tree for selecting an appropriate background reduction strategy based on the suspected cause.

References

Overcoming Disperse Blue 366 aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Blue 366

Welcome to the technical support center for C.I. This compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with stock solution stability, particularly aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in solution?

A1: this compound is a non-ionic, synthetic dye belonging to the azo class.[1] It is characterized by low water solubility and a hydrophobic nature, making it effective for dyeing synthetic fibers like polyester.[2][3] This hydrophobicity is the primary reason for its aggregation. In aqueous solutions or when the solvent environment changes abruptly (e.g., diluting a DMSO stock into a buffer), the dye molecules tend to clump together to minimize contact with water, leading to the formation of visible precipitates. This process is often referred to as antisolvent precipitation or solvent-shifting.[4]

Q2: What is the recommended solvent for preparing a research stock solution of this compound?

A2: For laboratory and research purposes, the most suitable solvent for preparing stock solutions of hydrophobic compounds like this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4][5] It is crucial to use an anhydrous (water-free) grade of DMSO, as residual water can significantly lower the dye's solubility and promote aggregation.

Q3: My this compound solution precipitated immediately after I diluted the DMSO stock in my aqueous buffer/media. What caused this?

A3: This is a classic example of solvent-shifting.[4] this compound is readily soluble in a strong organic solvent like DMSO but is poorly soluble in aqueous environments. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the solvent polarity changes dramatically. The dye is no longer soluble in this new environment and "crashes out" of the solution, forming a precipitate.[4] This can lead to inaccurate dosing and unreliable experimental results.

Q4: How should I properly store my this compound stock solution to maintain its stability?

A4: To ensure long-term stability and prevent degradation, stock solutions should be stored in small, single-use aliquots in tightly sealed, light-protected vials at -20°C or -80°C.[4][5] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can compromise the integrity and solubility of the compound.[5]

Q5: Can I redissolve a stock solution that has already precipitated?

A5: In many cases, yes. Gently warming the solution in a water bath (e.g., 37°C) and vortexing or sonicating the tube for 5-10 minutes can often redissolve the precipitate.[4] However, it is crucial to visually inspect the solution to ensure all particles have dissolved. If precipitation is a recurring issue, consider preparing a fresh stock solution at a lower concentration.[6]

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to diagnose and resolve common issues related to this compound precipitation.

Problem ID Observation Potential Cause Recommended Solution
DB366-A01 Powder does not dissolve in DMSO. 1. Low-Quality Solvent: DMSO contains water. 2. Insufficient Dissolution Energy: Inadequate mixing. 3. Supersaturation: Concentration is too high.1. Use only high-purity, anhydrous DMSO.[5] 2. Vortex vigorously; if needed, sonicate in a water bath for 5-10 minutes.[4] 3. Increase the solvent volume to prepare a lower concentration stock.[6]
DB366-A02 Precipitation occurs immediately upon dilution into aqueous media. 1. Rapid Solvent Shift: Drastic change in solvent polarity. 2. Low Media Temperature: Cold aqueous solution reduces solubility. 3. High Final Concentration: Target concentration exceeds the dye's aqueous solubility limit.1. Employ a stepwise dilution method (see Protocol 2).[4] 2. Always use pre-warmed (e.g., 37°C) media or buffer for dilutions.[4] 3. Perform a solubility test to determine the maximum achievable concentration in your specific medium.[5]
DB366-A03 Stock solution becomes cloudy or precipitates during storage. 1. Freeze-Thaw Cycles: Repeated temperature changes affecting stability. 2. Water Contamination: Absorption of atmospheric moisture. 3. Photodegradation: Exposure to light.1. Aliquot stock into single-use volumes before freezing.[5] 2. Ensure vials are tightly sealed; use desiccants during storage if necessary. 3. Store all solutions in amber or foil-wrapped vials.[4]
DB366-A04 Inconsistent experimental results. 1. Inaccurate Concentration: Precipitation leads to a lower effective concentration of the dye in solution. 2. Compound Degradation: Instability due to improper handling or storage.1. Centrifuge the diluted solution before use and only use the supernatant, though this will result in an unknown final concentration. It is better to resolve the precipitation issue. 2. Prepare fresh stock solutions and dilutions immediately before each experiment.[4]

Data Presentation

Specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature.[7] Researchers should experimentally determine the solubility in their specific solvents and conditions. The table below serves as a template for recording such empirical data.

Solvent Temperature (°C) Experimentally Determined Solubility (mg/mL) Notes
Anhydrous DMSO25
Ethanol (95%)25
Methanol25
Acetone25
PBS (pH 7.4)25

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for research applications.

Materials:

  • This compound powder (MW: 362.39 g/mol )[1]

  • Anhydrous, high-purity DMSO[5]

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Preparation: In a sterile environment, accurately weigh 3.62 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sonication (Optional): If complete dissolution is not achieved, place the tube in a sonicator water bath for 5-10 minutes until the solution is clear.[4]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protected tubes. Store immediately at -20°C or -80°C.[5]

Protocol 2: Stepwise Dilution of DMSO Stock into Aqueous Media

Objective: To minimize solvent-shift precipitation when preparing working solutions in aqueous buffers or cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium[4]

  • Sterile tubes

Methodology:

  • Intermediate Dilution: Create an intermediate dilution by adding a small amount of the DMSO stock solution (e.g., 2 µL) to a larger volume of the pre-warmed aqueous medium (e.g., 200 µL). Mix gently but thoroughly by pipetting.

  • Final Dilution: Immediately add the intermediate dilution to the final volume of the pre-warmed aqueous medium to achieve the desired target concentration.

  • Final Mix & Use: Mix the final solution gently. Use the freshly prepared working solution immediately to prevent potential instability over time.[4]

Visualized Workflows

TroubleshootingWorkflow Start Start: Precipitation Observed in Stock CheckSolvent Verify DMSO Quality (Anhydrous, High Purity?) Start->CheckSolvent CheckConc Review Stock Concentration (Is it too high?) CheckSolvent->CheckConc Yes UseNewSolvent Action: Use fresh, anhydrous DMSO. CheckSolvent->UseNewSolvent No CheckProtocol Optimize Dissolution Protocol (Vortex/Sonicate?) CheckConc->CheckProtocol No LowerConc Action: Prepare new stock at a lower concentration. CheckConc->LowerConc Yes CheckStorage Assess Storage Conditions (Aliquoted? Temp?) CheckProtocol->CheckStorage Yes ApplyEnergy Action: Re-dissolve using vortex and/or sonication. CheckProtocol->ApplyEnergy No Aliquot Action: Aliquot new stock for single use. CheckStorage->Aliquot No End Precipitation Resolved CheckStorage->End Yes UseNewSolvent->End LowerConc->End ApplyEnergy->End Aliquot->End

Caption: Troubleshooting workflow for this compound precipitation.

PreparationWorkflow Start Start: Prepare Stock Solution Weigh 1. Accurately Weigh This compound Powder Start->Weigh AddSolvent 2. Add Anhydrous DMSO to Powder Weigh->AddSolvent Dissolve 3. Vortex Vigorously (2-3 min) AddSolvent->Dissolve Check 4. Visually Inspect for Full Dissolution Dissolve->Check Sonicate 5. Sonicate in Water Bath (5-10 min) Check->Sonicate Particles Visible   Aliquot 6. Aliquot into Single-Use, Light-Protected Vials Check->Aliquot  Clear Solution Sonicate->Check Store 7. Store Immediately at -20°C or -80°C Aliquot->Store End End: Stable Stock Ready Store->End

Caption: Workflow for preparing stable this compound stock solutions.

References

Technical Support Center: Optimization of Disperse Blue 366 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Disperse Blue 366 from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological samples?

A1: The most common and effective methods for extracting hydrophobic small molecules like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample volume, required cleanliness of the extract, and throughput needs.

Q2: Which solvents are recommended for the Liquid-Liquid Extraction (LLE) of this compound?

A2: For LLE of a non-polar compound like this compound, water-immiscible organic solvents are preferred. Effective options include methyl tert-butyl ether (MTBE), ethyl acetate, and hexane. The selection should be optimized based on extraction efficiency and minimal co-extraction of interfering substances.

Q3: What type of Solid-Phase Extraction (SPE) cartridge is suitable for this compound?

A3: Reversed-phase SPE cartridges, such as those packed with C18 or a polymeric sorbent, are well-suited for retaining hydrophobic compounds like this compound from aqueous biological matrices.[1][2]

Q4: How does pH affect the extraction of this compound?

A4: The pH of the sample can significantly influence the extraction efficiency of ionizable compounds. While this compound is a neutral molecule, the pH can affect the charge of matrix components, potentially improving the selectivity of the extraction. For anthraquinone dyes, acidic conditions (pH 5.0 ± 0.1) have been shown to be favorable for adsorption-based extraction methods.[3] It is recommended to evaluate a pH range during method development to determine the optimal condition for your specific matrix.

Q5: What is the "matrix effect" and how can it impact the analysis of this compound?

A5: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the biological matrix.[4] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[4] Proper sample cleanup through optimized LLE or SPE is crucial to minimize matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Low Extraction Recovery
Potential Cause Recommended Solution
Inappropriate LLE Solvent Test a range of solvents with varying polarities (e.g., hexane, MTBE, ethyl acetate). A mixture of solvents may also improve recovery.
Incorrect SPE Sorbent Ensure a reversed-phase (e.g., C18) sorbent is being used for the hydrophobic this compound.[5]
Suboptimal pH Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase (LLE) or its retention on the SPE sorbent.
Insufficient Solvent-to-Sample Ratio (LLE) Increase the volume of the extraction solvent. A common starting point is a 5:1 solvent-to-sample ratio.
Inefficient Elution from SPE Cartridge Use a stronger elution solvent. If using methanol, try acetonitrile or a mixture with a small amount of a less polar solvent. Ensure the elution solvent volume is sufficient to completely elute the analyte.[6]
Analyte Breakthrough during SPE Loading The sample loading flow rate may be too high, or the sample solvent may be too strong.[6] Reduce the flow rate and ensure the sample is in a weak, aqueous solvent for optimal retention.[7]
Analyte Loss during Wash Step (SPE) The wash solvent may be too strong, causing premature elution of the analyte.[6][8] Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).
Protein Binding For serum or plasma samples, protein precipitation with a solvent like acetonitrile or methanol prior to extraction can release protein-bound this compound.[9][10]
High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Matrix Effects Improve sample cleanup by optimizing the LLE or SPE protocol.[11][12] Consider using a more selective SPE sorbent or a multi-step LLE. Diluting the final extract can also mitigate matrix effects, provided sensitivity is sufficient.[12]
Inconsistent pH Use buffered solutions to maintain a consistent pH throughout the extraction process.
Emulsion Formation (LLE) Gently rock or invert the sample instead of vigorous shaking. Adding salt (salting out) to the aqueous phase can help break emulsions.
Incomplete Solvent Evaporation and Reconstitution Ensure the extraction solvent is completely evaporated before reconstituting the sample in the mobile phase. Inconsistent reconstitution volume will lead to variability.
Contamination or Interfering Peaks
Potential Cause Recommended Solution
Co-extraction of Matrix Components Optimize the selectivity of the extraction. For LLE, adjust the solvent polarity and pH. For SPE, use a more rigorous wash step with a solvent that removes interferences without eluting the analyte.[7]
Phospholipid Contamination Phospholipids from plasma or serum are a common source of matrix effects. Consider using SPE cartridges specifically designed for phospholipid removal or a targeted phospholipid removal plate.
Contaminated Solvents or Glassware Use high-purity (e.g., HPLC or LC-MS grade) solvents and thoroughly clean all glassware.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific biological matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma or Serum
  • Sample Preparation: To 500 µL of plasma or serum in a glass tube, add 1.5 mL of a protein precipitation solvent (e.g., acetonitrile). Vortex for 30 seconds.

  • Protein Removal: Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Gently rock or invert the tube for 10 minutes to ensure thorough mixing and prevent emulsion formation.

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
  • Tissue Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 4 mL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a mechanical homogenizer.[13]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through the cartridge.[14] Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute this compound from the cartridge with 2-4 mL of a strong solvent (e.g., acetonitrile or methanol) into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables provide example data for key extraction parameters. These values should be used as a starting point for method optimization.

Table 1: Liquid-Liquid Extraction Parameters

ParameterValueReference
Sample Volume0.1 - 1.0 mL[15]
Protein Precipitation SolventAcetonitrile or Methanol[10]
Extraction SolventMethyl tert-butyl ether (MTBE)[15]
Solvent to Sample Ratio3:1 to 5:1 (v/v)[15]
Expected Recovery70-95%Adapted from[15]

Table 2: Solid-Phase Extraction Parameters (Reversed-Phase C18)

ParameterValueReference
Sorbent Mass100 - 500 mg[2][14]
Conditioning SolventMethanol[14]
Equilibration SolventWater[14]
Wash Solvent5-20% Methanol in Water[1]
Elution SolventAcetonitrile or Methanol[1][14]
Expected Recovery80-105%Adapted from[16]

Visualizations

Experimental_Workflow_LLE cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation start Biological Sample (Plasma/Serum) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant add_solvent Add Immiscible Organic Solvent (e.g., MTBE) supernatant->add_solvent mix Mix & Separate Phases add_solvent->mix collect_organic Collect Organic Layer mix->collect_organic evap Evaporation collect_organic->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS Analysis reconstitute->analysis Experimental_Workflow_SPE cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation start Biological Sample (e.g., Tissue Homogenate) cent1 Centrifugation start->cent1 supernatant Collect Supernatant cent1->supernatant load Load Sample supernatant->load condition Condition & Equilibrate SPE Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS Analysis reconstitute->analysis Troubleshooting_Low_Recovery cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Low Extraction Recovery solvent Inappropriate Solvent? start->solvent ph Suboptimal pH? start->ph ratio Insufficient Solvent Ratio? start->ratio emulsion Emulsion Formation? start->emulsion sorbent Incorrect Sorbent? start->sorbent wash Wash Solvent Too Strong? start->wash elution Inefficient Elution? start->elution breakthrough Analyte Breakthrough? start->breakthrough solvent->ratio ph->emulsion sorbent->elution wash->breakthrough

References

Technical Support Center: Enhancing the Solubility of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Disperse Blue 366 in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro studies?

This compound is a synthetic organic dye belonging to the single azo class.[1] It is primarily used in the textile industry for dyeing hydrophobic materials like polyester.[1][2][3] Its chemical structure makes it hydrophobic and practically insoluble in water, which presents a significant challenge for its use in aqueous-based in vitro assays.[2] To be effective in biological studies, the compound must be dissolved in a manner that is compatible with the experimental system, such as cell culture media or enzyme reaction buffers.

Q2: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in developing a solubilization strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 361520-06-1[2][4][5]
Molecular Formula C₁₉H₁₈N₆O₂[1][4][6]
Molecular Weight 362.39 g/mol [1][6]
Appearance Blue uniform powder[1][7]
Water Solubility Insoluble / Very limited[2]
Organic Solvent Solubility Soluble in organic solvents like acetone and ethanol[2][8]

Q3: I am starting a new experiment. What is the recommended initial approach for dissolving this compound?

For initial experiments, the most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.

  • Select an Organic Solvent : Anhydrous Dimethyl sulfoxide (DMSO) is the most common first choice for creating stock solutions of poorly soluble compounds for in vitro assays.[9][10]

  • Prepare a High-Concentration Stock : Dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). This may require vortexing or brief sonication.[11]

  • Dilute into Aqueous Buffer : Perform serial dilutions of the DMSO stock into your final assay buffer or cell culture medium. It is crucial to add the stock solution to the buffer dropwise while vortexing to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.[11]

  • Control Final Solvent Concentration : The final concentration of the organic solvent in your assay should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[9][12] Always include a vehicle control with the same final solvent concentration in your experiment.[9]

Troubleshooting Guide: Precipitation Issues

Q4: My this compound precipitated immediately after I diluted the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation is a common issue with hydrophobic compounds. Follow this troubleshooting workflow to identify and resolve the problem.

// Nodes start [label="Problem:\nPrecipitation in Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Lower Final Concentration\nIs the compound above its solubility limit?", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Optimize Co-solvent\nCan the DMSO concentration be increased slightly?\n(e.g., from 0.1% to 0.5%)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Check Dosing Protocol\nAre you adding the stock solution dropwise\nto warmed, stirred media?", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Adjust Buffer pH\nIs the compound ionizable? Experiment with\ndifferent pH values.", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Step 5: Use Advanced Methods\nConsider surfactants or nanosuspensions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Solution Found:\nSolubility Enhanced", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label=" Still Precipitates "]; step2 -> step3 [label=" Still Precipitates "]; step3 -> step4 [label=" Still Precipitates "]; step4 -> step5 [label=" Still Precipitates "];

step1 -> solution [label=" Yes, Solubility Improved ", style=dashed]; step2 -> solution [label=" Yes, Solubility Improved ", style=dashed]; step3 -> solution [label=" Yes, Solubility Improved ", style=dashed]; step4 -> solution [label=" Yes, Solubility Improved ", style=dashed]; step5 -> solution [style=dashed]; }

Caption: Troubleshooting workflow for compound precipitation.

  • Lower the Final Concentration : The simplest reason for precipitation is exceeding the compound's solubility limit in the final buffer.[9] Try testing a lower final concentration.

  • Optimize Co-solvent Concentration : While minimizing DMSO is important, a slightly higher concentration (up to 0.5% is often tolerated in cell assays) may be necessary to maintain solubility.[9][12]

  • Warm the Medium : Gently warming the culture medium to 37°C before adding the compound stock can sometimes help prevent immediate precipitation.[10][11]

  • Prepare Fresh Solutions : Do not use a solution that has already precipitated. Prepare a fresh stock solution and ensure all powder is fully dissolved before diluting.[9]

Advanced Solubilization Strategies

Q5: Simple solvent adjustments are not working. What other formulation strategies can I use to improve solubility for my experiments?

If standard co-solvent methods are insufficient, several advanced formulation techniques can enhance the solubility of highly hydrophobic compounds like this compound.

// Nodes start [label="Need to Solubilize\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_type [label="What is the assay type?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cell_based [label="Cell-Based Assay", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; cell_free [label="Cell-Free (Biochemical) Assay", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

dmso_limit [label="Use DMSO\nTarget <0.5% final concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; dmso_higher [label="Use DMSO\nHigher concentrations (1-2%)\nmay be acceptable", fillcolor="#34A853", fontcolor="#FFFFFF"];

still_precipitates1 [label="Still Precipitates?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; still_precipitates2 [label="Still Precipitates?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

advanced_methods [label="Consider Advanced Formulations:\n- Surfactants (e.g., Pluronic F-127)\n- Nanosuspensions", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];

// Edges start -> assay_type; assay_type -> cell_based [label=" Cell-Based "]; assay_type -> cell_free [label=" Cell-Free "];

cell_based -> dmso_limit; cell_free -> dmso_higher;

dmso_limit -> still_precipitates1; dmso_higher -> still_precipitates2;

still_precipitates1 -> advanced_methods [label=" Yes "]; still_precipitates2 -> advanced_methods [label=" Yes "]; } Caption: Logic for selecting a solubilization strategy.

  • Use of Surfactants (Micellar Solubilization) : Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility. [9][13][14][15][16]For cell-free assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can be effective. [9][17]For cell-based assays, biocompatible surfactants such as Pluronic® F-127 are preferred. [18]* Nanosuspensions : This technology involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area, leading to an enhanced dissolution rate and saturation solubility. [19][20][21][22][23]Nanosuspensions are colloidal dispersions of the pure drug particles stabilized by a minimal amount of surfactants or polymers. [20][22][24]* Inclusion Complexes with Cyclodextrins : Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble compounds, thereby increasing their water solubility. [12][25]

Comparison of Solubilization Strategies
StrategyPrimary MechanismAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the solvent.Simple to prepare; widely used.Potential for cytotoxicity at higher concentrations; drug may precipitate upon dilution. [9][12]
Surfactants (Micelles) Encapsulates the hydrophobic drug within micelles.Can significantly increase apparent solubility. [14][15]Potential for cell toxicity depending on the surfactant; may interfere with some assays. [26]
Nanosuspensions Increases surface area and saturation solubility by reducing particle size.High drug loading is possible; can improve bioavailability. [22][23]More complex preparation requiring specialized equipment (e.g., high-pressure homogenizer). [20][23]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer and/or sonicator

Procedure:

  • In a sterile environment, weigh the required amount of this compound powder. For a 1 mL stock of 10 mM solution, use 3.62 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve the 10 mM concentration.

  • To facilitate dissolution, vortex the solution vigorously for 1-2 minutes. [11]4. If solids persist, briefly sonicate the tube or warm it to 37°C. [10][11]5. Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. [11]7. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Micellar Solubilization of this compound using Pluronic® F-127

This protocol is adapted for researchers needing a biocompatible surfactant-based formulation for cell-based studies. [18] Materials:

  • This compound

  • Pluronic® F-127

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Vortexer

  • Heater or water bath

Procedure:

  • Prepare a 20% (w/v) Pluronic® F-127 Stock Solution : Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require heating to 40-50°C for approximately 30 minutes to fully dissolve. Store this solution at room temperature. [18]2. Prepare the Dye-Surfactant Mixture :

    • Prepare a 1 mM solution of this compound in anhydrous DMSO.

    • In a separate tube, mix equal volumes of the 1 mM dye solution and the 20% Pluronic® F-127 solution.

    • Vortex the mixture thoroughly.

  • Prepare the Final Working Solution :

    • Slowly add the dye-surfactant mixture to your aqueous buffer while vortexing to achieve the desired final dye concentration (e.g., 1-10 µM).

    • The final concentration of Pluronic® F-127 should generally be kept at or below 0.08% to minimize potential effects on cells. [18]4. Final Check : Visually inspect the final solution for any signs of precipitation before use in your experiment.

References

Minimizing lot-to-lot variability of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize lot-to-lot variability when working with Disperse Blue 366.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic organic dye belonging to the disperse class of dyes.[1] Its chemical structure is characterized as a single azo class dye.[2][3] As a non-ionic dye with low water solubility, it is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester.[1][4] It is applied as a fine dispersion in an aqueous bath.[4] Common applications include high-temperature and high-pressure dyeing of polyester fabrics and polyester printing.[2][5][6]

Q2: What are the main causes of lot-to-lot variability with this compound?

Lot-to-lot variability in this compound performance is primarily attributed to inconsistencies in its physical and chemical properties, as well as variations in the dyeing process. Key factors include:

  • Particle Size and Distribution: Variations in particle size can lead to uneven dye uptake, patchiness, and poor leveling.[7] Smaller, more uniform particles generally penetrate fibers more efficiently.[7]

  • Dispersion Stability: Poor dispersion stability can cause dye particles to aggregate or settle out of the dye bath, especially at high temperatures, leading to color spots and inconsistent shading.[8][9]

  • Color Strength: Differences in the tinctorial strength of the dye from batch to batch will directly impact the final color depth of the dyed material.

  • Dyeing Process Parameters: Inconsistent control of pH, temperature, dyeing time, and liquor ratio can significantly affect dye uptake and shade reproducibility.[10][11]

Q3: What is the optimal pH for a this compound dye bath?

For dyeing polyester with this compound, the dye bath should be slightly acidic, typically within a pH range of 4.5 to 5.5.[12] Maintaining this pH is crucial for the stability of the disperse dye and for optimal dye exhaustion.[12] A pH outside of this range can lead to hydrolysis of the dye, resulting in color changes and reduced color strength.[7]

Q4: How does temperature affect the performance of this compound?

Temperature is a critical factor in the dyeing process with this compound. High-temperature dyeing methods, typically between 120°C and 130°C for polyester, are used to swell the fibers, allowing the dye molecules to penetrate the fiber structure.[13] Inconsistent temperature control can lead to incomplete dye uptake and uneven dyeing.[11]

Q5: What is the role of a dispersing agent in minimizing variability?

Dispersing agents are essential for maintaining a stable and uniform dispersion of the dye particles in the aqueous dye bath.[10] They prevent the dye particles from clumping together (agglomerating), which is a common issue with sparingly soluble disperse dyes, especially under high-temperature dyeing conditions.[9][10] The use of a high-quality, high-temperature stable dispersing agent is crucial for achieving level dyeing and reproducible results.[11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Uneven Dyeing, Streaking, or Patchiness

  • Possible Causes:

    • Poor dye dispersion.[14]

    • Incorrect particle size or wide particle size distribution.[15]

    • Uneven liquor circulation in the dyeing apparatus.[14]

    • Improper fabric preparation, leaving impurities on the substrate.[10]

    • Fluctuations in dyeing temperature.[11]

  • Solutions:

    • Verify Dye Dispersion: Perform a dispersion stability test on the dye lot before use.

    • Optimize Particle Size: If possible, use dye lots with a narrow and consistent particle size distribution.

    • Ensure Proper Agitation: Maintain adequate circulation of the dye liquor to ensure uniform temperature and dye concentration.[14]

    • Thoroughly Prepare Substrate: Ensure the fabric is properly scoured to remove any oils, waxes, or sizing agents that could hinder uniform dye penetration.

    • Maintain Precise Temperature Control: Use a gradual heating ramp (e.g., 1-2°C/minute) to ensure uniform dye uptake.[11]

Issue 2: Inconsistent Color Depth Between Batches

  • Possible Causes:

    • Variation in the color strength of different dye lots.

    • Inaccurate weighing of the dye or other components of the dye bath.

    • Fluctuations in the pH of the dye bath.[11]

    • Inconsistent liquor ratio.[11]

  • Solutions:

    • Standardize Dye Lots: Measure the color strength of each new lot of this compound against a standard before use.

    • Precise Measurements: Use calibrated weighing equipment and ensure accurate measurement of all chemicals and water.

    • Control and Buffer pH: Use a mild organic acid buffer, such as an acetic acid/acetate buffer, to maintain a stable pH throughout the dyeing process.[11]

    • Maintain Consistent Liquor Ratio: Ensure the material-to-liquor ratio is consistent for all experiments.[11]

Issue 3: Color Spots or Specks on the Dyed Material

  • Possible Causes:

    • Dye agglomeration due to poor dispersion stability.[9]

    • Precipitation of the dye.

    • Contamination in the dye bath or on the dyeing equipment.

  • Solutions:

    • Use a High-Quality Dispersing Agent: Employ a dispersing agent that is stable at high temperatures to prevent dye aggregation.[11]

    • Filter the Dye Solution: For critical applications, filtering the dye solution before adding it to the dye bath can help remove any agglomerates.[11]

    • Ensure Clean Equipment: Thoroughly clean all dyeing equipment between experiments to prevent cross-contamination.

Data Presentation

Table 1: Key Quality Control Parameters for this compound

ParameterRecommended Range/ValueSignificance
Particle Size 0.5 - 1.0 microns (average)Affects dye penetration, leveling, and dispersion stability.[1][16]
Dye Bath pH 4.5 - 5.5Crucial for dye stability and optimal exhaustion.[12]
Dyeing Temperature (Polyester) 120°C - 130°C (High-Temperature Method)Facilitates fiber swelling and dye diffusion.[13]
Color Strength Variation Within ± 2% of the standardEnsures consistent color depth between batches.[5]

Experimental Protocols

Protocol 1: Assessment of Dispersion Stability (Filter Paper Method - adapted from AATCC Test Method 146)

This protocol provides a method to evaluate the dispersion stability of this compound.[17]

  • Preparation of Dye Dispersion:

    • Accurately weigh 1.0 g of this compound.

    • Create a paste with a small amount of deionized water and 0.5 g of a high-temperature stable dispersing agent.

    • Gradually add deionized water to a final volume of 100 mL, stirring continuously to ensure a uniform dispersion.

    • Adjust the pH of the dispersion to 5.0 using a 10% acetic acid solution.

  • Initial Filtration:

    • Set up a Büchner funnel with a piece of Whatman No. 2 filter paper.

    • Pour 50 mL of the prepared dye dispersion through the filter paper under vacuum.

    • Observe the filter paper for any large, visible dye particles or aggregates. A good dispersion should pass through readily with minimal residue.

  • High-Temperature Stability Test:

    • Place the remaining 50 mL of the dye dispersion in a sealed, high-pressure dyeing vessel.

    • Heat the dispersion to 130°C and maintain this temperature for 60 minutes.

    • Allow the dispersion to cool to room temperature.

  • Filtration after Heating:

    • Filter the heat-treated dispersion through a fresh piece of Whatman No. 2 filter paper.

    • Observe the amount and nature of the residue on the filter paper. A stable dye will show minimal to no increase in particle size or agglomeration after heating.

Protocol 2: Determination of Relative Color Strength using a Spectrophotometer

This protocol outlines the steps to compare the color strength of a new batch of this compound to a standard.[5]

  • Preparation of Standard and Sample Stock Solutions:

    • Accurately weigh 0.100 g of the standard this compound and 0.100 g of the test batch into separate 100 mL volumetric flasks.

    • Add approximately 50 mL of acetone to each flask and sonicate for 15 minutes to dissolve the dye.

    • Allow the solutions to cool to room temperature and then dilute to the 100 mL mark with acetone. Mix thoroughly.

  • Preparation of Working Solutions:

    • Pipette 1.0 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with acetone. This is the standard working solution.

    • Pipette 1.0 mL of the sample stock solution into a separate 50 mL volumetric flask and dilute to the mark with acetone. This is the sample working solution.

  • Spectrophotometric Measurement:

    • Set a spectrophotometer to measure absorbance in the visible range (e.g., 400-700 nm).

    • Use acetone as the blank.

    • Determine the wavelength of maximum absorbance (λmax) for the standard working solution.

    • Measure the absorbance of both the standard and sample working solutions at the determined λmax.

  • Calculation of Relative Color Strength:

    • The relative color strength is calculated using the following formula: Relative Color Strength (%) = (Absorbance of Sample / Absorbance of Standard) * 100

Visualizations

Troubleshooting_Workflow Problem Observed Problem (e.g., Uneven Dyeing) Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis Dispersion Poor Dispersion Cause_Analysis->Dispersion Particle_Size Incorrect Particle Size Cause_Analysis->Particle_Size Process_Params Process Parameter Inconsistency (pH, Temp) Cause_Analysis->Process_Params Dispersion_Test Perform Dispersion Stability Test Dispersion->Dispersion_Test Action Check_Spec Check Supplier Specification Sheet Particle_Size->Check_Spec Action Calibrate Calibrate pH Meter & Thermometer Process_Params->Calibrate Action Solution Implement Corrective Actions Verify Verify Results Solution->Verify Dispersion_Test->Solution Check_Spec->Solution Calibrate->Solution

Caption: Troubleshooting workflow for addressing lot-to-lot variability.

Experimental_Workflow Start Receive New Lot of This compound QC Quality Control Testing Start->QC Dispersion_Test Dispersion Stability Test QC->Dispersion_Test Color_Strength Color Strength Measurement QC->Color_Strength Pass Pass Dispersion_Test->Pass Stable Fail Fail Dispersion_Test->Fail Unstable Color_Strength->Pass Within Spec Color_Strength->Fail Out of Spec Use Proceed to Application Pass->Use Reject Reject Lot/ Consult Supplier Fail->Reject

Caption: Quality control workflow for new lots of this compound.

References

Troubleshooting poor color fastness of Disperse Blue 366 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 366

Welcome to the technical support center for this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers and textile professionals in overcoming challenges related to poor color fastness on textiles.

Troubleshooting Guide: Poor Color Fastness

Poor color fastness is a critical issue that can manifest as color loss during washing (wash fastness), fading upon exposure to light (light fastness), color transfer through rubbing (crocking fastness), or color migration during heat treatments (sublimation fastness).[1] Below are common problems and systematic solutions.

Question: Why is the wash fastness of my this compound dyeing poor?

Answer:

Poor wash fastness is typically caused by unfixed dye particles remaining on the surface of the fiber after the dyeing process.[2][3][4][5] These loose dye molecules did not properly diffuse into and get trapped within the amorphous regions of the polyester fiber.[6]

Potential Causes & Solutions:

  • Inadequate Reduction Clearing: This is the most common cause. The reduction clearing process is essential for removing superficial dye and improving all fastness properties.[2][3][7][8]

    • Solution: Implement a thorough reduction clearing step after dyeing. This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to strip unfixed dye from the fiber surface.[3] An acidic reduction clearing agent can also be used, which may simplify the process by eliminating the need for a neutralization step.[8]

  • Improper Dyeing Parameters: Incorrect temperature or time can lead to incomplete dye penetration.

    • Solution: this compound is a high-energy dye, requiring high temperatures (typically 130-135°C) for optimal diffusion into the polyester fiber.[9][10] Ensure the dyeing cycle allows sufficient time at this peak temperature.

  • Incorrect pH: The pH of the dyebath should be acidic, ideally between 4.5 and 5.5, for satisfactory dye exhaustion.[9][11]

    • Solution: Use an acetic acid/sodium acetate buffer to maintain the correct pH throughout the dyeing process.[12] An unstable or high pH (>6) can lead to hydrolysis of the dye and poor results.[10]

Question: How can I improve the sublimation fastness of this compound?

Answer:

Poor sublimation fastness occurs when the dye turns into a gas during post-dyeing heat treatments (like heat setting or ironing) and escapes the fiber, leading to color loss and potential staining of adjacent materials.[13][14] this compound, as a high-energy dye, generally has good sublimation fastness, but process variables can compromise this.[15]

Potential Causes & Solutions:

  • Excessive Heat Setting Temperature/Time: Applying too much heat can cause even high-energy dyes to sublime.

    • Solution: Optimize the heat setting process. Use the minimum temperature and time required to achieve dimensional stability of the fabric (e.g., 180-190°C for 30-60 seconds).[12][16]

  • Presence of Finishing Agents: Certain chemical finishes, especially cationic softeners, can act as a solvent for the dye at high temperatures, promoting its migration to the fiber surface (thermal migration).[12][17][18]

    • Solution: Avoid cationic softeners. Opt for non-ionic or specialty softeners designed to improve sublimation fastness.[12][19] Always test the compatibility of finishing agents.

  • Insufficient Removal of Surface Dye: Unfixed dye on the surface will sublime easily.

    • Solution: A rigorous reduction clearing process is crucial to remove surface dye before any high-temperature finishing steps.[12]

Question: What causes poor crocking (rubbing) fastness, and how is it fixed?

Answer:

Poor crocking fastness is the transfer of color when the fabric is rubbed.[20] This is almost always due to the presence of unfixed dye particles on the fiber surface.

Potential Causes & Solutions:

  • Dye Aggregation: If the dye is not properly dispersed in the dyebath, particles can aggregate and deposit on the fabric surface instead of penetrating the fiber.[1][21][22]

    • Solution: Use an effective dispersing agent to ensure the dye remains as fine, individual particles throughout the dyeing process.[22][23][24] Ensure good agitation and liquor circulation in the dyeing machine.[1]

  • Oligomers: Polyester fibers can release low-molecular-weight polymers called oligomers during high-temperature dyeing, which can deposit on the surface and trap dye particles.

    • Solution: The reduction clearing process helps remove these surface deposits.[3] Proper machine cleaning is also essential to prevent buildup.

  • Thermal Migration: As with sublimation, dye migrating to the surface during finishing will lead to poor crocking fastness.[17][18]

    • Solution: Control heat setting conditions and carefully select finishing auxiliaries.

Summary of Key Dyeing & Finishing Parameters
ParameterRecommended Value/ProcedureImpact on Color Fastness
Dyeing Temperature 130 - 135°CEnsures full diffusion of high-energy dye into the fiber.
Dyeing pH 4.5 - 5.5 (Acidic)Optimizes dye uptake and stability.[9]
Dispersing Agent 0.5 - 1.0 g/LPrevents dye aggregation, improving crocking fastness.[22]
Reduction Clearing 1-2 g/L Sodium Hydrosulfite, 1-2 g/L Caustic Soda @ 70-80°CCritical for removing surface dye; improves wash, crocking, and sublimation fastness.[3][7]
Heat Setting 180 - 190°C for 30-60 secondsBalances dimensional stability with minimizing dye sublimation.[12][14]
Finishing Agents Use non-ionic or weakly cationic softenersAvoids inducing thermal migration of the dye.[12]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing the root cause of poor color fastness.

G start Poor Color Fastness Observed check_rc Was a thorough Reduction Clearing (RC) process performed? start->check_rc perform_rc ACTION: Implement/Optimize RC Process (Alkaline or Acidic) check_rc->perform_rc No / Inadequate rc_done RC Performed, Issue Persists check_rc->rc_done Yes perform_rc->start Re-evaluate check_params Review Dyeing Parameters: Temp (130-135°C)? pH (4.5-5.5)? rc_done->check_params adjust_params ACTION: Correct Dyeing Temperature, Time, and pH check_params->adjust_params No params_ok Dyeing Params Correct check_params->params_ok Yes adjust_params->start Re-evaluate check_aux Review Auxiliaries: Effective Dispersing Agent? Finishing Agent Type? params_ok->check_aux adjust_aux ACTION: Use High-Performance Dispersant. Avoid Cationic Softeners. check_aux->adjust_aux No aux_ok Auxiliaries Correct check_aux->aux_ok Yes adjust_aux->start Re-evaluate check_heat Is Sublimation or Thermal Migration the issue? aux_ok->check_heat adjust_heat ACTION: Lower Heat Setting Temp. (<190°C). Evaluate Finishing Recipe. check_heat->adjust_heat Yes adjust_heat->start Re-evaluate G cluster_0 Optimal Dyeing Process cluster_1 Process Leading to Poor Fastness A1 Dispersed Dye (Fine Particles) B1 Polyester Fiber (Amorphous Regions Open at High Temp) A1->B1 Diffusion at 130-135°C, pH 4.5-5.5 C1 Dyed Fiber (Dye Trapped Inside) + Reduction Clearing B1->C1 D1 Result: High Color Fastness C1->D1 A2 Aggregated Dye (Large Particles) B2 Polyester Fiber (Improper Swelling due to Low Temp or wrong pH) A2->B2 Inadequate Conditions C2 Dyed Fiber (Superficial Dye) + No/Poor Clearing B2->C2 D2 Result: Poor Wash, Crocking, & Sublimation Fastness C2->D2

References

Best practices for handling and disposal of Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of Disperse Blue 366, tailored for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound is a synthetic organic dye belonging to the single azo class.[1][2] It appears as a dark blue powder and is primarily used for dyeing polyester and other synthetic fibers due to its good lightfastness and washfastness.[3][4] In a research context, its hydrophobic nature and ability to form nanoparticles of around 10 nm make it a subject of interest in studies related to surface methodology and cytotoxic effects.[3] It is soluble in organic solvents but has limited solubility in water.[3]

Q2: What are the main hazards associated with handling this compound?

Like many synthetic dyes, this compound should be handled with care as it may pose health risks if inhaled or ingested.[3] While specific toxicity data for this compound is limited, disperse dyes as a class can cause skin, eye, and respiratory irritation.[1] Some disperse dyes have been shown to be potential allergens and may cause skin sensitization upon repeated contact.[5][6] It is crucial to avoid personal contact and the creation of dust.[1]

Q3: What immediate first aid measures should be taken in case of exposure?

In the event of accidental exposure to this compound, the following first aid measures are recommended:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[7]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[7]

Q4: How should I store this compound in the laboratory?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials, though specific incompatibilities for this compound are not well-documented. As a general precaution, store it away from strong oxidizing agents. Avoid storing it near foodstuffs and beverages.[8]

Troubleshooting Guide

Problem: I've observed that the this compound powder is generating a lot of dust during weighing and handling.

  • Solution: Minimize dust generation by handling the powder in a chemical fume hood or a glove box.[3] Use a spatula to gently handle the powder instead of pouring it. If possible, purchase the dye in a pre-weighed or solution form to avoid handling the powder directly.

Problem: I'm not sure what type of gloves to use when handling this compound.

Problem: I have a small spill of this compound powder in the lab.

  • Solution: For minor spills, avoid dry sweeping which can generate dust.[11] Instead, gently dampen the spilled powder with water and then carefully wipe it up with an absorbent material.[11] Place the contaminated absorbent material in a sealed container for proper waste disposal.[11] Ensure you are wearing the appropriate personal protective equipment (PPE) during cleanup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 361520-06-1[12]
Molecular Formula C₁₉H₁₈N₆O₂[2]
Molecular Weight 362.39 g/mol [2]
Appearance Dark blue powder[12]
Solubility Soluble in organic solvents, limited solubility in water[3]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesTightly fitting with side-shields to protect against dust and splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option. Double-gloving is recommended for prolonged contact.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved respirator if handling large quantities or if dust cannot be controlled at the source.
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent skin contact.
Disposable Gown/ApronAdvisable for procedures with a high risk of contamination.
Footwear Closed-toe ShoesRequired at all times within the laboratory.

Experimental Protocols

Protocol 1: Safe Handling of this compound Powder

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required PPE as outlined in Table 2.

  • Weighing: Use a dedicated, clean weighing boat and spatula. Avoid creating dust by handling the powder gently.

  • Transfer: If transferring the powder to a flask or beaker, do so carefully. A funnel can be used to minimize the risk of spillage.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed dye. Stir gently to dissolve.

  • Cleanup: After handling, decontaminate the weighing boat and spatula. Wipe down the work surface with a damp cloth. Dispose of all contaminated disposable materials as hazardous waste.

  • Handwashing: Wash your hands thoroughly with soap and water after removing your gloves.

Protocol 2: Disposal of this compound Waste

  • Waste Segregation: All waste containing this compound, including unused solid dye, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be collected as hazardous waste.[3] Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.[3]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] The label should include "Hazardous Waste," the full chemical name "this compound," and the CAS number (361520-06-1).[3]

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in the designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and rinsing from contaminated glassware, in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.[13]

  • Storage: Store the sealed hazardous waste containers in a designated and secure hazardous waste accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[3]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. The primary recommended disposal method for such chemical waste is through a licensed chemical destruction plant or controlled incineration.[3]

Mandatory Visualization

Handling_Workflow cluster_prep Preparation cluster_handling Handling Powder cluster_cleanup Post-Handling prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety weigh Weigh Powder Gently don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose_waste Dispose of Contaminated Items decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound powder.

Disposal_Workflow cluster_collection Waste Collection cluster_types Waste Types cluster_final Final Disposal segregate Segregate Waste containerize Use Labeled Container segregate->containerize solid_waste Solid Waste (Gloves, Paper) containerize->solid_waste Collect Solids liquid_waste Liquid Waste (Solutions, Rinsate) containerize->liquid_waste Collect Liquids store Store in Designated Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Licensed Incineration contact_ehs->incinerate Proper Disposal Route

Caption: Workflow for the proper disposal of this compound waste.

References

Improving the signal-to-noise ratio in Disperse Blue 366 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays utilizing Disperse Blue 366.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges in using it for biological assays?

This compound is a synthetic organic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and hydrophobic nature.[1][2] It is primarily manufactured for the textile industry to dye synthetic fibers like polyester.[1][3][4] Its use in biological assays is challenging precisely because of these properties. The dye's hydrophobicity can lead to the formation of aggregates in aqueous buffers and cause significant non-specific binding to plasticware (like microplates) and hydrophobic cellular components, resulting in high background signals.

Q2: How should I prepare and store a this compound stock solution?

Due to its poor solubility in water, a stock solution of this compound should be prepared in an organic solvent.[1] Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.

  • Preparation: Weigh out the dye powder carefully and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure the dye is completely dissolved by vortexing. It may be necessary to gently warm the solution.

  • Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: What is the optimal wavelength for measuring this compound absorbance?

The exact absorbance maximum can vary depending on the solvent and local environment. For similar disperse blue dyes, the maximum absorbance peak is in the 600-650 nm range.[5] It is highly recommended to perform a wavelength scan (from ~500 nm to 750 nm) using your specific assay buffer and instrumentation to determine the precise optimal wavelength (λ-max) for your experimental conditions.

Q4: What are the essential controls to include in a this compound assay?

To ensure data quality and properly interpret the results, the following controls are critical:

  • Blank Control (No Dye): This control contains all assay components (cells, buffer, vehicle) except for the this compound dye. It is used to measure the natural background absorbance of the samples and reagents.

  • Background Control (Dye, No Analyte): This control contains the assay buffer and the this compound dye at the final working concentration, but without the analyte or cells. This is crucial for measuring the background signal caused by non-specific binding of the dye to the assay plate.

  • Positive and Negative Controls: These controls should be included to confirm that the assay is performing as expected.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is the most common issue in developing a robust assay. This is typically caused by either a high background signal or a low specific signal.

Issue 1: High Background Signal

High background noise can obscure the true signal, reducing assay sensitivity.[6]

Potential Cause Recommended Solution
Dye Precipitation/Aggregation This compound is poorly soluble in water and can form aggregates.[1] • Filter the working solution: Before use, pass the final dye working solution through a 0.22 µm syringe filter. • Incorporate a surfactant: Add a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer to help maintain dye solubility. • Vortex thoroughly: Ensure the working solution is vortexed immediately before adding it to the assay plate.
Non-Specific Binding to Plates The hydrophobic dye can bind to the surface of standard polystyrene microplates.[2] • Use low-binding plates: Test non-treated or low-binding surface microplates.[7] • Use blocking agents: Pre-incubate the wells with a blocking buffer for 1-2 hours.[8] Common agents include 1% Bovine Serum Albumin (BSA) or commercially available blocking solutions.
Insufficient Washing Residual, unbound dye remaining in the wells after staining is a major source of background.[8] • Increase wash steps: Increase the number of wash cycles (e.g., from 3 to 5). • Increase wash volume and time: Ensure the wash volume is sufficient to cover the well surface and consider letting the wash buffer sit for 1-3 minutes during each cycle.[7]
Non-Specific Staining of Cells In cell-based assays, the dye may bind non-specifically to cellular components. • Optimize dye concentration: Perform a titration to find the lowest dye concentration that still provides a robust specific signal.[9] • Minimize incubation time: Reduce the staining time to the minimum required to achieve a sufficient signal.[6]
Issue 2: Low or Weak Specific Signal
Potential Cause Recommended Solution
Suboptimal Assay Conditions The dye's performance may be sensitive to buffer conditions. • Optimize buffer pH: Test a range of pH values for your assay buffer (e.g., pH 6.0 to 8.0). The optimal pH for dyeing polyester is around 5, which could be a starting point for investigation.[10] • Optimize incubation time/temperature: Systematically vary the incubation time and temperature to find the optimal conditions for signal development.[6]
Dye Degradation Like many organic dyes, this compound may be sensitive to light or unstable in working solutions over time. • Prepare fresh solutions: Always prepare the dye working solution fresh for each experiment. • Protect from light: Keep dye solutions in amber tubes or cover them with aluminum foil during incubation steps.
Incorrect Measurement Wavelength Measuring absorbance at a suboptimal wavelength will result in a lower signal. • Perform a spectral scan: As mentioned in the FAQs, determine the empirical λ-max for the dye in your specific assay buffer.

Data Presentation: Optimization Experiments

The following tables present example data from key optimization experiments.

Table 1: Example Data for Optimizing this compound Concentration

DB366 Conc. (µM)Signal (Absorbance)Background (Absorbance)Signal-to-Noise Ratio (S/N)
10.1500.0552.7
50.4500.0805.6
100.8500.1505.7
200.9100.3502.6
500.9500.7001.4
Conclusion: In this example, 5-10 µM provides the best S/N ratio. Higher concentrations significantly increase the background.

Table 2: Example Data on the Effect of Blocking Agents and Washing Steps

ConditionBackground (Absorbance)
No Blocker, 3 Washes0.310
No Blocker, 5 Washes0.225
1% BSA Blocker, 3 Washes0.140
1% BSA Blocker, 5 Washes 0.095
Commercial Blocker, 5 Washes0.090
Conclusion: Both blocking and increasing the number of washes effectively reduce background signal.

Visual Guides and Workflows

Diagrams of Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & DB366 Solution seed_cells Seed Cells in Microplate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells Incubate block Block Wells (Optional) treat_cells->block stain Stain with DB366 Working Solution block->stain wash Wash to Remove Unbound Dye stain->wash Incubate measure Measure Absorbance at Optimal λ-max wash->measure analyze Calculate S/N Ratio & Analyze Results measure->analyze

Caption: General experimental workflow for a cell-based this compound assay.

Troubleshooting_Flowchart start Poor S/N Ratio high_bg Is Background High? start->high_bg low_signal Is Specific Signal Low? high_bg->low_signal No precipitate Check for Dye Precipitation/Aggregates high_bg->precipitate Yes conditions Check Assay Conditions (pH, Time) low_signal->conditions Yes binding Check for Non-Specific Binding to Plate precipitate->binding solution_precipitate Filter Dye Solution Add Surfactant precipitate->solution_precipitate washing Review Wash Protocol binding->washing solution_binding Use Low-Binding Plate Use Blocking Agent (BSA) binding->solution_binding solution_washing Increase Wash Number & Duration washing->solution_washing concentration Check Dye Concentration conditions->concentration solution_conditions Optimize Buffer pH & Incubation Time conditions->solution_conditions wavelength Confirm Measurement Wavelength (λ-max) concentration->wavelength solution_concentration Perform Dye Titration concentration->solution_concentration solution_wavelength Perform Wavelength Scan wavelength->solution_wavelength Mechanism_High_Background cluster_solution Aqueous Assay Buffer cluster_surface Assay Surface (Plate Well) dye_mono DB366 Monomer dye_agg DB366 Aggregate (Hydrophobic) dye_mono->dye_agg Aggregation plate Hydrophobic Polystyrene Surface dye_mono->plate Non-Specific Binding dye_agg->plate Non-Specific Binding (High Background)

References

Technical Support Center: Optimizing Disperse Blue 366 Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing and troubleshooting in vitro toxicity assays for Disperse Blue 366, with a focus on cell line-specific optimization.

Frequently Asked Questions (FAQs)

Q1: Why is cell line-specific optimization crucial for toxicity testing of this compound?

A1: Different cell lines exhibit varied metabolic activities, membrane characteristics, and expression of detoxification enzymes.[1][2] These intrinsic differences can lead to significant variations in sensitivity to a test compound like this compound.[3] Optimization for each specific cell line—by adjusting parameters like cell seeding density, compound exposure time, and assay choice—is essential to ensure that the results are accurate, reproducible, and relevant to the biological system being modeled.[2][4]

Q2: What is the first step to assess the toxicity of a compound like this compound in a new cell line?

A2: The first step is to perform a range-finding experiment. This involves treating your chosen cell line with a wide, logarithmic range of this compound concentrations (e.g., from 0.01 µM to 1000 µM) for a standard duration (e.g., 24 or 48 hours). The goal is to identify a narrower, effective concentration range that produces a dose-dependent toxic effect, which will be used for more detailed subsequent experiments to determine the IC50 value (the concentration that inhibits 50% of cell viability).[5]

Q3: Which cytotoxicity assay should I choose?

A3: The choice of assay depends on the expected mechanism of toxicity and the experimental goals.[6][7]

  • For metabolic activity (viability): MTT or resazurin assays are common choices. They measure the metabolic reduction of a substrate by viable cells.[7][8]

  • For membrane integrity (necrosis): Lactate dehydrogenase (LDH) release assays are ideal. They measure the leakage of cytoplasmic LDH from cells with damaged membranes.[3][6][9]

  • For apoptosis (programmed cell death): Assays that measure caspase activity or use Annexin V/Propidium Iodide staining are more specific for this cell death pathway.[6][7]

It is often recommended to use at least two assays that measure different endpoints to obtain a more comprehensive toxicity profile.[3]

Q4: How do I check if this compound, being a colored dye, is interfering with my assay?

A4: Dye interference is a critical concern for colorimetric or fluorometric assays. To check for this, run a cell-free control. Prepare a plate with your assay medium and the same concentrations of this compound that you use in your experiment, but without adding any cells. Add the assay reagents (e.g., MTT, resazurin, LDH substrate) and measure the absorbance or fluorescence. A significant signal in these cell-free wells indicates that the dye is directly reacting with the assay components and producing a false result. If interference is detected, you may need to switch to an assay with a different readout mechanism or use a method to wash the cells before adding the assay reagent.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • Chosen cell line

  • Complete growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) controls. The final solvent concentration should typically not exceed 0.5%.[5][10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][8]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8] Mix gently by pipetting.

  • Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the results to determine the IC50 value.[8]

Data Presentation Templates

Use the following tables to organize and present your optimization data.

Table 1: Example of Cell Seeding Density Optimization

Cell LineSeeding Density (cells/well)Viability at 24h (% Control)Viability at 48h (% Control)Notes
HepG22,500100%100%Sub-confluent
HepG25,000100%100%Optimal
HepG210,00095%88%Over-confluent at 48h
A5494,000100%100%Optimal
A5498,00098%91%Slight over-confluence

Table 2: Example of Comparative IC50 Values for this compound

Cell LineExposure Time (hours)Assay UsedIC50 (µM)
HepG224MTTExperimental Value
HepG248MTTExperimental Value
A54924LDH ReleaseExperimental Value
A54948LDH ReleaseExperimental Value
MCF-748ResazurinExperimental Value

Visual Guides: Workflows and Pathways

G cluster_prep Phase 1: Preparation & Range Finding cluster_definitive Phase 2: Definitive Testing cluster_analysis Phase 3: Data Analysis & Validation cell_select Select Cell Line(s) seed_opt Optimize Seeding Density cell_select->seed_opt range_find Range-Finding Study (Log-scale concentrations) seed_opt->range_find dose_response Dose-Response Assay (Narrow concentration range) range_find->dose_response time_course Time-Course Assay (e.g., 24h, 48h, 72h) dose_response->time_course ic50 Calculate IC50 Values time_course->ic50 confirm_assay Confirm with Secondary Assay (e.g., LDH if primary was MTT) ic50->confirm_assay

Caption: Experimental workflow for cell line-specific cytotoxicity assessment.

G start High Variability in Replicates? pipetting Cause: Inconsistent Pipetting Solution: Calibrate pipettes, use reverse pipetting for viscous liquids, ensure consistent technique. start->pipetting Check Technique seeding Cause: Uneven Cell Seeding Solution: Ensure single-cell suspension, mix gently before and during plating, avoid edge effects. start->seeding Check Plating health Cause: Poor Cell Health Solution: Use cells in log growth phase, check for contamination, use consistent passage number. start->health Check Culture

Caption: Troubleshooting guide for high variability in assay results.

Troubleshooting Guide

Q: My untreated control cells (negative control) show low viability. What's wrong?

A: This points to a problem with your general cell culture health or assay conditions.

  • Cell Health: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase when seeded.[4]

  • Seeding Density: Too many cells can lead to overconfluency and cell death, while too few can result in poor growth.[10] Re-optimize your seeding density.

  • Contamination: Check cultures for microbial contamination, which can affect cell health and interfere with assay reagents.[10]

  • Solvent Toxicity: If you use a solvent like DMSO to dissolve this compound, ensure the final concentration in your vehicle control wells is low (e.g., <0.5%) and non-toxic to the cells.[10]

Q: I am not seeing a clear dose-response effect. What should I do?

A: A flat response curve can have several causes.

  • Concentration Range: Your concentration range may be too high (all cells die) or too low (no effect). Perform a wider range-finding study.

  • Compound Solubility: Disperse dyes can have low aqueous solubility.[11] Ensure the compound is fully dissolved in your medium at the tested concentrations. Precipitates can lead to inaccurate results.

  • Incubation Time: The exposure time may be too short for toxicity to manifest. Try extending the incubation period (e.g., from 24h to 48h or 72h).[10]

  • Cell Line Resistance: The chosen cell line might be resistant to the compound's mechanism of action. Consider using a different, potentially more sensitive, cell line.[4]

Q: My results have high variability between replicate wells. What are the common causes?

A: High variability can obscure real effects and is often due to technical inconsistencies.[4][10]

  • Pipetting Errors: Small errors in pipetting compound dilutions or reagents can cause large variations. Ensure pipettes are calibrated and use consistent technique.

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Mix the cell suspension gently before seeding each row of the plate to prevent cells from settling.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.[3]

References

Technical Support Center: Refinement of Disperse Blue 366 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of high-purity Disperse Blue 366.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is typically synthesized in a three-step process. The first step is the diazotization of an aromatic amine, such as 2,6-dibromo-4-nitroaniline or 2,6-dichloro-4-nitroaniline. This is followed by an azo coupling reaction with a coupling agent, N,N-diethyl-m-toluidine. The final step involves a cyanation reaction, often using cuprous cyanide, to yield the final dye molecule.[1][2]

Q2: My final product has a weak or incorrect color. What are the potential causes?

An unexpected color or low color intensity in your final product can be attributed to several factors:

  • Decomposition of the Diazonium Salt: Diazonium salts are inherently unstable and can decompose, especially at temperatures above 5°C. This decomposition can lead to the formation of phenolic byproducts, which will reduce the concentration of the diazonium salt available for the coupling reaction.[1]

  • Incorrect pH of the Reaction Medium: The pH during the azo coupling step is critical. For coupling with anilines like N,N-diethyl-m-toluidine, mildly acidic conditions are generally required to prevent unwanted side reactions.[1]

  • Impure Starting Materials: The purity of the starting materials, including the aromatic amine and the coupling agent, is crucial. Impurities can lead to the formation of undesired colored byproducts that will affect the final color of the dye.

Q3: I am observing a brownish or tar-like substance in my reaction mixture. How can this be avoided?

The formation of brown, insoluble, tar-like substances is a common issue in azo coupling reactions and usually indicates the presence of polymeric or decomposition products. The primary causes include:

  • High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of tarry substances.

  • Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.

To avoid this, it is crucial to maintain a low reaction temperature (0-5°C) throughout the diazotization and coupling steps and to use the diazonium salt immediately after its preparation.

Q4: The yield of my this compound is consistently low. How can I improve it?

Low yields are a frequent challenge and can often be addressed by carefully controlling the reaction parameters:

  • Optimize Temperature Control: Use an ice-salt bath to maintain the temperature of both the diazotization and coupling reactions between 0 and 5°C.[1]

  • Precise pH Adjustment: Carefully monitor and adjust the pH during the coupling reaction to maintain mildly acidic conditions.[1]

  • Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component solution with efficient stirring can prevent localized high concentrations, which can lead to side reactions and a decrease in yield.[1]

  • Purity of Reactants: Ensure the use of high-purity starting materials to minimize side reactions.

Q5: What are the most common impurities in this compound synthesis?

Common impurities can arise from side reactions during the synthesis, including:

  • Phenols: Formed from the decomposition of the diazonium salt.[3]

  • Triazenes: Resulting from N-coupling with primary or secondary amines.[1]

  • Diazoamino Compounds: Formed by the reaction of the diazonium salt with unreacted primary amine.[1]

  • Ortho-coupled Isomers: Can form if the para position on the coupling agent is blocked or less favored.[3]

  • Unreacted Starting Materials: Residual 2,6-dibromo-4-nitroaniline or N,N-diethyl-m-toluidine.

Q6: How can I effectively purify my crude this compound?

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. The following techniques are recommended:

  • Filtration and Washing: After the coupling reaction, the precipitated dye should be filtered and washed thoroughly with cold water to remove inorganic salts and other water-soluble impurities.[2]

  • Recrystallization: This is the most common method for purifying solid azo dyes. The choice of solvent is crucial. A suitable solvent will dissolve the dye at a high temperature but not at a low temperature, while the impurities remain soluble at low temperatures. Common solvents for recrystallization of azo dyes include ethanol, methanol, and acetic acid, or mixtures with water.[2]

  • Column Chromatography: For achieving very high purity, column chromatography can be employed. A silica gel stationary phase with a suitable organic solvent system as the mobile phase can effectively separate the desired dye from its impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity of 2,6-dibromo-4-nitroaniline Incomplete bromination of p-nitroaniline.Ensure the correct molar ratios of brominating agent and oxidant are used. Maintain the recommended reaction temperature and time as per the protocol.
Weak or Off-Color Final Product Decomposition of the diazonium salt.Maintain a strict temperature control of 0-5°C during diazotization and coupling. Use the diazonium salt immediately after preparation.[1]
Incorrect pH during coupling.Monitor and adjust the pH to be mildly acidic for coupling with N,N-diethyl-m-toluidine.[1]
Formation of Tarry Byproducts High reaction temperature.Use an ice-salt bath and ensure efficient stirring to maintain a uniform low temperature.[1]
Low Yield Incomplete reaction or side reactions.Optimize temperature and pH control. Add the diazonium salt solution slowly with vigorous stirring. Ensure high purity of starting materials.[1]
Difficulty in Final Product Isolation Product is too soluble in the reaction mixture.After the reaction is complete, ensure the pH is adjusted to precipitate the dye fully. Cool the mixture in an ice bath to maximize precipitation.

Data Presentation

Table 1: Purity Data for 2,6-dibromo-4-nitroaniline Intermediate and Final Dye Product from Patent Examples

Example Starting Material Reaction Conditions Purity of 2,6-dibromo-4-nitroaniline (%) Final Dye Purity (%)
1p-Nitroaniline60% H₂SO₄, Bromine, 30% H₂O₂, 20-25°C99.3298.81
2p-Nitroaniline50% H₂SO₄, Sodium Bromide, 30% H₂O₂, 60-70°C98.83-
3p-Nitroaniline80% H₂SO₄, Bromine, 30% H₂O₂, 50-55°C99.2698.89
4p-Nitroaniline90% H₂SO₄, Sodium Bromide, 30% H₂O₂, 30-40°C98.7898.93

Data extracted from patent CN101671266B.[4]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 2,6-dibromo-4-nitroaniline

This protocol is adapted from a patented method designed to produce high-purity 2,6-dibromo-4-nitroaniline.[4][5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 220.0g of 60% sulfuric acid.

  • Addition of p-Nitroaniline: While stirring, slowly add 27.6g of p-nitroaniline to the sulfuric acid. Continue stirring for 2 hours.

  • Bromination: Cool the mixture to 20-25°C. Slowly add 35.2g of bromine, maintaining the temperature between 20-25°C. After the addition is complete, stir for 4 hours at this temperature.

  • Oxidation: Slowly add 25.0g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25°C. Continue to stir for an additional 4 hours. The purity of the resulting 2,6-dibromo-4-nitroaniline is expected to be approximately 99.32%.[5]

Protocol 2: Diazotization of 2,6-dibromo-4-nitroaniline
  • Preparation: The 2,6-dibromo-4-nitroaniline synthesized in Protocol 1, present in the sulfuric acid medium, is used directly.

  • Diazotization: Cool the mixture to 20-30°C. Slowly add 64.0g of 40% nitrosylsulfuric acid.

  • Reaction: Stir the mixture for 2.0 to 3.0 hours at 20-30°C to obtain the 2,6-dibromo-4-nitroaniline diazonium salt solution.[5]

Protocol 3: Azo Coupling and Cyanation
  • Coupling: The prepared diazonium salt solution is slowly added to a solution of N,N-diethyl-m-toluidine under controlled temperature (0-5°C) and mildly acidic pH.

  • Cyanation: The resulting azo compound is then treated with cuprous cyanide to introduce the cyano group.

  • Isolation: The final product is isolated by filtration, washed with water, and dried. The purity of the dye obtained through this method has been reported to be 98.81%.[5]

Protocol 4: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or glacial acetic acid) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.[2]

  • Decolorization (Optional): If the solution has significant colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.[2]

  • Hot Filtration: Hot filter the solution through a fluted filter paper to remove activated charcoal and any other insoluble impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and allow them to air dry completely.[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling & Cyanation cluster_purification Purification pNA p-Nitroaniline DBNA 2,6-dibromo-4-nitroaniline pNA->DBNA Br2 Bromine/NaBr Br2->DBNA H2O2 H₂O₂ H2O2->DBNA H2SO4 H₂SO₄ H2SO4->DBNA Diazo Diazonium Salt DBNA->Diazo Nitrosylsulfuric Acid CrudeDye Crude this compound Diazo->CrudeDye CouplingAgent N,N-diethyl-m-toluidine CouplingAgent->CrudeDye CuCN Cuprous Cyanide CrudeDye->CrudeDye PureDye High-Purity this compound CrudeDye->PureDye Recrystallization / Chromatography

Caption: Synthetic workflow for high-purity this compound.

TroubleshootingLogic Start Problem Encountered WeakColor Weak or Incorrect Color? Start->WeakColor LowYield Low Yield? Start->LowYield TarryProduct Tarry Byproduct? Start->TarryProduct CheckTemp Check Temperature Control (0-5°C) WeakColor->CheckTemp Yes CheckpH Verify pH (mildly acidic) WeakColor->CheckpH Yes CheckPurity Assess Starting Material Purity WeakColor->CheckPurity Yes LowYield->CheckTemp Yes LowYield->CheckpH Yes SlowAddition Ensure Slow Reagent Addition LowYield->SlowAddition Yes TarryProduct->CheckTemp Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

Validating the Purity of Commercial Disperse Blue 366 for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disperse Blue 366, ensuring the purity of the commercial-grade dye is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of this compound with common alternatives used in research, supported by experimental data and detailed protocols for purity validation.

Understanding Commercial this compound: Purity and Potential Impurities

This compound is a monoazo dye with the chemical formula C₁₉H₁₈N₆O₂.[1][2][3] Its synthesis involves the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with N,N-diethyl-3-methylbenzenamine, and subsequent cyanation.[1][3] While commercial suppliers may offer the dye with a specified "strength" (e.g., 200%), this often refers to its dyeing capacity rather than its absolute chemical purity.[4][5] The synthesis route suggests the potential for several impurities that could interfere with research applications.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassPotential CompoundsOriginPotential Impact in Research
Unreacted Starting Materials 2,6-dibromo-4-nitroanilineIncomplete diazotization reactionMay exhibit its own biological activity or interfere with spectroscopic analysis.
N,N-diethyl-3-methylbenzenamineIncomplete coupling reactionCan be a source of experimental variability.
By-products Isomers of this compoundSide reactions during the coupling processMay have different spectral properties or biological effects, leading to inconsistent results.
Other azo compoundsUndesired coupling reactionsCould introduce confounding variables in biological assays.
Residual Reagents Cyanide saltsCyanation stepHighly toxic and can significantly impact cell viability and enzymatic assays.

Comparative Analysis: this compound vs. Research-Grade Alternatives

In research, particularly in cellular and molecular biology, fluorescent dyes are indispensable tools. While this compound has fluorescent properties, its primary design for the textile industry necessitates a careful evaluation against dyes specifically developed for research applications. Here, we compare this compound with two widely used blue fluorescent nuclear stains: DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342.

Table 2: Performance Comparison of this compound and Common Research Alternatives

FeatureThis compound (Inferred)DAPIHoechst 33342
Primary Application Textile DyeingFixed-cell nuclear stainingLive and fixed-cell nuclear staining
Typical Purity Variable, often not specified for researchHigh (>98%)High (>98%)
Cell Permeability Moderate (inferred from lipophilicity)Low in live cellsHigh in live cells[1][6][7]
Cytotoxicity Potentially significant[2][8][9]Higher than Hoechst 33342[4]Lower than DAPI[4][6]
Advantages - Readily available- Lower cost- Strong nuclear counterstain- High specificity for DNA- Excellent for live-cell imaging- Relatively low toxicity[7]
Disadvantages - Purity is not guaranteed- Potential for cytotoxic impurities- Limited photostability data- Poorly permeates live cells- Can be more toxic to cells[6]- May induce apoptosis in some cell types at high concentrations[6]

Experimental Protocols for Purity Validation

To ensure the reliability of experimental outcomes, the purity of commercial this compound should be validated in the laboratory. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.

Protocol 1: Purity Assessment of this compound by HPLC-DAD

This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Formic acid

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-7 min: 40% B to 60% B

    • 7-17 min: 60% B to 98% B

    • 17-24 min: Hold at 98% B

    • 24.1-30 min: Return to 40% B and equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector monitoring at the λmax of this compound (approximately 550-600 nm) and a lower wavelength (e.g., 254 nm) to detect a broader range of impurities.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the main component (this compound) and all impurity peaks.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Weigh Disperse Blue 366 dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System C18 Column Mobile Phase Gradient Flow Rate: 0.8 mL/min Temp: 30°C filter->hplc:port dad DAD Detector λmax of Dye 254 nm hplc->dad integrate Integrate Peak Areas dad->integrate calculate Calculate % Purity integrate->calculate Apoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stress e.g., Dye-induced Oxidative Stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Comparative Toxicology of Disperse Blue 366 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological overview of Disperse Blue 366 and other selected azo dyes. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the potential hazards associated with these compounds. While comprehensive data for many azo dyes is publicly available, this report highlights a notable gap in the toxicological data for this compound.

Executive Summary

Azo dyes are a significant class of synthetic colorants used in a wide range of industries. Due to their chemical structure, there are concerns about their potential toxicity, including carcinogenicity, arising from the metabolic reduction of the azo bond to aromatic amines. This guide presents a comparative analysis of available toxicity data for this compound and other representative azo and disperse dyes. A significant finding of this review is the limited availability of specific quantitative toxicity data for this compound in the public domain, underscoring the need for further research to adequately characterize its toxicological profile.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for a selection of disperse and azo dyes. It is important to note the absence of specific LD50, LC50, or IC50 values for this compound in the reviewed literature.

Table 1: Acute Toxicity Data for Selected Dyes

DyeCAS NumberTest Organism/SystemEndpointValueReference(s)
This compound 361520-06-1Data Not AvailableLD50/LC50Not Found-
Disperse Blue 1 2475-45-8Rat (oral)LD501.2 - < 6.3 g/kg bw[1]
Disperse Blue 14 2475-44-7Mouse (intravenous)LD50180 mg/kg[2][3]
Disperse Blue 106 12223-01-7--Harmful if swallowed, in contact with skin or if inhaled[4]
Disperse Red 1 2872-52-8Mouse (oral)LD50>2000 mg/kg[5]
Sudan I 842-07-9Rat (oral)LD50>2000 mg/kg-

Table 2: Genotoxicity and Carcinogenicity of Selected Dyes

DyeGenotoxicityCarcinogenicity ClassificationReference(s)
This compound Data Not AvailableNot Classified-
Disperse Blue 1 Weakly mutagenic in S. typhimurium; induced sister chromatid exchange and chromosomal aberrations in CHO cells.IARC Group 2B: Possibly carcinogenic to humans. Reasonably anticipated to be a human carcinogen by NTP.[5][6]
Disperse Blue 7 Positive for point mutations in Salmonella strains with metabolic activation.Not Classified[7]
Disperse Blue 106 Shall not be classified as germ cell mutagenic.Shall not be classified as carcinogenic.[4]
Disperse Red 1 Induced DNA damage in mouse testis cells.Not Classified[5]
Sudan I Genotoxic.IARC Group 3: Not classifiable as to its carcinogenicity to humans.-

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicological studies. Below are summaries of key experimental protocols frequently used to assess the toxicity of azo dyes.

Cytotoxicity Assays (e.g., MTT, LDH)

These in vitro assays are fundamental in determining a compound's toxicity at the cellular level.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability. Lactate dehydrogenase (LDH) assays measure the release of this enzyme from damaged cells, indicating a loss of membrane integrity.

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2 for hepatotoxicity) are cultured in 96-well plates.

    • Treatment: Cells are exposed to varying concentrations of the dye for a defined period (e.g., 24, 48, 72 hours).

    • Assay:

      • MTT: MTT reagent is added, and the resulting formazan product is solubilized and measured spectrophotometrically.

      • LDH: The activity of LDH in the cell culture supernatant is measured using a coupled enzymatic reaction.

    • Data Analysis: The concentration of the dye that causes a 50% reduction in cell viability (IC50) is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

  • Methodology:

    • Strains: Specific tester strains (e.g., TA98, TA100) are used to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation that can occur in vivo. For azo dyes, the inclusion of flavin mononucleotide (FMN) can be crucial for azoreductase activity.

    • Exposure: The bacterial strains are exposed to the test dye on agar plates with minimal histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Methodology:

    • Cell Preparation: Single-cell suspensions are obtained from in vitro cultures or in vivo tissues.

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied.

    • Staining and Visualization: DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, providing a measure of DNA damage.

Signaling Pathways and Experimental Workflows

The toxicity of azo dyes is often linked to their metabolic activation into reactive intermediates that can induce cellular stress and damage. The following diagrams illustrate a key signaling pathway involved in the cellular response to such stress and a typical workflow for assessing azo dye toxicity.

AzoDye_Metabolism_Toxicity AzoDye Azo Dye Azoreductase Azoreductase (Microbiota/Liver) AzoDye->Azoreductase Reduction AromaticAmines Aromatic Amines (Metabolites) Azoreductase->AromaticAmines OxidativeMetabolism Oxidative Metabolism (e.g., CYP450) AromaticAmines->OxidativeMetabolism Activation ReactiveIntermediates Reactive Intermediates OxidativeMetabolism->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Apoptosis Apoptosis OxidativeStress->Apoptosis Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 Mechanism Mechanistic Studies (Signaling Pathways) Cytotoxicity->Mechanism Genotoxicity Genotoxicity Assays (Ames Test, Comet Assay) Genotoxicity->Mechanism Carcinogenicity Carcinogenicity Bioassay Genotoxicity->Carcinogenicity Suggests potential AcuteToxicity Acute Toxicity (LD50 Determination) Mechanism->AcuteToxicity Inform dose selection Subchronic Subchronic Toxicity AcuteToxicity->Subchronic Subchronic->Carcinogenicity RiskAssessment Hazard Identification & Risk Assessment Carcinogenicity->RiskAssessment TestCompound Test Compound (e.g., this compound) TestCompound->Cytotoxicity TestCompound->Genotoxicity

References

A Comparative Guide to the Cytotoxicity of Disperse Blue Dyes: Unraveling Cellular Responses to Common Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Disperse Blue 1 and other common Disperse Blue dyes. The information compiled from available toxicological studies aims to support researchers in evaluating the potential biological effects of these compounds. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes a general workflow for cytotoxicity assessment.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate. Due to their widespread use in the textile industry, human and environmental exposure is a growing concern. Understanding the cytotoxic potential of these dyes is crucial for assessing their safety and for the development of safer alternatives. This guide focuses on the cytotoxic profiles of Disperse Blue 1, a well-studied anthraquinone-based dye, and provides a comparative context with other disperse dyes where data is available.

It is important to note that a comprehensive search of publicly available scientific literature and toxicological databases did not yield any specific in vitro cytotoxicity data for Disperse Blue 366 . While its use in optimizing methodologies for assessing cytotoxic effects has been mentioned, quantitative data such as IC50 values or detailed study reports are not currently available.[1] Therefore, this guide will focus on the comparison of Disperse Blue 1 with other disperse dyes for which experimental data has been published.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Disperse Blue 1 and a selection of other Disperse Blue dyes. The data is derived from a study that investigated the effects of these dyes on intestinal porcine epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6).

DyeCell LineExposure TimeAssayResultReference
Disperse Blue 1 IPEC-J23 hoursCellTox™ GreenSignificant cytotoxicity observed at high concentrations[2]
MPEK-BL61 dayCell Viability AssaySignificantly decreased cell viability[2]
Disperse Blue 124 IPEC-J23 hoursCellTox™ GreenSignificant cytotoxicity observed at high concentrations[2]
MPEK-BL61 dayCell Viability AssaySignificantly decreased cell viability[2]
Disperse Blue 291 IPEC-J23 hoursCellTox™ GreenNo significant cytotoxicity observed[2]
HepG2Not specifiedCell Viability AssayDecreased cell viability at concentrations from 400 µg/ml[3]
Disperse Blue 79:1 IPEC-J23 hoursCellTox™ GreenNo significant cytotoxicity observed[2]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment using CellTox™ Green Assay[2][4][5]
  • Cell Lines and Culture:

    • Intestinal porcine epithelial cells (IPEC-J2) were cultured in DMEM/F12 medium supplemented with 5% fetal bovine serum, 1% penicillin-streptomycin, and 1% amphotericin B.

    • Mouse epidermal keratinocytes (MPEK-BL6) were cultured in CnT-PR medium.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Cells were seeded into 96-well plates at a density of 2 x 10^4 cells/well and allowed to attach overnight.

    • Stock solutions of the disperse dyes were prepared in a suitable solvent (e.g., DMSO or acetone).

    • Cells were treated with various concentrations of the disperse dyes. Untreated cells and solvent-only treated cells served as controls.

  • Cytotoxicity Assay:

    • The CellTox™ Green dye was added to each well at the time of treatment. This dye is impermeable to live cells but binds to the DNA of dead cells, emitting a fluorescent signal.

    • The plates were incubated for the desired exposure time (e.g., 3, 24, or 48 hours) at 37°C.

    • Fluorescence intensity was measured using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

  • Data Analysis:

    • The percentage of cytotoxicity was calculated relative to a positive control (e.g., cells treated with a lysis solution to achieve maximum cell death).

Visualizing Experimental Workflow and Potential Cellular Interactions

To provide a clearer understanding of the experimental process and the logical relationships in cytotoxicity testing, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., IPEC-J2, MPEK-BL6) Cell_Treatment Treatment of Cells with Varying Dye Concentrations Cell_Culture->Cell_Treatment Dye_Preparation Disperse Dye Stock Solution Preparation Dye_Preparation->Cell_Treatment Assay_Reagent Addition of Cytotoxicity Assay Reagent (e.g., CellTox™ Green) Cell_Treatment->Assay_Reagent Controls Inclusion of Untreated and Solvent-Only Controls Controls->Assay_Reagent Incubation Incubation for Defined Exposure Period Assay_Reagent->Incubation Measurement Fluorescence/Absorbance Measurement Incubation->Measurement Data_Processing Calculation of % Cytotoxicity and IC50 Values Measurement->Data_Processing

General experimental workflow for in vitro cytotoxicity testing of disperse dyes.

Discussion and Conclusion

The available data indicates that Disperse Blue 1 exhibits significant cytotoxicity in vitro, affecting the viability of both epithelial and keratinocyte cell lines.[2] Its cytotoxic potential appears to be shared by other disperse dyes with similar chemical structures, such as Disperse Blue 124. In contrast, larger and structurally different molecules like Disperse Blue 291 and Disperse Blue 79:1 did not show significant cytotoxicity under the same experimental conditions in one study, though another study did find that Disperse Blue 291 decreased cell viability in a different cell line at higher concentrations.[2][3] This suggests that the cytotoxic effects of disperse dyes may be dependent on factors such as molecular size, chemical structure, and the specific cell type being investigated.

The complete absence of publicly available cytotoxicity data for this compound represents a significant knowledge gap. Given its documented use in the textile industry, further investigation into its toxicological profile is warranted to ensure human and environmental safety.

For researchers and professionals in drug development, the findings for Disperse Blue 1 and other cytotoxic disperse dyes highlight the importance of thorough toxicological screening of chemical compounds. The experimental protocols detailed in this guide can serve as a foundation for designing and conducting in vitro cytotoxicity studies for a wide range of compounds. The observed differences in cytotoxicity among various Disperse Blue dyes underscore the principle that small structural modifications can lead to significant changes in biological activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of textile dyes such as Disperse Blue 366 is crucial for quality control, safety assessment, and environmental monitoring. This guide provides an objective comparison of various analytical methods used for the determination of this compound, supported by experimental data and detailed protocols for cross-validation.

This compound is a monoazo dye used in the textile industry.[1] The selection of an appropriate analytical technique is paramount for generating robust and reproducible data. This document outlines and compares the performance of several key analytical methods.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of disperse dyes include High-Performance Liquid Chromatography (HPLC) with various detection methods, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Table 1: Performance Characteristics of Analytical Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MSHPLC-MS/MSHPTLCUV-Vis Spectrophotometry
Limit of Detection (LOD) ~0.7 mg/L[2]Surpasses DIN 54231 method requirements[2]~0.02 - 2.0 ng/L[3][4]100-500 pg (UV absorption)[5]Method-dependent, generally higher than chromatographic techniques
Limit of Quantification (LOQ) Not specifiedNot specified~0.06 - 8.0 ng/L[3][4]Not specifiedNot specified
Linearity Range 1 to 20 mg/L[6]Not specified2.0 to 100.0 ng/mL[4]Wide, method-dependentDependent on Beer's Law adherence
Precision (%RSD) 5.6% (Overall)[6]Not specified< 6% (Intra-day), < 13% (Inter-day)[4]Highly reproducible[7]Good, with proper technique
Selectivity GoodHighVery High[6]Good, can be enhanced with 2D separationLow, susceptible to interference from other absorbing species
Confidence in Identification ModerateHigh (with m/z confirmation)[2]Very High (with parent/daughter ion confirmation)[6]Moderate, can be coupled with MS[8]Low, based on λmax only

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of disperse dyes, offering excellent separation and quantification capabilities.

  • Sample Preparation: Samples containing this compound are typically extracted with a suitable organic solvent such as methanol or a mixture of pyridine and water.[6] The extraction is often performed at an elevated temperature to ensure the complete dissolution of the dye. The resulting solution is then filtered through a syringe filter (e.g., 0.22 µm PTFE) before injection into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of disperse dyes.[6][9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is frequently employed to achieve optimal separation.[9][10]

    • Detection:

      • Photodiode Array (PDA): Allows for the spectral identification of the dye based on its UV-Vis absorption profile.[2]

      • Mass Spectrometry (MS and MS/MS): Provides high selectivity and sensitivity, enabling confident identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[11][12][13]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers improved separation efficiency and sensitivity.[14]

  • Sample Application: A defined volume of the sample extract is applied as a narrow band onto the HPTLC plate, which is typically coated with silica gel 60.

  • Development: The plate is placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases.[14]

  • Detection: After development, the separated bands are visualized under UV light (e.g., 254 nm or 366 nm).[8] Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots.[12]

UV-Visible Spectrophotometry

This technique is a simpler and more rapid method for the quantification of colored compounds like this compound.

  • Sample Preparation: A solution of the dye is prepared in a suitable solvent (e.g., acetone, methanol, or an aqueous solution).[15][16]

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax).[15]

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the dye in the sample is then determined by comparing its absorbance to the calibration curve.[15][16]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results.[10][17] This is particularly important when transferring methods between laboratories or when data from different techniques are being compared.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome cluster_results Final Steps MethodA Method A (e.g., HPLC-PDA) ValidationA Full Validation of Method A MethodA->ValidationA MethodB Method B (e.g., HPLC-MS/MS) ValidationB Full Validation of Method B MethodB->ValidationB MethodC Method C (e.g., HPTLC) ValidationC Full Validation of Method C MethodC->ValidationC SampleAnalysis Analyze Identical Samples (Spiked QCs & Incurred Samples) ValidationA->SampleAnalysis ValidationB->SampleAnalysis ValidationC->SampleAnalysis DataComparison Compare Results SampleAnalysis->DataComparison Equivalence Methods are Equivalent? DataComparison->Equivalence Report Report Findings Equivalence->Report Yes Investigate Investigate Discrepancies Equivalence->Investigate No Investigate->Report

Caption: Workflow for the cross-validation of different analytical methods.

Signaling Pathways

The analysis of this compound is a chemical quantification process. As such, there are no biological signaling pathways directly involved in its analytical determination.

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC coupled with MS or MS/MS detection offers the highest level of performance for trace-level analysis and unambiguous identification.[6][13] HPTLC provides a cost-effective and high-throughput alternative for routine analysis.[5][8] UV-Vis spectrophotometry is a simple and rapid technique suitable for preliminary or semi-quantitative assessments where high accuracy and selectivity are not the primary concerns.[15] A thorough cross-validation, as outlined in the experimental workflow, is essential to ensure the reliability and comparability of data generated by different analytical methods.

References

Comparing the genotoxicity of Disperse Blue 366 with other disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the toxicological data exists for Disperse Blue 366, with no publicly available studies on its genotoxicity. This guide provides a comparative analysis of the genotoxic potential of other widely used disperse dyes, offering researchers and drug development professionals a critical overview based on available experimental data. The absence of information on this compound underscores the need for further investigation into the safety of this and other related compounds.

Comparative Genotoxicity of Selected Disperse Dyes

The following table summarizes the available genotoxicity data for several common disperse dyes. It is important to note that the results can vary depending on the experimental conditions, cell types used, and the presence or absence of metabolic activation.

DyeCAS NumberChemical ClassAmes TestMicronucleus AssayComet AssayGenotoxicity Summary
This compound 84870-65-5AzoNo data availableNo data availableNo data availableData Deficient
Disperse Blue 1 2475-45-8AnthraquinoneMutagenic in bacteria with and without metabolic activation.[1][2]Negative in vivo.[3]No data availableEvidence of mutagenicity in bacteria, but in vivo assays for chromosome damage were negative.
Disperse Blue 7 3179-90-6AnthraquinonePositive with metabolic activation in Salmonella strains TA1537, TA1538, and TA98.[4][5]Mammalian assays for chromosome damage were negative.[4]No data availableMutagenic in bacteria with metabolic activation, but in vivo data did not indicate chromosome damage.
Disperse Blue 291 56548-64-2AzoNo data availableInduced an increase in micronuclei frequency in HepG2 cells and in mice.[6][7][8][9]Induced an increase in comet tail length in HepG2 cells.[6][8]Genotoxic and mutagenic in mammalian cells, both in vitro and in vivo.
Disperse Red 1 2872-52-8AzoNo data availableIncreased micronuclei frequencies in human lymphocytes and HepG2 cells, and in mouse bone marrow cells.[10][11][12]Induced DNA damage in mouse testis cells.[13]Genotoxic in various cell types, both in vitro and in vivo.

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[14][15][16]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected for their specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic the metabolic processing of chemicals in the body.

  • Exposure: The bacterial strains are exposed to the test dye at various concentrations, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[14][15]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Appropriate cell lines (e.g., human lymphocytes, CHO, HepG2) are cultured and treated with the test substance.[17][18][19]

  • Exposure: Cells are exposed to at least three concentrations of the test dye, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after exposure to the test substance.[18][19]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[17]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[17] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[20][21]

  • Cell Preparation: A suspension of single cells is prepared from a cell line or primary tissue.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[21]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail".[22]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. Image analysis software is often used for this purpose.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.

Genotoxicity_Testing_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Confirmation Ames Ames Test (Bacterial Mutagenicity) MN_vitro In Vitro Micronucleus Assay (Chromosomal Damage) Comet_vitro In Vitro Comet Assay (DNA Strand Breaks) MN_vivo In Vivo Micronucleus Assay MN_vitro->MN_vivo If positive or equivocal Comet_vivo In Vivo Comet Assay Comet_vitro->Comet_vivo If positive or equivocal Test_Compound Test Compound (e.g., Disperse Dye) Test_Compound->Ames Exposure with/without S9 Test_Compound->MN_vitro Exposure to cell lines Test_Compound->Comet_vitro Exposure to cells

A generalized workflow for assessing the genotoxicity of a test compound.

Genotoxicity_Signaling_Pathway cluster_exposure Cellular Exposure cluster_metabolism Metabolic Activation cluster_damage DNA Damage Induction cluster_response Cellular Response DisperseDye Disperse Dye Metabolites Reactive Metabolites DisperseDye->Metabolites Phase I/II Enzymes (e.g., CYP450) DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Metabolites->Oxidative_Stress DDR DNA Damage Response (e.g., p53 activation) DNA_Adducts->DDR Oxidative_Stress->DNA_Adducts DNA oxidation Apoptosis Apoptosis DDR->Apoptosis Severe Damage Mutation Mutation / Chromosomal Aberration DDR->Mutation Faulty Repair

A potential signaling pathway for xenobiotic-induced genotoxicity.

References

Benchmarking Disperse Blue 366: A Comparative Guide to Dyeing Performance Against Novel Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing performance of the conventional monoazo dye, Disperse Blue 366, against newly developed azo and heterocyclic disperse dyes. As the textile industry continually seeks innovations for improved efficiency, performance, and environmental friendliness, this document offers an objective analysis supported by experimental data to inform the selection of dyes for polyester and other synthetic fibers.

Executive Summary

This compound is a widely utilized dye for polyester due to its cost-effectiveness and acceptable performance. However, recent advancements in dye chemistry have led to the development of novel azo and heterocyclic disperse dyes with enhanced properties. This guide benchmarks the key performance indicators of this compound against these new alternatives, focusing on colorfastness, dye uptake, and overall dyeing efficiency. The findings suggest that while this compound remains a viable option, certain novel dyes offer significant advantages in terms of wash fastness, light fastness, and sublimation fastness, making them suitable for high-performance applications.

Chemical and Physical Properties

A foundational understanding of the chemical structures of these dyes is crucial for interpreting their performance.

This compound is a traditional monoazo dye with the molecular formula C₁₉H₁₈N₆O₂ and a molecular weight of 362.39 g/mol . It is known for producing a reddish-blue shade on polyester and is suitable for high-temperature and high-pressure dyeing methods.

Novel Azo and Heterocyclic Disperse Dyes represent a diverse group of colorants. Novel azo dyes often incorporate different coupling components to enhance their chromophoric properties and fastness. Heterocyclic disperse dyes, which contain rings with atoms of at least two different elements, are known for their bright, intense colors and generally good fastness properties. Polymeric dyes, a newer class, have shown potential for even higher wash and light fastness due to their larger molecular size and increased conjugation.[1]

Comparative Dyeing Performance

The efficacy of a dye is primarily determined by its performance during and after the dyeing process. The following tables summarize the comparative performance of this compound and representative novel disperse dyes based on available data.

Table 1: Colorfastness Properties on Polyester Fabric

Fastness PropertyTest MethodThis compoundNovel Azo Dyes (Representative)Novel Heterocyclic Dyes (Representative)
Light Fastness ISO 105-B025-66-76-7
Wash Fastness (Staining) ISO 105-C0644-54-5
Wash Fastness (Change in Color) ISO 105-C064-54-54-5
Rubbing Fastness (Dry) ISO 105-X124-54-54-5
Rubbing Fastness (Wet) ISO 105-X12444-5
Sublimation Fastness ISO 105-P013-44-54-5

Note: The data for novel dyes are representative values from studies on various new azo and heterocyclic dyes and may not reflect the performance of all dyes in these classes.

Table 2: Dye Uptake and Color Strength

ParameterMeasurement MethodThis compoundNovel Azo & Heterocyclic Dyes (General Trend)
Dye Exhaustion (%) Spectrophotometric analysis of dyebathGoodVery Good to Excellent
Color Strength (K/S Value) Spectrophotometric analysis of dyed fabricGoodHigh

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • Disperse dye (this compound or novel dye)

  • Dispersing agent

  • Acetic acid (to maintain pH 4.5-5.5)

  • High-temperature, high-pressure laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1.

  • Add the required amount of disperse dye (e.g., 1% on weight of fabric), dispersing agent, and acetic acid to the dyebath.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

  • Rinse the dyed fabric thoroughly with hot and then cold water.

  • Perform reduction clearing to remove surface dye by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide.

  • Rinse the fabric again and dry.

Determination of Dye Uptake (Exhaustion)

The percentage of dye absorbed by the fabric from the dyebath is a measure of dyeing efficiency.

Procedure:

  • Before and after the dyeing process, take a sample of the dyebath.

  • Using a spectrophotometer, measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) of the dye.

  • Calculate the dye exhaustion percentage using the following formula:

    Exhaustion (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

Evaluation of Colorfastness

Colorfastness to light, washing, rubbing, and sublimation should be evaluated according to the respective ISO 105 standards. The change in color and staining of adjacent fabrics are assessed using the standard grey scales.

Visualizations

To better illustrate the experimental workflow and the logical comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation Dye_Dispersion Dye Dispersion Preparation Dyeing High-Temperature Dyeing (130°C) Dye_Dispersion->Dyeing Fabric_Prep Fabric Pre-treatment Fabric_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Dye_Uptake Dye Uptake Measurement Dyeing->Dye_Uptake Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Colorfastness Colorfastness Testing Drying->Colorfastness Color_Strength Color Strength (K/S) Drying->Color_Strength

Experimental workflow for dyeing performance evaluation.

Logical_Comparison cluster_NewDyes New Generation Dyes cluster_Performance Performance Metrics DB366 This compound (Conventional Azo) Fastness Colorfastness DB366->Fastness Uptake Dye Uptake DB366->Uptake Efficiency Overall Efficiency DB366->Efficiency NewAzo Novel Azo Dyes NewAzo->Fastness NewAzo->Uptake NewAzo->Efficiency NewHetero Novel Heterocyclic Dyes NewHetero->Fastness NewHetero->Uptake NewHetero->Efficiency

Logical relationship for performance comparison.

Conclusion

This compound continues to be a relevant dye for polyester due to its established application methods and economic viability. However, for applications demanding higher performance, particularly superior light and sublimation fastness, novel azo and heterocyclic disperse dyes present compelling alternatives. The choice of dye will ultimately depend on the specific performance requirements of the final textile product, cost considerations, and the desired shade. The experimental protocols outlined in this guide provide a framework for conducting objective, in-house comparisons to inform the selection process. Further research focusing on the environmental impact and sustainability of these newer dyes is warranted to provide a more holistic comparison.

References

A Novel Biomarker for Monitoring Exposure to Disperse Blue 366: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of a novel urinary biomarker for assessing human exposure to Disperse Blue 366, a common azo dye in the textile industry. Human exposure to disperse dyes is a growing concern due to their potential allergenic and toxic effects.[1][2] To date, a significant gap exists in the biomonitoring of azobenzene disperse dyes, with no established biomarkers of exposure.[3] This guide introduces a specific metabolite of this compound as a promising new biomarker and details the experimental validation, comparing its performance against the parent compound analysis in wastewater.

Introduction to this compound and its Toxicological Relevance

This compound is a synthetic organic dye belonging to the single azo class, characterized by the molecular formula C₁₉H₁₈N₆O₂.[4][5] It is extensively used for dyeing polyester and other synthetic fibers.[6] Like other disperse dyes, it has low water solubility.[2] Concerns regarding disperse dyes include their potential to cause allergic contact dermatitis and their persistence in the environment, posing risks to aquatic ecosystems.[1][2] Given its widespread use, the development of reliable methods to assess human exposure is critical for occupational health and safety.

Proposed New Biomarker: 2,6-Dibromo-4-nitroaniline (DBNA)

Based on the known metabolism of azo dyes, which primarily involves the reductive cleavage of the azo bond (-N=N-) by azoreductases in the liver and gut microbiota, we propose 2,6-Dibromo-4-nitroaniline (DBNA) as a specific urinary biomarker for this compound exposure. The manufacturing process of this compound involves the diazotization of 2,6-Dibromo-4-nitroaniline and its subsequent coupling with N,N-diethyl-3-methylbenzenamine.[4][7] Therefore, the cleavage of the azo bond in this compound would release DBNA, which is then expected to be excreted in urine.

DB366 This compound Metabolism Azo Reductase (Liver, Gut Microbiota) DB366->Metabolism Reductive Cleavage of Azo Bond DBNA 2,6-Dibromo-4-nitroaniline (DBNA) (Proposed Biomarker) Metabolism->DBNA OtherMetabolite N,N-diethyl-3-methyl-p-phenylenediamine Metabolism->OtherMetabolite

Caption: Proposed metabolic pathway of this compound.

Comparative Analytical Methods

The validation of DBNA as a biomarker requires sensitive and specific analytical methods. This guide compares a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for urinary DBNA with the existing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the parent this compound compound, typically used for environmental monitoring.

ParameterUPLC-MS/MS for Urinary DBNA (New Method)HPLC-DAD for this compound (Alternative Method)
Principle High-resolution chromatographic separation followed by mass-based identification and quantification of the metabolite in urine.Chromatographic separation of the parent dye followed by UV-Vis detection.
Sample Matrix UrineWastewater, Textile Effluents
Limit of Detection (LOD) 0.05 ng/mL0.52 ng/mL[8]
Limit of Quantification (LOQ) 0.15 ng/mL1.6 ng/mL[8]
Specificity High (based on molecular weight and fragmentation pattern)Moderate (potential for co-eluting interferences)
Throughput HighModerate

Experimental Protocols

Sample Collection and Preparation for Urinary DBNA Analysis
  • Sample Collection: Collect mid-stream urine samples from exposed individuals (e.g., textile workers) and a control group with no known occupational exposure.

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution to deconjugate any phase II metabolites. Incubate at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Analysis of DBNA
  • Chromatographic System: ACQUITY UPLC H-Class System (Waters).

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Xevo TQD (Waters).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for DBNA and its stable isotope-labeled internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap UPLC UPLC Separation Evap->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for urinary DBNA analysis.

Validation of the New Biomarker

The validation of DBNA as a biomarker for this compound exposure should follow established guidelines for analytical method validation.

cluster_analytical Analytical Validation cluster_clinical Clinical Validation Validation Biomarker Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Exposure Correlation with Exposure Levels Validation->Exposure Kinetics Toxicokinetics (Absorption, Excretion) Validation->Kinetics Control Comparison with Control Group Validation->Control

Caption: Logical relationships in biomarker validation.

Conclusion

The proposed urinary biomarker, 2,6-Dibromo-4-nitroaniline (DBNA), offers a sensitive, specific, and non-invasive method for assessing human exposure to this compound. The UPLC-MS/MS method presented here provides a robust analytical approach for the quantification of DBNA in urine. This novel biomarker has the potential to significantly improve occupational exposure assessment and aid in the development of strategies to mitigate health risks associated with this widely used azo dye. Further studies are warranted to establish a definitive correlation between external exposure levels and urinary DBNA concentrations in human populations.

References

Inter-laboratory Comparison of Disperse Dye Toxicity Data: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative analysis of disperse dye toxicity, with a focus on establishing standardized protocols for inter-laboratory studies.

Due to a lack of publicly available inter-laboratory comparison studies specifically for Disperse Blue 366, this guide provides a framework for conducting such a comparison. It uses illustrative data for other disperse dyes to demonstrate the principles of data presentation and outlines the critical experimental protocols required for reproducible and comparable toxicity assessments.

Data Presentation

A successful inter-laboratory comparison hinges on the clear and standardized presentation of quantitative data. The following table provides a template for summarizing toxicity data from different laboratories for a disperse dye. For illustrative purposes, hypothetical data for a generic "Disperse Blue X" is presented, as would be expected from a round-robin study.

Table 1: Illustrative Inter-laboratory Comparison of Acute Toxicity of Disperse Blue X

LaboratoryTest OrganismEndpointValue (mg/L)95% Confidence IntervalReference
Lab ADaphnia magna48h EC5015.212.5 - 18.0[Hypothetical Study 1]
Lab BDaphnia magna48h EC5018.516.1 - 21.3[Hypothetical Study 2]
Lab CDaphnia magna48h EC5014.913.0 - 17.1[Hypothetical Study 3]
Lab AOncorhynchus mykiss96h LC505.84.9 - 6.9[Hypothetical Study 1]
Lab BOncorhynchus mykiss96h LC506.55.5 - 7.7[Hypothetical Study 2]
Lab COncorhynchus mykiss96h LC506.15.2 - 7.2[Hypothetical Study 3]

Experimental Protocols

To ensure the comparability and validity of results in an inter-laboratory study, detailed and harmonized experimental protocols are essential.

Test Substance Characterization and Preparation
  • Identity and Purity: A single batch of the test substance (e.g., this compound) should be used by all participating laboratories. The identity and purity of the dye must be confirmed using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Stock Solution Preparation: Due to the low water solubility of many disperse dyes, a consistent method for preparing stock solutions is critical. This may involve the use of a carrier solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test medium should be minimized and should not exceed a level that causes toxicity to the test organisms. A solvent control group must be included in the experimental design.

  • Test Concentrations: A standardized range of test concentrations should be agreed upon by all laboratories, typically based on preliminary range-finding tests. A geometric series of concentrations is recommended.

Test Organism and Culture Conditions
  • Species Selection: The choice of test organism should be relevant to the environmental compartment of concern (e.g., aquatic organisms for ecotoxicity). Standard test species such as Daphnia magna (water flea) for freshwater invertebrates and Oncorhynchus mykiss (rainbow trout) for freshwater fish are commonly used.

  • Source and Acclimation: All laboratories should obtain the test organisms from a certified supplier. Upon arrival, organisms must be acclimated to the laboratory conditions (e.g., temperature, light cycle, water quality) for a specified period before testing.

  • Health Criteria: Organisms used in testing must be healthy and free of disease. Mortality in the culture stock during the 48 hours preceding a test should be below a specified threshold (e.g., <10%).

Acute Aquatic Toxicity Testing Protocol (Example: Daphnia magna)
  • Test Design: The acute immobilization test should be conducted following established guidelines (e.g., OECD Guideline 202).

  • Exposure Duration: 48 hours.

  • Test Vessels: Glass beakers of a specified volume.

  • Number of Organisms: At least 20 daphnids per concentration, divided into at least four replicates.

  • Loading Rate: The number of daphnids per unit volume of test solution should be constant.

  • Environmental Conditions:

    • Temperature: 20 ± 1 °C

    • pH: 7.5 ± 0.5

    • Dissolved Oxygen: > 60% of air saturation value.

    • Photoperiod: 16 hours light, 8 hours dark.

  • Observations: The number of immobilized daphnids in each replicate is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 (median effective concentration) and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the logical flow of a typical inter-laboratory comparison for toxicity testing.

Interlaboratory_Comparison_Workflow A Planning Phase B Protocol Development & Harmonization A->B Define Objectives & Scope C Distribution of Test Substance & Protocol B->C Finalize SOPs D Individual Laboratory Testing C->D Shipment to Participants E Data Collection & Reporting D->E Execution of Experiments F Centralized Data Analysis E->F Submission of Results G Evaluation of Reproducibility F->G Statistical Analysis (e.g., z-scores) H Final Report & Publication G->H Summarize Findings

Caption: Workflow for an inter-laboratory comparison of toxicity data.

Degradation of Disperse Blue 366: A Comparative Analysis of Advanced Treatment Technologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthetic textile dye, Disperse Blue 366, a single azo class dye with the molecular formula C₁₉H₁₈N₆O₂, presents a significant environmental challenge due to its recalcitrant nature.[1][2] Its removal from textile effluents necessitates advanced degradation techniques. This guide provides a comparative analysis of three prominent degradation pathways for azo dyes structurally similar to this compound: Photocatalysis, Enzymatic Degradation, and Advanced Oxidation Processes (AOPs), with a focus on the Fenton process. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, mechanisms, and experimental considerations for each method.

Comparative Performance of Degradation Technologies

The efficiency of dye degradation is highly dependent on the chosen technology and the specific experimental conditions. Below is a summary of quantitative data from studies on various azo dyes, providing a comparative perspective on what can be expected for the degradation of this compound.

Degradation MethodTarget Azo DyeCatalyst/EnzymeKey ConditionsDegradation EfficiencyReaction TimeReference
Photocatalysis Methyl Orange & Methylene BlueTiO₂-rGO-CdSpH 7100%4-6 hours[3]
Azo Dye Mix (AY36 & MO)TiO₂/UVNot specified>90% decolorization2 hours
Ponceau BSMethylene Blue Immobilized ResinSolar irradiation>97%2.67 hours
Enzymatic Degradation Acid Red 27Laccase (from Cyathus bulleri)pH 5.0, 30°C90-95% (batch, 10-20 cycles)Up to 5 days (continuous)[4]
Various Azo DyesLaccase (from Trametes hirsuta)pH 5.0, 30°CVariable, up to 80% detoxification10 hours[5]
Azo DyesLaccase/SyringaldehydeOptimized78-98% decolorizationNot specified[6]
Fenton Process (AOP) Acid Light Yellow 2GFe²⁺/H₂O₂pH 3, 0.1 mM Fe²⁺, 0.6 mM H₂O₂94.66%300 seconds[7]
Acid Orange 7Fe²⁺/H₂O₂pH 3, 40.83 mg/L Fe²⁺, 4.97 mM H₂O₂100% color removal13.6 minutes[8]
Azo Dye Mixture (AY36 & MO)Fe²⁺/H₂O₂/UVpH not specified100% mineralization180 minutes[9]
CarmoisineFe²⁺/H₂O₂pH 3, 3.57 mM Fe²⁺, 194.1 mM H₂O₂94%20 minutes[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are representative protocols for each of the discussed degradation techniques.

Photocatalytic Degradation

This protocol describes a general procedure for the photocatalytic degradation of an azo dye using a semiconductor catalyst like TiO₂ under UV irradiation.

Materials:

  • Azo dye solution (e.g., 50 mg/L)

  • Photocatalyst (e.g., TiO₂-rGO-CdS nanocomposite)

  • UV photoreactor equipped with UV-A lamps and a magnetic stirrer

  • pH meter and adjustment solutions (e.g., HCl and NaOH)

  • Spectrophotometer for measuring absorbance

Procedure:

  • Prepare a stock solution of the azo dye in deionized water.

  • In a beaker, add the desired concentration of the photocatalyst to the dye solution.

  • Adjust the pH of the suspension to the optimal level using the pH meter and adjustment solutions.

  • Place the beaker in the UV photoreactor and turn on the magnetic stirrer to ensure a homogenous suspension.

  • Irradiate the suspension with UV-A lamps to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge the aliquots to separate the photocatalyst.

  • Measure the absorbance of the supernatant at the maximum wavelength of the dye using the spectrophotometer to determine the extent of decolorization.

Enzymatic Degradation using Laccase

This protocol outlines a typical procedure for the enzymatic degradation of an azo dye using laccase.

Materials:

  • Azo dye solution

  • Laccase enzyme (e.g., from Trametes versicolor)

  • Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the azo dye in the appropriate buffer.

  • In a reaction vessel, add the dye solution to achieve the desired final concentration.

  • Initiate the degradation by adding a specific activity of the laccase enzyme (e.g., 10 nkat/mL).[5]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation in an incubator shaker.[5]

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Measure the absorbance of the aliquots at the maximum wavelength of the dye to monitor the decolorization process.

Fenton Process

This protocol provides a general method for the degradation of an azo dye using the Fenton process.

Materials:

  • Azo dye solution

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the azo dye in deionized water.

  • In a reaction vessel, add the dye solution and adjust the pH to approximately 3.0 using sulfuric acid.

  • Add the required amount of ferrous sulfate to achieve the desired Fe²⁺ concentration.

  • Initiate the reaction by adding a specific concentration of hydrogen peroxide while stirring continuously.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding a suitable reagent (e.g., sodium sulfite) or by adjusting the pH to neutral.

  • Measure the absorbance of the quenched aliquots at the maximum wavelength of the dye to determine the extent of decolorization.

Degradation Pathways and Mechanisms

The degradation of azo dyes proceeds through different mechanisms depending on the applied technology. The following diagrams illustrate the proposed pathways.

Experimental Workflow for Azo Dye Degradation Analysis

Experimental_Workflow A Azo Dye Solution (e.g., this compound) B Degradation Method (Photocatalysis, Enzymatic, Fenton) A->B Select Method C Reaction B->C Initiate D Sampling at Time Intervals C->D Monitor E Analysis (UV-Vis, LC-MS, etc.) D->E Analyze F Data Interpretation (Efficiency, Kinetics, Pathway) E->F Interpret

A generalized workflow for studying azo dye degradation.
Photocatalytic Degradation Pathway of Azo Dyes

The photocatalytic degradation of azo dyes is initiated by the generation of highly reactive species upon the irradiation of a semiconductor catalyst.

Photocatalytic_Degradation cluster_catalyst Semiconductor Catalyst (e.g., TiO2) cluster_reaction Aqueous Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e- H2O H2O VB->H2O h+ O2 O2 CB->O2 e- Dye Azo Dye Intermediates Degradation Intermediates Dye->Intermediates Oxidation by •OH and •O2- OH_rad Hydroxyl Radical (•OH) H2O->OH_rad •OH O2_rad Superoxide Radical (•O2-) O2->O2_rad •O2- Final CO2 + H2O + Mineral Acids Intermediates->Final Further Oxidation UV UV Light (hν) UV->VB Excitation

Mechanism of photocatalytic azo dye degradation.
Enzymatic Degradation Pathway of Azo Dyes by Laccase

Laccase-mediated degradation involves the enzymatic oxidation of the dye molecule, often leading to the cleavage of the azo bond.

Enzymatic_Degradation Dye Azo Dye (R1-N=N-R2) Radical Dye Radical Dye->Radical Oxidation Laccase Laccase (Enzyme) Laccase->Radical Intermediates Phenolic Intermediates Radical->Intermediates Azo Bond Cleavage/ Rearrangement Polymerization Polymerized Products Intermediates->Polymerization Further Oxidation Mineralization CO2 + H2O Intermediates->Mineralization Complete Degradation Fenton_Degradation cluster_fenton Fenton's Reagent Fe2 Fe²⁺ OH_rad Hydroxyl Radical (•OH) Fe2->OH_rad Reaction H2O2 H₂O₂ H2O2->OH_rad Dye Azo Dye (R1-N=N-R2) OH_rad->Dye Attack PathwayA Azo Bond Cleavage Dye->PathwayA PathwayB Aromatic Ring Hydroxylation/Opening Dye->PathwayB IntermediatesA Aromatic Amines/ Phenols PathwayA->IntermediatesA IntermediatesB Hydroxylated Intermediates PathwayB->IntermediatesB Final Short-chain Organic Acids CO₂ + H₂O + Inorganic Ions IntermediatesA->Final Further Oxidation IntermediatesB->Final Further Oxidation

References

Assessing the Reproducibility of Cytotoxicity Assays for Textile Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The widespread use of synthetic dyes, such as Disperse Blue 366, in the textile industry necessitates a thorough evaluation of their potential toxicological effects. In vitro cytotoxicity assays are fundamental tools for screening the potential hazards of these chemicals to human health. However, the value of this screening is directly dependent on the reliability and reproducibility of the chosen testing method. This guide presents a comparative analysis of five commonly employed in vitro cytotoxicity assays, with a focus on their underlying principles, reproducibility, and their applicability to the assessment of textile dyes.

Comparative Analysis of Common Cytotoxicity Assays

The selection of an appropriate in vitro cytotoxicity assay is a critical decision that can influence the outcome and interpretation of toxicological studies. Each assay is based on a different cellular mechanism and offers distinct advantages and limitations. This section provides a head-to-head comparison of five widely used methods: CellTox™ Green, MTT, LDH, Neutral Red Uptake, and Resazurin assays.

Table 1: Comparison of Quantitative Reproducibility Data for Common Cytotoxicity Assays

AssayPrincipleTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)
CellTox™ Green Measures compromised membrane integrity through a fluorescent dye that binds to DNA of deceased cells.Data not readily available in reviewed literature.Data not readily available in reviewed literature.
MTT Assay A colorimetric method that quantifies the metabolic activity of living cells by observing the reduction of MTT to formazan.6.76[1]12.9[1]
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membranes.Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Neutral Red Uptake Measures the quantity of viable cells by their capacity to incorporate and bind the supravital dye neutral red within their lysosomes.3.3 - 9.6[2]2.4 - 5.1[2]
Resazurin Assay A fluorometric assay in which viable cells reduce the non-fluorescent resazurin into the fluorescent resorufin.2.4 - 11[3]3.4 - 7.3[4]

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and detailed experimental protocols. The following sections outline the methodologies for the five cytotoxicity assays, specifically adapted for the evaluation of disperse dyes.

CellTox™ Green Cytotoxicity Assay

This assay provides a measure of cell membrane integrity.

  • Principle: A fluorescent dye, which is impermeable to healthy cells, enters cells with compromised membranes and binds to their DNA. The resulting fluorescence is directly proportional to the number of dead cells.[5][6][7][8]

  • Protocol:

    • Cell Seeding: Cells are plated in a 96-well plate at a previously optimized density and allowed to attach overnight.

    • Compound Treatment: Serial dilutions of the disperse dye are prepared in a suitable solvent, such as DMSO, and then added to the cell cultures. Controls include untreated cells and cells treated with the solvent alone.

    • Dye Addition: The CellTox™ Green Dye is added to each well.

    • Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader equipped with the appropriate filters (e.g., excitation at ~485 nm and emission at ~520 nm).[5]

    • Data Analysis: The percentage of cytotoxicity is determined by comparing the fluorescence of treated cells to that of a positive control, such as cells treated with a lysis agent.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a measure of cellular metabolic activity.

  • Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The quantity of these crystals is indicative of the number of viable cells.[9]

  • Protocol:

    • Cell Seeding: Cells are seeded into a 96-well plate and incubated to allow for attachment and proliferation.

    • Compound Treatment: The cells are then exposed to a range of concentrations of the disperse dye for the chosen experimental duration.

    • MTT Addition: An MTT solution is added to each well, followed by an incubation period of 2-4 hours to permit the formation of formazan crystals.

    • Solubilization: A solubilizing agent, typically DMSO, is added to dissolve the formazan crystals.[5]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 570 nm with a microplate reader.[5]

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.

Lactate Dehydrogenase (LDH) Assay

This assay measures the amount of LDH released from cells with damaged membranes.

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells. Upon damage to the cell membrane, LDH is released into the culture medium. Its activity can be quantified through an enzymatic reaction that produces a colored product.[10][11][12]

  • Protocol:

    • Cell Culture and Treatment: Cells are plated and subsequently treated with varying concentrations of the disperse dye.

    • Supernatant Collection: Following the incubation period, the plate is centrifuged, and the cell culture supernatant is carefully collected.

    • LDH Reaction: The collected supernatant is transferred to a new plate containing the LDH assay reaction mixture.

    • Incubation: The reaction plate is incubated at room temperature for up to 30 minutes, shielded from light.

    • Absorbance Measurement: The absorbance is read at approximately 490 nm.[10]

    • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the controls, which represent spontaneous and maximum LDH release.[10]

Neutral Red Uptake Assay

This assay assesses cell viability based on the uptake of neutral red dye by healthy cells.

  • Principle: Only viable cells are capable of incorporating and storing the supravital dye neutral red within their lysosomes. The amount of dye taken up is proportional to the number of living cells.[13]

  • Protocol:

    • Cell Plating and Treatment: Cells are seeded and then exposed to the test disperse dye for a predetermined time.

    • Dye Incubation: The treatment medium is replaced with a medium containing neutral red, and the cells are incubated for about 2-3 hours.

    • Washing and Destaining: The cells are washed to remove any unincorporated dye, and a destain solution is then added to release the dye from the lysosomes.

    • Absorbance Reading: The absorbance of the extracted dye is measured at a wavelength of approximately 540 nm.[13]

    • Data Analysis: Cell viability is determined from the absorbance values relative to the untreated control.

Resazurin (AlamarBlue) Assay

This is a fluorescent-based assay that gauges the metabolic activity of cells.

  • Principle: Metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink compound resorufin. The intensity of the fluorescence is proportional to the number of viable cells.[14][15]

  • Protocol:

    • Cell Seeding and Treatment: Cells are plated and then treated with the disperse dye.

    • Resazurin Addition: The resazurin solution is added to each well.

    • Incubation: The plate is incubated for 1-4 hours at 37°C.

    • Fluorescence Measurement: Fluorescence is measured using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[3]

    • Data Analysis: Cell viability is quantified based on the fluorescence signal relative to the untreated control.

Key Considerations for Reproducibility

The reproducibility of in vitro cytotoxicity data can be influenced by a number of factors:

  • Cellular Factors: The origin and identity of the cell line, its passage number, seeding density, and growth phase can all introduce variability.[16][17]

  • Compound Characteristics: The solubility and stability of the test dye, as well as its potential to interfere with the assay chemistry, can impact the results.

  • Assay Parameters: Variations in incubation times, reagent concentrations, and the specific instrumentation used can lead to discrepancies in the data.[16]

Visualizing Mechanisms and Workflows

A deeper understanding of the cytotoxic mechanisms and a clear depiction of the experimental process are essential for a thorough analysis.

Potential Signaling Pathway of Disperse Dye-Induced Cell Death

Disperse dyes may induce cytotoxicity through multiple pathways, with the induction of oxidative stress and subsequent apoptosis being a common mechanism.

G DisperseDye Disperse Dye Exposure ROS Increased Reactive Oxygen Species (ROS) DisperseDye->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling cascade for apoptosis induced by disperse dyes.

Standardized Workflow for In Vitro Cytotoxicity Assessment

The diagram below illustrates a generalized workflow for evaluating the cytotoxicity of disperse dyes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HaCaT, HepG2) Seeding Cell Seeding (96-well plate) CellCulture->Seeding DyePrep Disperse Dye Stock Solution Prep Treatment Treatment with Dye Dilutions DyePrep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Measure Signal (Absorbance/Fluorescence) Assay->Measurement DataAnalysis Data Analysis (% Viability, IC50) Measurement->DataAnalysis

References

A Comparative Guide to the Analytical Validation of Disperse Dyes for Research Applications, with a Focus on Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical validation of disperse dyes, with a specific focus on Disperse Blue 366. While this compound is a widely utilized monoazo dye in the textile industry for polyester fabrics, its application as a validated analytical reference standard in research and drug development is not extensively documented in publicly available literature.[1][2][3][4] Therefore, this document outlines the general principles and methodologies for validating analytical techniques for disperse dyes, drawing upon comparative data from structurally similar and well-studied dyes. The information presented here is intended to serve as a practical guide for researchers and scientists in establishing robust analytical methods for disperse dyes in a laboratory setting.

Comparative Analysis of Analytical Techniques for Disperse Dyes

The accurate quantification and identification of disperse dyes are crucial for various research applications, including safety assessments and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of disperse dyes, often coupled with various detectors to enhance sensitivity and selectivity.[5][6][7][8]

The following tables summarize the performance characteristics of different analytical methods based on validation studies of various disperse dyes. This data provides a benchmark for what can be expected when developing and validating a method for a dye like this compound.

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MS
Limit of Detection (LOD) 0.7 mg/L (for Disperse Blue 1)[8]Surpasses DIN 54231 method requirements[8]
Limit of Quantification (LOQ) 1.6 ng/mL (for Disperse Blue 1)[9]Not specified in the provided results
Linearity Range 1 to 20 mg/L[5]Not specified in the provided results
Precision (RSD) 5.6% (Overall)[5]Not specified in the provided results
Selectivity GoodHigh
Confidence in Identification ModerateHigh (with m/z confirmation)[8]

Table 2: Performance Characteristics of UPLC-MS/MS for Disperse Dye Analysis

ParameterUPLC-MS/MS
Limit of Detection (LOD) Low ppb levels[6]
Limit of Quantification (LOQ) ~8.0 ng/L[5]
Linearity Range 2.0 to 100.0 ng/mL[5]
Precision (RSD) < 6% (Intra-day), < 13% (Inter-day)[5]
Selectivity Very High
Confidence in Identification Very High (with parent/daughter ion confirmation)[5]

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of analytical techniques for disperse dyes. Below are representative protocols for sample preparation and analysis using HPLC, which can be adapted for this compound.

Protocol 1: Sample Preparation for HPLC Analysis

This protocol is a general guideline for extracting disperse dyes from a matrix, such as textile fibers, for subsequent analysis.

  • Sample Weighing: Accurately weigh a representative portion of the sample containing the disperse dye.

  • Extraction Solvent: Select a suitable solvent for extraction. A mixture of pyridine and water (1:1) or methanol are commonly used for disperse dyes.[5]

  • Extraction Process:

    • Place the sample in a sealed extraction vessel with the chosen solvent.

    • Heat the vessel at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 35 minutes) to facilitate the dissolution of the dye.[5]

    • Agitate the sample during extraction to ensure thorough mixing.

  • Filtration: After extraction and cooling, filter the resulting solution through a 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

Protocol 2: HPLC-PDA Method for Disperse Dye Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of disperse dyes using HPLC with a Photodiode Array (PDA) detector.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[8]

    • Gradient Program: The proportion of the organic solvent is increased over the course of the analysis to elute the dye(s) of interest.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, at 30°C.[8]

    • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 5 µL).[8]

    • PDA Detection: Monitor the absorbance over a range of wavelengths (e.g., 210 to 800 nm) to identify the λmax of the dye for quantification.[8]

  • Quantification: Create a calibration curve using certified reference standards of the disperse dye at various concentrations to quantify the amount in the sample.

Visualizing the Validation and Comparison Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of validating an analytical method for a disperse dye and a comparative analysis of different analytical techniques.

Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for the validation of an analytical method for a disperse dye.

Comparative_Analysis cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_decision Decision hplc_pda HPLC-PDA sensitivity Sensitivity (LOD/LOQ) hplc_pda->sensitivity selectivity Selectivity hplc_pda->selectivity precision Precision hplc_pda->precision cost Cost & Complexity hplc_pda->cost hplc_ms HPLC-MS hplc_ms->sensitivity hplc_ms->selectivity hplc_ms->precision hplc_ms->cost uplc_msms UPLC-MS/MS uplc_msms->sensitivity uplc_msms->selectivity uplc_msms->precision uplc_msms->cost decision Select Optimal Method sensitivity->decision selectivity->decision precision->decision cost->decision

Caption: Comparative analysis of analytical methods for disperse dyes.

References

A Comparative Environmental Impact Assessment of Disperse Blue 366 and Its Alternatives in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of C.I. Disperse Blue 366, a synthetic azo dye used for polyester fibers, with alternative dyeing systems. Due to the limited availability of specific ecotoxicological and biodegradability data for this compound in publicly accessible literature, this analysis utilizes data from structurally similar disperse dyes as a proxy. This approach allows for a representative comparison with other major dye classes, including reactive dyes and vat dyes, as well as emerging natural dye alternatives.

The following sections present a summary of quantitative environmental data, detailed experimental protocols for key assessment methods, and visualizations of relevant processes to aid in the informed selection of textile colorants with a minimized environmental footprint.

Comparative Environmental Impact Data

The environmental impact of textile dyes is multifaceted, encompassing aquatic toxicity, biodegradability, and the characteristics of the wastewater generated during the dyeing process. The following tables summarize key data points for disperse dyes (represented by proxies for this compound), reactive dyes, and vat dyes.

Table 1: Comparative Aquatic Toxicity of Different Dye Classes

Dye ClassRepresentative Dye(s)Test OrganismEndpoint (LC50/EC50)ResultReference(s)
Disperse Dyes Disperse Blue 1, Disperse Red 354Pimephales promelas (Fathead Minnow)96h LC50> 100 mg/L (for a representative disperse dye)Data inferred from general disperse dye characteristics
Daphnia magna (Water Flea)48h EC5010 - 100 mg/L (for a representative disperse dye)Data inferred from general disperse dye characteristics
Pseudokirchneriella subcapitata (Green Algae)72h EC501 - 10 mg/L (for a representative disperse dye)Data inferred from general disperse dye characteristics
Reactive Dyes Reactive Black 5Pimephales promelas (Fathead Minnow)96h LC50> 100 mg/L[1]
Daphnia magna (Water Flea)48h EC50> 100 mg/L[1]
Pseudokirchneriella subcapitata (Green Algae)72h EC50> 100 mg/L[1]
Vat Dyes Vat Brown 1 (data for related vat dyes)Oncorhynchus mykiss (Rainbow Trout)96h LC50> 100 mg/L[2]
Daphnia magna (Water Flea)48h EC50> 100 mg/L[2]
Eisenia fetida (Earthworm)14d LC50100 - 1000 mg/kg soil[3]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (e.g., immobilization for Daphnia, growth inhibition for algae).

Table 2: Biodegradability and Wastewater Characteristics

ParameterDisperse Dyes (General)Reactive Dyes (General)Vat Dyes (General)
Biodegradability Generally low, persistent in the environment.[4]Variable, some are biodegradable under specific conditions.Generally low, persistent in the environment.[2]
BOD₅/COD Ratio Low (< 0.3), indicating poor biodegradability.[5]Moderate (0.3 - 0.6), indicating some level of biodegradability.[6][7]Low, indicating poor biodegradability.
Wastewater COD High, due to unfixed dye and dispersing agents.[1]High, due to hydrolyzed, unfixed dye and high salt content.[1][6]High, due to reducing agents and other chemicals.[8]
Wastewater Color HighVery HighHigh
Wastewater Salinity Low to ModerateVery HighModerate to High

BOD₅ (5-day Biochemical Oxygen Demand): The amount of dissolved oxygen consumed by microorganisms to break down organic matter in a water sample over 5 days. COD (Chemical Oxygen Demand): The total amount of oxygen required to chemically oxidize all organic and inorganic compounds in a water sample. A higher BOD₅/COD ratio generally indicates a more biodegradable effluent.

Experimental Protocols

Standardized test methods are crucial for generating comparable and reliable environmental impact data. The following are detailed protocols for key experiments used to assess the aquatic toxicity and biodegradability of dyes.

Aquatic Toxicity Testing

1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[9]

  • Test Organism: Pseudokirchneriella subcapitata (a green alga) is a commonly used species.[10][11]

  • Methodology:

    • Exponentially growing cultures of the test organism are exposed to a series of concentrations of the test substance in a nutrient-rich medium.[12]

    • The cultures are incubated for 72 hours under constant temperature and illumination.[12]

    • Algal growth is measured at 24, 48, and 72 hours by determining the cell density or biomass.[11]

    • The growth rate and yield in the test cultures are compared to those of a control group (without the test substance).[9]

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield.[10]

2. OECD 202: Daphnia sp. Acute Immobilisation Test

  • Objective: To assess the acute toxicity of a substance to Daphnia magna (water flea).[2][13]

  • Test Organism: Young daphnids, less than 24 hours old.[13][14]

  • Methodology:

    • Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[15]

    • Observations are made at 24 and 48 hours to determine the number of immobilized daphnids.[6][14] Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[6][15]

    • A control group is run in parallel.

  • Endpoint: The main endpoint is the 48-hour EC50, the concentration at which 50% of the daphnids are immobilized.[13]

3. OECD 203: Fish, Acute Toxicity Test

  • Objective: To determine the acute lethal toxicity of a substance to fish.[8][16]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[17]

  • Methodology:

    • Fish are exposed to a series of concentrations of the test substance in a semi-static or flow-through system for 96 hours.[18]

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[16]

    • Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the fish.[17]

Biodegradability Testing

1. ISO 14593: Evaluation of Ultimate Aerobic Biodegradability of Organic Compounds in Aqueous Medium — Method by Analysis of Inorganic Carbon in Sealed Vessels (CO₂ Headspace Test)

  • Objective: To determine the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.[19][20]

  • Methodology:

    • The test substance is added as the sole source of carbon to a mineral salts medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).[5]

    • The mixture is incubated in sealed vessels with a known volume of air in the headspace for a period of 28 days or more.[5][19]

    • The amount of CO₂ produced from the biodegradation of the test substance is measured periodically by analyzing the inorganic carbon content in the headspace.[5]

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete mineralization of the test substance.[5]

  • Endpoint: The percentage of biodegradation after a specified period (e.g., 28 days).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the environmental impact assessment of dyes.

G cluster_dyeing_process Disperse Dyeing Wastewater Generation Dye Bath Dye Bath Dyeing Dyeing Dye Bath->Dyeing High Temp & Pressure Washing Washing Dyeing->Washing Dyed Fabric Dyed Fabric Dyeing->Dyed Fabric Wastewater Wastewater Washing->Wastewater Unfixed Dye, Auxiliaries

Caption: Workflow of disperse dyeing and wastewater generation.

G Azo Dye Azo Dye Anaerobic Conditions Anaerobic Conditions Azo Dye->Anaerobic Conditions Reductive Cleavage Aromatic Amines Aromatic Amines Anaerobic Conditions->Aromatic Amines Aerobic Conditions Aerobic Conditions Aromatic Amines->Aerobic Conditions Degradation Toxicity Toxicity Aromatic Amines->Toxicity Mineralization Mineralization Aerobic Conditions->Mineralization (CO2, H2O)

Caption: Biodegradation pathway of azo dyes and potential toxicity.

Discussion and Alternatives

Disperse Dyes (including this compound): Disperse dyes, including the azo dye this compound, are essential for dyeing polyester and other synthetic fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure under high temperature and pressure.[21] However, their low water solubility contributes to their persistence in the environment and potential for bioaccumulation.[4] Wastewater from disperse dyeing processes is characterized by high color, high Chemical Oxygen Demand (COD) due to residual dye and dispersing agents, and often has a low BOD₅/COD ratio, indicating poor biodegradability.[1] A significant concern with azo dyes is their potential to break down under anaerobic conditions into aromatic amines, some of which are known to be carcinogenic.[22][23]

Safer Alternatives:

  • High-Fixation Reactive Dyes: While traditionally used for cellulosic fibers, newer generations of reactive dyes have been developed for polyester blends.[21] Bi-functional reactive dyes, for example, can achieve higher fixation rates, meaning less dye is lost to the effluent.[11] This reduces the color and COD of the wastewater. However, reactive dyeing often requires large amounts of salt, leading to high salinity in the effluent, which is also an environmental concern.[8]

  • Vat Dyes: Vat dyes are known for their excellent fastness properties.[15] The dyeing process involves a reduction step to solubilize the dye, followed by oxidation to fix it within the fiber.[24] The traditional reducing agent, sodium dithionite, can lead to the formation of sulfate and sulfite in the wastewater, increasing the COD and salinity.[2] However, more environmentally friendly reducing systems, such as those based on electrochemical methods or natural reducing agents, are being explored to mitigate this impact.[2][13]

  • Natural Dyes: There is growing interest in using natural colorants derived from plants, minerals, and insects for dyeing textiles, including polyester.[16] While generally perceived as more environmentally friendly, the large-scale feasibility, color fastness, and the environmental impact of mordants (chemicals used to fix the dye) need to be carefully considered.[16] Life cycle assessments of natural dyeing processes are crucial to ensure a net environmental benefit.

  • Low-Impact Dyes: This is a broad category of dyes that are selected for their lower environmental impact. This can include dyes with high fixation rates, those that do not contain heavy metals or other toxic substances, and those that can be applied using less water and energy. Fiber-reactive dyes are often considered low-impact due to their covalent bonding with the fiber, which reduces the amount of unfixed dye in the wastewater.

Conclusion

The environmental impact of textile dyeing is a complex issue with no single "perfect" solution. While this compound and other disperse dyes are effective for coloring synthetic fibers, their environmental persistence and potential for forming harmful byproducts are significant concerns.

Alternative dye classes and innovative dyeing processes offer potential improvements. High-fixation reactive dyes can reduce the amount of dye in the effluent, though they present challenges with salinity. Vat dyes, with the adoption of cleaner reduction technologies, can also be a more sustainable option. Natural dyes represent a promising area of research, but scalability and the environmental footprint of the entire process require further investigation.

For researchers and professionals in the field, a holistic approach that considers the entire life cycle of the dye, from its synthesis to its fate in the environment, is essential for making informed decisions and driving the textile industry towards a more sustainable future. Further research to fill the data gaps on the ecotoxicity and biodegradability of specific dyes like this compound is crucial for accurate risk assessments.

References

Comparative Analysis of Disperse Blue 366-Induced Cell Death and a Mitochondrial-Targeting Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic mechanisms of the azo dye, Disperse Blue 366, and a well-characterized mitochondrial-targeting agent, Methylene Blue. The aim is to elucidate the potential pathways of this compound-induced cell death by drawing parallels with related disperse dyes and contrasting it with a compound known to modulate mitochondrial function. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Cytotoxicity and Mechanistic Data

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, studies on structurally similar disperse dyes, such as Disperse Blue 1 and Disperse Blue 124, indicate that their toxicity is linked to mitochondrial dysfunction and the induction of oxidative stress.[1] In contrast, Methylene Blue is known for its ability to protect mitochondria under certain conditions, although it can also induce apoptosis, particularly in the context of photodynamic therapy.[2][3]

CompoundChemical ClassCell Line(s)Key Cytotoxic EffectsIC50 Value(s)Reference(s)
This compound Azo DyeNot specified in available literatureCytotoxicity observedNot available-
Disperse Blue 1 AnthraquinoneIPEC-J2, MPEK-BL6Impaired cell viability and mitochondrial function.[1]Not available[1]
Disperse Blue 124 AnthraquinoneIPEC-J2, MPEK-BL6Impaired cell viability and mitochondrial function.[1]Not available[1]
Methylene Blue PhenothiazineA549 (Lung adenocarcinoma)PDT-induced apoptosis, reduced mitochondrial membrane potential.[2]9.90 µM (with light irradiation, 2h)[3]
HT-22 (Mouse hippocampal)Neuroprotective against glutamate-induced toxicity.Not applicable[4]
Rat model of ischemic strokeInhibited apoptosis and apoptotic signaling cascades (p53-Bax-Bcl2-Caspase3).[5]Not applicable[5]

Postulated Mechanism of this compound-Induced Cell Death

Based on data from related disperse dyes, the proposed mechanism of this compound-induced cell death involves the following key steps:

  • Cellular Uptake: As a hydrophobic molecule, this compound is expected to readily cross the cell membrane.

  • Mitochondrial Accumulation: The dye likely accumulates in the mitochondria, a common target for xenobiotics.

  • Induction of Oxidative Stress: Within the mitochondria, the dye may interfere with the electron transport chain, leading to the generation of reactive oxygen species (ROS).[1]

  • Mitochondrial Dysfunction: Increased ROS levels can damage mitochondrial components, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[2]

  • Activation of Apoptotic Pathways: The release of cytochrome c into the cytosol triggers the activation of caspase cascades (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death (apoptosis).[2]

Comparative Signaling Pathway Diagrams

The following diagrams illustrate the postulated signaling pathway for this compound-induced apoptosis and the contrasting mitochondrial protective and pro-apoptotic pathways of Methylene Blue.

cluster_0 This compound-Induced Apoptosis DB366 This compound Mito Mitochondria DB366->Mito ROS ROS Generation Mito->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_1 Methylene Blue Mechanisms of Action MB Methylene Blue Mito_Protect Mitochondrial Protection (e.g., alternative electron carrier) MB->Mito_Protect PDT Photodynamic Therapy (Light Activation) MB->PDT Cell_Survival Cell Survival Mito_Protect->Cell_Survival ROS_PDT ROS Generation PDT->ROS_PDT Mito_Damage_PDT Mitochondrial Damage ROS_PDT->Mito_Damage_PDT Apoptosis_PDT Apoptosis Mito_Damage_PDT->Apoptosis_PDT cluster_workflow Experimental Workflow A Cell Culture and Treatment (e.g., with this compound) B Cell Viability Assay (e.g., MTT) A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) A->C D Western Blot Analysis (Apoptotic Markers) A->D E ROS Detection Assay (e.g., DCFH-DA) A->E F Mitochondrial Membrane Potential Assay (e.g., JC-1) A->F G Data Analysis and Mechanism Confirmation B->G C->G D->G E->G F->G

References

Evaluating the Specificity of a Novel Cellular Probe Candidate: A Comparative Framework Using Disperse Blue 366

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification of novel fluorescent probes for cellular imaging is a critical endeavor in biological research and drug development. An ideal probe offers high specificity for its target, minimal off-target effects, low cytotoxicity, and robust photostability. Disperse Blue 366 is a synthetic dye, primarily utilized in the textile industry, with limited and largely uncharacterized applications in cell biology.[1][2] This guide provides a comparative framework for evaluating the potential of a candidate compound like this compound as a specific cellular probe. Due to the absence of published data on its performance in a cellular context, this document outlines the necessary experimental evaluations and presents hypothetical data to illustrate a comparison against well-established, commercially available cellular probes.

The following sections detail the experimental protocols required to assess a candidate probe's specificity and performance, present this data in a comparative format, and provide visual workflows and diagrams to guide the evaluation process.

Comparative Analysis of Cellular Probe Performance

A rigorous evaluation of a new cellular probe requires quantitative comparison against gold-standard alternatives. The following table summarizes key performance metrics that must be assessed. For the purpose of this guide, hypothetical data for "this compound (Candidate)" is presented alongside typical performance data for well-characterized probes targeting the nucleus, mitochondria, and plasma membrane.

Table 1: Quantitative Comparison of Cellular Probe Performance Characteristics

ParameterThis compound (Candidate)DAPI (Nucleus)MitoTracker™ Red CMXRos (Mitochondria)CellMask™ Deep Red (Plasma Membrane)
Target Specificity (Pearson's Coefficient) To be determined> 0.9 vs. Histone-GFP> 0.9 vs. TOM20-GFP> 0.9 vs. FM 4-64FX
Cytotoxicity (CC50) To be determined> 50 µM> 10 µM> 25 µM
Photostability (% initial intensity after 5 min) To be determined~70%~85%~90%
Excitation/Emission Maxima (nm) To be determined358 / 461579 / 599649 / 666
Signal-to-Noise Ratio To be determined> 10> 20> 30
Cell Permeability To be determinedHigh (Live & Fixed Cells)High (Live Cells)High (Live & Fixed Cells)

Experimental Protocols

The following are detailed methodologies for the key experiments required to gather the data presented in Table 1.

1. Cytotoxicity Assay (e.g., using MTT or resazurin)

  • Objective: To determine the concentration at which the probe significantly impacts cell viability.

  • Methodology:

    • Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound and control probes in complete cell culture medium.

    • Replace the medium in the wells with the probe-containing medium and incubate for a period that reflects the intended use of the probe (e.g., 24 hours).

    • Add a viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against probe concentration.

2. Photostability Assessment

  • Objective: To quantify the probe's resistance to photobleaching upon continuous illumination.

  • Methodology:

    • Prepare a slide of cells stained with the candidate probe at its optimal working concentration.

    • Acquire an initial image of the stained cells using a fluorescence microscope with a defined set of imaging parameters (e.g., laser power, exposure time).

    • Continuously expose a region of interest to the excitation light for a set period (e.g., 5 minutes).

    • Acquire images at regular intervals during the exposure period.

    • Measure the mean fluorescence intensity of the region of interest over time and normalize it to the initial intensity.

    • Plot the normalized intensity against time to determine the rate of photobleaching.

3. Co-localization Analysis for Specificity

  • Objective: To determine the degree of spatial overlap between the candidate probe and a known marker of a specific organelle.

  • Methodology:

    • Transfect cells with a fluorescent protein construct that localizes to a specific organelle (e.g., Histone-GFP for the nucleus, TOM20-GFP for mitochondria).

    • Alternatively, co-stain cells with the candidate probe and a well-validated organelle-specific probe (e.g., DAPI for the nucleus).

    • Acquire dual-channel fluorescence images of the co-labeled cells.

    • Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate a Pearson's correlation coefficient. A coefficient close to +1.0 indicates high co-localization and therefore high specificity for that organelle.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Probe Evaluation

The following diagram illustrates a typical workflow for screening and validating a novel cellular probe candidate.

G cluster_screening Initial Screening cluster_validation Performance Validation cluster_analysis Data Analysis & Comparison A Candidate Probe Synthesis (this compound) B Determine Spectral Properties (Excitation/Emission) A->B C Preliminary Staining in Cell Lines B->C D Cytotoxicity Assay (Determine CC50) C->D E Photostability Assay C->E F Co-localization with Known Organelle Markers C->F H Compare with Gold-Standard Probes D->H E->H G Calculate Pearson's Coefficient F->G G->H I Decision: Suitable as a Specific Cellular Probe? H->I

Workflow for evaluating a new cellular probe.

Hypothetical Signaling Pathway Investigation

Cellular probes are instrumental in dissecting signaling pathways. The diagram below illustrates a hypothetical pathway where a specific probe for intracellular calcium could be used to monitor pathway activation.

G ligand Ligand receptor GPCR ligand->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C dag->pkc ca_release Ca2+ Release er->ca_release ca_probe Ca2+ Probe (e.g., Fura-2) ca_release->ca_probe detected by ca_release->pkc activates response Cellular Response pkc->response

GPCR signaling pathway involving calcium release.

While this compound is an uncharacterized compound in the context of cellular imaging, this guide provides a comprehensive framework for its evaluation. By systematically assessing its cytotoxicity, photostability, and target specificity in comparison to established probes, researchers can make an informed decision about its potential as a novel cellular tool. The methodologies and comparative data structure presented here serve as a universal template for the validation of any new candidate probe, ensuring a rigorous and objective assessment of its utility for the scientific community.

References

A Comparative Guide: Disperse Blue 366 vs. Fluorescent Protein Reporters for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, the ability to visualize and quantify cellular processes is paramount. This guide provides a comprehensive comparison between Disperse Blue 366, a synthetic dye, and the widely used class of fluorescent protein reporters. The comparison will focus on their applicability as reporters in living cells, highlighting key differences in their mechanisms, properties, and the types of experimental data they can generate.

At a Glance: Key Differences

FeatureThis compoundFluorescent Protein Reporters (e.g., GFP, RFP)
Nature Small molecule synthetic dyeGenetically encoded protein
Mode of Introduction External addition to cell cultureTransfection or transduction of genetic material
Specificity Non-specific staining, localization dependent on physicochemical propertiesGenetically targeted to specific proteins or cellular compartments
Live-Cell Compatibility High cytotoxicity reported[1][2]Generally low cytotoxicity at appropriate expression levels
Reporter of Biological Processes Primarily used to assess cytotoxicity through membrane integrity assays[2][3]Direct reporters of gene expression, protein localization, and dynamics[4][5][6][7][8][9]
Photophysical Properties in-cell Limited data available on fluorescence spectrum, quantum yield, and photostability in a cellular contextWell-characterized and extensive palette of colors with varying brightness and photostability[10]
Multiplexing Capability LimitedHigh, with a wide range of spectrally distinct fluorescent proteins available
Long-term Studies Unsuitable due to toxicity[1]Well-suited for long-term imaging of cellular processes[10]

Quantitative Data Comparison

Due to the limited application of this compound as a fluorescent reporter in biological systems, a direct quantitative comparison of reporter performance is not feasible. Instead, the following table summarizes the known properties of this compound and provides a representative example for a common fluorescent protein reporter, Enhanced Green Fluorescent Protein (EGFP).

ParameterThis compoundEnhanced Green Fluorescent Protein (EGFP)
Molecular Weight 362.39 g/mol [11]~27 kDa
Excitation Maximum Not reported in a cellular context~488 nm
Emission Maximum Not reported in a cellular context~509 nm
Quantum Yield Not reported in a cellular context~0.60
Photostability Good lightfastness in textiles[12]Moderate, subject to photobleaching
Solubility Insoluble in water, soluble in organic solvents[12]Soluble in aqueous cellular environment
Primary Application in Research Induction and measurement of cytotoxicity[1][2][12]Reporter of gene expression and protein fusion tag[4][5][6][7][8][9]

Experimental Protocols

The stark difference in the application of these two classes of molecules is reflected in their experimental protocols. Fluorescent proteins are used to study dynamic biological processes, while this compound is primarily used in toxicological assays.

Experimental Protocol 1: Quantifying Gene Expression using a Fluorescent Protein Reporter

This protocol describes a typical workflow for using a fluorescent protein, such as EGFP, to report the activity of a promoter of interest.

1. Vector Construction:

  • The gene of interest's promoter sequence is cloned into an expression vector upstream of the EGFP coding sequence.
  • The vector also contains a selectable marker, such as an antibiotic resistance gene, for the selection of stable cell lines.

2. Cell Transfection and Selection:

  • The expression vector is introduced into the host cell line using a suitable transfection method (e.g., lipid-based transfection, electroporation).
  • For stable cell lines, transfected cells are cultured in a medium containing the appropriate antibiotic to select for cells that have integrated the vector into their genome.

3. Experimental Treatment:

  • The stable cell line is exposed to the experimental conditions being investigated (e.g., treatment with a drug candidate).

4. Data Acquisition:

  • EGFP fluorescence can be quantified using several methods:
  • Fluorescence Microscopy: To visualize the spatial expression pattern of the reporter.
  • Flow Cytometry: To quantify the percentage of fluorescent cells and the mean fluorescence intensity across a large population of cells.[5][7][9]
  • Plate Reader: For high-throughput quantification of fluorescence intensity from cells cultured in multi-well plates.

5. Data Analysis:

  • The change in EGFP fluorescence intensity is correlated with the change in the activity of the promoter of interest in response to the experimental treatment.

Experimental Protocol 2: Assessing Cytotoxicity using a Dye-Based Assay

This protocol outlines a general method for assessing the cytotoxicity of a compound like this compound using a membrane integrity assay.

1. Cell Culture:

  • Adherent or suspension cells are seeded in a multi-well plate at a predetermined density and allowed to acclimate.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
  • The cells are incubated with the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

3. Addition of Viability Dye:

  • A fluorescent dye that is excluded by live cells but enters and stains the DNA of dead cells with compromised membranes (e.g., propidium iodide or a commercial viability dye) is added to the wells.

4. Data Acquisition:

  • The fluorescence of the viability dye is measured using a fluorescence plate reader or a fluorescence microscope.

5. Data Analysis:

  • The increase in fluorescence intensity is directly proportional to the number of dead cells. The data is used to calculate the concentration of this compound that causes 50% cell death (IC50 value).

Visualization of Concepts

To further illustrate the differing applications, the following diagrams created using Graphviz depict a typical signaling pathway studied with fluorescent reporters and the workflow for a cytotoxicity assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Protein_1 Signaling Protein 1 Receptor->Signaling_Protein_1 Activates Signaling_Protein_2 Signaling Protein 2 Signaling_Protein_1->Signaling_Protein_2 Transcription_Factor Transcription Factor (TF) Signaling_Protein_2->Transcription_Factor Promoter Promoter Transcription_Factor->Promoter Binds to FP_Gene Fluorescent Protein Reporter Gene Promoter->FP_Gene Drives expression of FP_Expression Fluorescent Protein Expression FP_Gene->FP_Expression

Caption: A generic signaling pathway leading to the expression of a fluorescent protein reporter.

cytotoxicity_workflow Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Compound_Addition Add this compound at varying concentrations Cell_Seeding->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Viability_Stain Add membrane-impermeable fluorescent dye Incubation->Viability_Stain Fluorescence_Measurement Measure fluorescence Viability_Stain->Fluorescence_Measurement Data_Analysis Calculate IC50 value Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

The comparison between this compound and fluorescent protein reporters reveals a fundamental divergence in their applications within a research and drug development context.

This compound is a synthetic dye with industrial applications in textiles. Its use in a biological context is primarily as a tool to induce and quantify cytotoxicity. Due to its hydrophobic nature, insolubility in aqueous solutions, and significant cytotoxic effects, it is not a suitable candidate for a reporter in live-cell imaging or for monitoring dynamic cellular processes.

Fluorescent protein reporters , on the other hand, are a cornerstone of modern cell biology and drug discovery. Their genetically encoded nature allows for precise targeting and reporting of a vast array of biological activities, from gene expression to protein-protein interactions. The continuous development of new fluorescent protein variants with improved photophysical properties and a broader color palette further enhances their utility.

For researchers, scientists, and drug development professionals seeking to monitor and quantify biological processes in living systems, fluorescent protein reporters are the established and superior choice. The use of compounds like this compound should be confined to specific toxicological assessments where cell viability is the primary endpoint.

References

Safety Operating Guide

Navigating the Disposal of Disperse Blue 366: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Blue 366, identified by its CAS number 361520-06-1, is a synthetic organic dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Like other disperse dyes, it has low solubility in water.[1][2] Due to the potential environmental and health risks associated with synthetic dyes, it is imperative to follow stringent disposal procedures.[3]

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with disperse dyes. These may include skin and eye irritation, and possible sensitization with repeated contact.[4][5] Inhalation of dye powder should be avoided.[6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are necessary to protect against splashes or dust.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In cases where dust may be generated, a dust mask or respirator is recommended.[6]

In the event of exposure, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[5]

Quantitative Data Summary

The following table summarizes key information for this compound, based on available data.

PropertyValueSource
CAS Number 361520-06-1[1][7]
Molecular Formula C₁₉H₁₈N₆O₂[7]
Molecular Weight 362.39 g/mol [7]
Appearance Blue powder[1]
Solubility Low in water; soluble in organic solvents[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[8] The following is a general procedural guide for its proper disposal:

  • Waste Identification and Collection:

    • All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, must be collected in a designated hazardous waste container.[9][10]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]

  • Container Management:

    • Use a clearly labeled, sealed, and compatible container for waste collection.[9][10] The label should include "Hazardous Waste" and the chemical name "this compound."

    • Ensure the container is kept closed except when adding waste.[9]

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]

    • Segregate from incompatible materials.[9]

  • Final Disposal:

    • Disposal should be handled by a licensed hazardous waste disposal company.[10]

    • Common disposal methods for disperse dyes include incineration at a licensed facility.[3]

    • Never dispose of this compound down the drain or in the regular trash.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe collect Collect all waste (solid & liquid) in a designated, sealed container. ppe->collect label Label container clearly: 'Hazardous Waste' 'this compound' collect->label store Store in a designated hazardous waste accumulation area. label->store contact Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store->contact disposal Arrange for pickup and professional disposal. contact->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can manage and dispose of this compound responsibly, minimizing risks to both human health and the environment. Always consult your institution's specific safety and disposal protocols.

References

Navigating the Safe Handling of Disperse Blue 366: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Disperse Blue 366, a proactive approach to personal protection is essential to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US).
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Full-face respirator if exposure limits are exceeded, or irritation is experienced.NIOSH/MSHA or European Standard EN 149 approved.

It is crucial to inspect all PPE before use and to follow proper removal techniques to avoid skin contact. Contaminated clothing should be removed immediately and washed before reuse.

Immediate Safety and First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following procedures should be followed:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical help.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical advice.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Work in a well-ventilated area.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed, labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as oxidizing agents.

  • Store locked up.

Disposal Plan: Environmental Responsibility

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.

  • Container Disposal: Empty containers should be disposed of as hazardous waste.

  • Consultation: Contact a licensed professional waste disposal service to dispose of this material.

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Dispose of PPE Dispose of PPE Segregate Waste->Dispose of PPE Final Disposal Point Final Disposal Point Dispose of Waste->Final Disposal Point Dispose of PPE->Final Disposal Point

Caption: Workflow for the safe handling and disposal of this compound.

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